molecular formula C8H5ClN2O2 B164179 7-Chloro-1H-indazole-3-carboxylic acid CAS No. 129295-32-5

7-Chloro-1H-indazole-3-carboxylic acid

Cat. No.: B164179
CAS No.: 129295-32-5
M. Wt: 196.59 g/mol
InChI Key: HVKKAELOIRDAAI-UHFFFAOYSA-N
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Description

7-Chloro-1H-indazole-3-carboxylic acid is a useful research compound. Its molecular formula is C8H5ClN2O2 and its molecular weight is 196.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-chloro-2H-indazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O2/c9-5-3-1-2-4-6(5)10-11-7(4)8(12)13/h1-3H,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVKKAELOIRDAAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NN=C2C(=C1)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00442067
Record name 7-CHLORO-1H-INDAZOLE-3-CARBOXYLIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00442067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129295-32-5
Record name 7-CHLORO-1H-INDAZOLE-3-CARBOXYLIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00442067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Physicochemical properties of 7-Chloro-1H-indazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 7-Chloro-1H-indazole-3-carboxylic acid

Abstract: This technical guide provides a comprehensive examination of the core physicochemical properties of this compound, a key heterocyclic building block in modern medicinal and agricultural chemistry. Designed for researchers, scientists, and drug development professionals, this document synthesizes fundamental data with practical, field-proven experimental methodologies. The narrative emphasizes the causal relationships between molecular structure, physical properties, and analytical characterization, offering a holistic understanding essential for leveraging this compound in synthetic applications and drug discovery pipelines.

Introduction: Strategic Importance in Synthesis

This compound is a versatile heterocyclic compound of significant interest in pharmaceutical and agrochemical research.[1] Its structural framework, featuring an indazole core, a carboxylic acid functional group, and a chlorine substituent, provides a unique combination of reactivity and biological recognition potential. This molecule serves as a pivotal intermediate in the synthesis of a diverse range of bioactive molecules, including kinase inhibitors for oncology, novel anti-inflammatory agents, and potential therapeutics for neurological disorders.[1][2][3] Furthermore, its utility extends to the development of innovative crop protection agents.[1]

A thorough understanding of its physicochemical properties is not merely academic; it is a prerequisite for its effective application. Properties such as solubility, acidity (pKa), and stability directly govern reaction conditions, purification strategies, formulation development, and, ultimately, the pharmacokinetic and pharmacodynamic profile of its derivatives. This guide offers an in-depth analysis of these parameters, grounded in established analytical techniques.

Molecular Structure and Identification

The foundational characteristics of a molecule are its composition and structure. These identifiers are critical for registry, sourcing, and analytical confirmation.

Chemical Structure:

Table 1: Core Molecular Identifiers

PropertyValueSource(s)
Molecular Formula C₈H₅ClN₂O₂Calculated
Molecular Weight 196.59 g/mol Calculated
CAS Number 129295-32-5[4]
Appearance Off-white to yellow crystalline powder[5] (Data for parent compound, appearance is expected to be similar)

Physicochemical Data Summary

The bulk physical properties of a compound are the first-line indicators for handling, storage, and initial process development. While specific experimental data for the 7-chloro derivative is sparse in public literature, data from the parent compound, 1H-Indazole-3-carboxylic acid, provides a valuable baseline. The chloro-substitution is expected to influence these values, typically increasing the melting point and boiling point due to increased molecular weight and intermolecular forces.

Table 2: Key Physical Properties

PropertyValueSource(s) & Context
Melting Point 266-270 °C (decomposes)[6][7] (Data for parent compound, 1H-Indazole-3-carboxylic acid. The 7-chloro derivative is expected to have a high melting point as well.)
Boiling Point 443.7 °C at 760 mmHg (Predicted)[8] (Data for parent compound, 1H-Indazole-3-carboxylic acid.)
Density 1.506 g/cm³ (Predicted)[8] (Data for parent compound, 1H-Indazole-3-carboxylic acid.)

Aqueous Solubility

Solubility is a critical determinant of a compound's utility in both synthetic chemistry and pharmacology. For drug candidates, aqueous solubility directly impacts absorption and bioavailability.[9] The structure of this compound, containing a polar carboxylic acid group and a largely nonpolar chloro-indazole scaffold, suggests its solubility will be highly dependent on pH. It is expected to exhibit low solubility in acidic media and significantly higher solubility in neutral to basic media where the carboxylic acid is deprotonated to its more soluble carboxylate form.

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

The "shake-flask" method, developed by Higuchi and Connors, remains the gold standard for determining equilibrium solubility due to its reliability for even poorly soluble compounds.[10]

Causality: This method ensures that a true equilibrium is reached between the undissolved solid and the saturated solution, providing a thermodynamically stable solubility value, which is more representative of in vivo conditions than kinetically-driven measurements.[9][11]

Step-by-Step Methodology:

  • Preparation: Prepare a series of buffered aqueous solutions across a relevant pH range (e.g., pH 2.0, 5.0, 7.4, 9.0).

  • Addition of Compound: Add an excess amount of this compound to a vial containing a known volume of a specific buffer. The excess solid is crucial to ensure saturation.[12]

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[12]

  • Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Separate the saturated supernatant from the solid phase via centrifugation and/or filtration through a low-binding filter (e.g., 0.22 µm PVDF). This step is critical to avoid contamination of the sample with undissolved particles.

  • Quantification: Accurately dilute an aliquot of the clear supernatant with a suitable solvent.

  • Analysis: Determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, by comparing the response to a standard curve of known concentrations.[13]

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis prep1 Add excess solid to buffer prep2 Seal vial prep1->prep2 equil1 Agitate at constant T (24-48 hrs) prep2->equil1 sep1 Centrifuge / Filter equil1->sep1 sep2 Collect clear supernatant sep1->sep2 analysis1 Dilute supernatant sep2->analysis1 analysis2 Quantify via HPLC-UV analysis1->analysis2 result Determine Solubility (mg/mL) analysis2->result

Caption: Workflow for Thermodynamic Solubility Measurement.

Acidity Constant (pKa)

The pKa is a measure of the acidity of a functional group. For this compound, two key ionizable centers exist: the acidic carboxylic acid proton (-COOH) and the potentially basic nitrogen atom of the indazole ring. The pKa value dictates the charge state of the molecule at a given pH, which profoundly influences its solubility, lipophilicity, and ability to interact with biological targets.

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a highly precise and common method for pKa determination.[14][15]

Causality: This technique relies on monitoring the pH of a solution as a titrant (a strong acid or base) is added incrementally. The point of half-neutralization for an ionizable group, identified as an inflection point on the titration curve, corresponds to the pH at which the protonated and deprotonated species are in equal concentration; at this point, pH = pKa.[16][17]

Step-by-Step Methodology:

  • System Calibration: Calibrate a potentiometer (pH meter) with at least three standard buffers (e.g., pH 4, 7, and 10) to ensure accurate pH measurements.[18]

  • Sample Preparation: Dissolve a precisely weighed amount of the compound in a suitable solvent system (e.g., water, or a water/co-solvent mix for poorly soluble compounds) to a known concentration (e.g., 1-10 mM). Maintain a constant ionic strength using a background electrolyte like KCl.[18]

  • Titration Setup: Place the sample solution in a jacketed vessel to maintain a constant temperature. Purge the solution with an inert gas (e.g., nitrogen) to remove dissolved CO₂, which can interfere with the titration of bases.

  • Titration: Immerse the calibrated pH electrode and a titrant delivery tube into the solution.

    • For the acidic pKa (COOH), titrate with a standardized strong base (e.g., 0.1 M NaOH).

    • For the basic pKa (indazole N), first acidify the solution with a standardized strong acid (e.g., 0.1 M HCl) and then titrate with the strong base.

  • Data Acquisition: Add the titrant in small, precise increments, recording the pH value after the reading stabilizes at each addition point.[18]

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the midpoint of the buffer region or by calculating the first derivative of the curve, where the peak corresponds to the equivalence point. The pKa is the pH at the half-equivalence point.

G cluster_setup Setup & Calibration cluster_titration Titration cluster_analysis Data Analysis setup1 Calibrate pH meter setup2 Prepare sample solution (constant ionic strength) setup1->setup2 setup3 Purge with N2 setup2->setup3 titrate1 Add titrant (e.g., NaOH) in small increments setup3->titrate1 titrate2 Record stabilized pH after each addition titrate1->titrate2 analysis1 Plot pH vs. Titrant Volume titrate2->analysis1 Repeat analysis2 Calculate 1st Derivative analysis1->analysis2 analysis3 Identify Equivalence Point(s) analysis2->analysis3 result Determine pKa (pH at half-equivalence point) analysis3->result

Caption: Workflow for pKa Determination via Potentiometric Titration.

Spectroscopic Profile for Structural Elucidation

Spectroscopic analysis provides an unambiguous fingerprint of a molecule, confirming its identity and structural integrity. For a novel or synthesized compound, a combination of mass spectrometry and spectroscopic techniques like IR and NMR is essential for full characterization.[19][20]

Mass Spectrometry (MS)

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules.[21] It is the definitive technique for determining the molecular weight of a compound, providing confirmation of its elemental composition.[22][23][24]

Expected Data for this compound:

  • Molecular Ion (M+): The calculated monoisotopic mass is 196.0094 g/mol .

  • Isotopic Pattern: A crucial feature will be the isotopic signature of chlorine. Chlorine exists as two major isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). Therefore, the mass spectrum will show two prominent molecular ion peaks: one for the molecule containing ³⁵Cl (M+) and another, approximately one-third the intensity, for the molecule containing ³⁷Cl (M+2) at two mass units higher. This pattern is a definitive indicator of the presence of a single chlorine atom.

Infrared (IR) Spectroscopy

Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. It is an excellent tool for identifying the functional groups present.[25]

Expected Characteristic Absorptions: The spectrum of this compound is dominated by the features of the carboxylic acid group.

  • O-H Stretch: A very broad and strong absorption band from approximately 2500-3300 cm⁻¹, resulting from the hydrogen-bonded O-H group of the carboxylic acid dimer.[26][27]

  • C=O Stretch: A strong, sharp absorption band typically between 1690-1760 cm⁻¹. For an aromatic carboxylic acid like this, it is expected to be in the lower end of this range, around 1690-1710 cm⁻¹.[28][29]

  • C-O Stretch: A medium intensity band in the 1210-1320 cm⁻¹ region.[28][29]

  • Aromatic C-H & C=C Stretches: Multiple weaker bands characteristic of the aromatic indazole ring will appear in the 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively.

Table 3: Predicted IR Absorption Bands

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Intensity
Carboxyl O-HStretch2500 - 3300Strong, Broad
Carboxyl C=OStretch1690 - 1710Strong
Aromatic C-HStretch3000 - 3100Weak-Medium
Aromatic C=CStretch1450 - 1600Medium
Carboxyl C-OStretch1210 - 1320Medium
Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy is the most powerful technique for elucidating the detailed carbon-hydrogen framework of an organic molecule.[30][31] It provides information on the chemical environment, connectivity, and spatial proximity of atoms.

Expected ¹H NMR Spectrum: The aromatic region will be most informative. The indazole ring has three protons.

  • -COOH Proton: A broad singlet appearing far downfield, typically >12 ppm, due to the acidic nature of the proton. Its chemical shift can be concentration-dependent.[26][27]

  • -NH Proton: A broad singlet, typically in the 10-13 ppm range for indazoles.[32]

  • Aromatic Protons (H4, H5, H6): Three protons on the benzene ring portion. Their chemical shifts will be in the aromatic region (~7.0-8.5 ppm). The specific shifts and coupling patterns (doublets, triplets) will depend on their position relative to the chlorine and the fused ring system. Based on similar structures, one would expect distinct signals for each proton, allowing for structural confirmation.[33]

Expected ¹³C NMR Spectrum:

  • Carboxyl Carbon (-COOH): This carbon is deshielded and will appear downfield, typically in the range of 165-185 δ.[27]

  • Aromatic Carbons: The eight carbons of the chloro-indazole ring system will produce signals in the aromatic region (approximately 110-145 δ). The carbon attached to the chlorine (C7) will be shifted due to the electronegativity of the halogen.

Impact of Physicochemical Properties on Drug Development

The properties detailed in this guide are not isolated data points; they are interconnected variables that collectively dictate the "drug-likeness" and developability of a compound and its derivatives.

G cluster_props Physicochemical Properties cluster_dev Drug Development Stages Solubility Solubility Absorption Absorption (Bioavailability) Solubility->Absorption Formulation Formulation Solubility->Formulation pKa pKa pKa->Absorption Distribution Distribution pKa->Distribution MW Molecular Weight MW->Distribution Stability Chemical Stability Stability->Formulation Metabolism Metabolism Stability->Metabolism

Caption: Interplay of Properties in Drug Development.

  • Solubility and pKa are paramount for absorption . A drug must dissolve to be absorbed. The pKa determines the charge state in the varying pH environments of the gastrointestinal tract, which in turn governs solubility and membrane permeability.

  • Stability impacts formulation and shelf-life. Understanding degradation pathways is crucial for developing a stable drug product.

  • Molecular Weight and other structural features influence distribution throughout the body and the potential for metabolism.

Conclusion

This compound is a compound of high strategic value. Its effective use in research and development hinges on a robust understanding of its fundamental physicochemical properties. This guide has provided a detailed overview of its structural, physical, and spectroscopic characteristics, along with the established experimental frameworks required for their determination. By appreciating the causality behind these properties and their downstream implications, researchers can better predict molecular behavior, optimize synthetic and analytical protocols, and accelerate the design and development of novel, high-impact chemical entities.

References

  • What is Mass Spectrometry? - Broad Institute.
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  • Determination of Molecular Weight by Mass Spectros | PDF - Scribd.
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Sources

Spectroscopic data of 7-Chloro-1H-indazole-3-carboxylic acid (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 7-Chloro-1H-indazole-3-carboxylic acid

This guide provides a detailed spectroscopic analysis of this compound, a key heterocyclic building block in modern medicinal chemistry. Its utility as an intermediate in the synthesis of kinase inhibitors and other therapeutic agents makes its unambiguous identification and quality assessment paramount.[1][2] This document moves beyond a simple recitation of data, offering a deep interpretive analysis grounded in the principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). The causality behind spectral features is explained to provide researchers with a robust framework for structural verification.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For this compound, both ¹H and ¹³C NMR provide a complete map of the carbon-hydrogen framework and its electronic environment.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum is anticipated to reveal signals for three distinct aromatic protons on the benzene portion of the indazole ring, alongside two exchangeable protons from the N-H and O-H groups. The electron-withdrawing nature of the chlorine atom at C7 and the carboxylic acid at C3 significantly influences the chemical shifts of the adjacent protons.

Rationale for Predictions:

  • Aromatic Protons (H4, H5, H6): The indazole ring system dictates a specific coupling pattern. H4 is ortho to the chloro-substituted C7, experiencing deshielding. H6 is ortho to the pyrazole ring fusion. The protons are expected to appear as a set of coupled doublets and a triplet (or doublet of doublets).

  • Exchangeable Protons (N1-H, COOH): These protons will appear as broad singlets and their chemical shifts can be highly dependent on the solvent, concentration, and temperature. The N-H of the indazole is typically found downfield (>10 ppm), as is the carboxylic acid proton.[6]

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants (Predicted for DMSO-d₆, 400 MHz)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
COOH~13.0 - 14.0Broad SingletN/AHighly deshielded acidic proton, subject to hydrogen bonding.
N1-H~13.5 - 14.5Broad SingletN/ADeshielded proton on the pyrazole ring, characteristic of 1H-indazoles.[7]
H4~8.0 - 8.2Doublet (d)J = ~8.0 HzDeshielded by the adjacent C3-COOH group and the pyrazole ring.
H5~7.3 - 7.5Triplet (t) or ddJ = ~7.5 - 8.0 HzCoupled to both H4 and H6.
H6~7.6 - 7.8Doublet (d)J = ~7.5 HzInfluenced by the adjacent chloro-substituent.

Diagram 1: Predicted ¹H-¹H Coupling Pathway

G H4 H4 (~8.1 ppm) H5 H5 (~7.4 ppm) H4->H5 J ≈ 8.0 Hz H6 H6 (~7.7 ppm) H5->H6 J ≈ 7.5 Hz G cluster_0 Functional Groups cluster_1 IR Absorption Region (cm⁻¹) OH O-H (Carboxylic Acid) Region1 2500-3300 (Broad) OH->Region1 NH N-H (Indazole) Region2 3100-3300 NH->Region2 CO C=O (Carbonyl) Region3 1700-1725 (Strong) CO->Region3 CCl C-Cl Region4 700-800 CCl->Region4

Caption: Key functional groups and their expected IR absorption regions.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and crucial information about the molecule's fragmentation pattern, which acts as a structural fingerprint.

Rationale for Predictions:

  • Molecular Ion (M⁺): The molecular formula is C₈H₅ClN₂O₂. The key feature will be the isotopic pattern of the molecular ion peak due to the natural abundance of chlorine isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in two peaks, [M]⁺ and [M+2]⁺, with an approximate intensity ratio of 3:1.

  • Fragmentation: Electrospray ionization (ESI) in negative mode would likely show a strong [M-H]⁻ ion. In positive mode or with electron impact (EI), the primary fragmentation pathway is expected to be the loss of the carboxylic acid functionality. The loss of a hydroxyl radical (•OH), water (H₂O), or formic acid (HCOOH) are common for carboxylic acids. A subsequent loss of carbon monoxide (CO) from the resulting acylium ion is also highly probable. [8] Table 4: Predicted m/z Values for Key Ions (ESI+)

IonPredicted m/z (for ³⁵Cl)Predicted m/z (for ³⁷Cl)Rationale
[M+H]⁺197.01199.01Protonated molecular ion.
[M-H₂O+H]⁺179.02181.02Loss of water.
[M-COOH+H]⁺152.02154.02Loss of the entire carboxylic acid group.
[M-CO₂H]⁺151.02153.02Loss of the carboxyl radical.

Diagram 3: Predicted Primary Fragmentation Pathway

G MolIon [M+H]⁺ m/z 197/199 Frag1 [M-H₂O+H]⁺ m/z 179/181 MolIon->Frag1 - H₂O Frag2 [M-CO₂H]⁺ m/z 151/153 MolIon->Frag2 - COOH

Caption: Simplified major fragmentation pathways for the protonated molecule.

Part 4: Experimental Protocols

To ensure data reproducibility and integrity, standardized protocols are essential.

Protocol 1: NMR Spectroscopy
  • Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended to ensure solubility and to allow for the observation of exchangeable N-H and O-H protons.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Acquire data at a controlled temperature (e.g., 298 K).

    • Use a standard pulse sequence (e.g., 'zg30').

    • Set a spectral width of approximately 16 ppm, centered around 8 ppm.

    • Acquire at least 16 scans with a relaxation delay (d1) of 2 seconds.

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse sequence (e.g., 'zgpg30').

    • Set a spectral width of approximately 220 ppm.

    • Acquire at least 1024 scans to achieve adequate signal-to-noise, with a relaxation delay of 2 seconds.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual DMSO solvent peak (δ 2.50 ppm) and the ¹³C spectrum to the DMSO-d₆ carbon signals (δ 39.52 ppm).

Protocol 2: Attenuated Total Reflectance (ATR) IR Spectroscopy
  • Sample Preparation: Place a small, solid sample of the compound directly onto the crystal (e.g., diamond or germanium) of the ATR accessory. No further preparation is needed.

  • Background Collection: Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

  • Sample Spectrum Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum over a range of 4000-400 cm⁻¹.

  • Processing: Perform an ATR correction if necessary and baseline correct the resulting spectrum.

Protocol 3: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use an LC-MS system equipped with an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap).

  • Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire data in both positive and negative ion modes over a mass range of m/z 50-500.

  • Analysis: Determine the accurate mass of the molecular ion ([M+H]⁺ or [M-H]⁻) and compare it to the theoretical calculated mass to confirm the elemental composition. Analyze the fragmentation pattern to support the proposed structure.

References

  • Wiley-VCH. (2007). Supporting Information for a scientific publication. This source provides spectral data for various 1H-indazole derivatives, useful for comparison. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHWslCjBBcNZvU54RaanC6-01ZPifzbGCFVPqd8Tlz9s8VqEMprd4N7Qd4fNxA0ydjXcSHNmurcQRKeQwUjSg1WDaEgAucP-l7NJiR-Z-lXkHEO0UikuD8ukYIbS-obMyTTk9YTo3CtbvjSP9IUHV9jG2gRSR4=]
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A Senior Application Scientist's Guide to the Synthesis Precursors for 7-Chloro-1H-indazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

7-Chloro-1H-indazole-3-carboxylic acid is a pivotal building block in medicinal chemistry and drug development, serving as a key intermediate in the synthesis of numerous bioactive molecules, including potent protein kinase inhibitors.[1][2] Its rigid bicyclic structure and versatile functional handles make it an attractive scaffold for designing targeted therapeutics. This technical guide provides an in-depth exploration of the primary synthesis precursors and strategic pathways for accessing this valuable compound. Designed for researchers, chemists, and drug development professionals, this document elucidates the underlying chemical principles, explains the rationale behind experimental choices, and offers detailed, field-proven protocols. We will dissect and compare the most prevalent synthetic routes, including pathways originating from substituted isatins and ortho-toluidines, providing a comprehensive framework for laboratory-scale and potential scale-up synthesis.

Strategic Overview: The Convergent Pathways to a Privileged Scaffold

The synthesis of the indazole ring system is a well-established area of heterocyclic chemistry, yet the introduction of specific substitution patterns, such as the 7-chloro and 3-carboxy moieties, requires careful selection of precursors and reaction conditions. The choice of a synthetic route is often a balance between precursor availability, reaction robustness, overall yield, and scalability. Two principal and strategically distinct approaches have proven most effective for constructing this compound, each starting from a readily available class of chemical precursors.

  • Route A: The Isatin Ring-Opening and Recyclization Pathway. This classic and reliable method leverages the inherent reactivity of the isatin core to build the indazole system.

  • Route B: The Diazotization and Cyclization of Substituted Anilines. This approach builds the pyrazole portion of the indazole ring from an ortho-substituted aniline precursor through a diazotization-cyclization cascade.

This guide will now explore each of these pathways in detail, focusing on the critical transformations and the rationale governing the choice of reagents and conditions.

Route A: The Isatin-Based Approach

The use of an isatin precursor is a highly logical and frequently employed strategy for synthesizing indazole-3-carboxylic acids. The isatin scaffold already contains the aromatic ring and the two carbon atoms that will become C3 and the carboxylic acid of the target indazole. The core transformation involves cleaving the isatin's five-membered ring and then rebuilding it into the desired pyrazole ring.

Precursor: 7-Chloroisatin

The starting point for this synthesis is 7-chloroisatin. The critical insight here is that the chlorine atom is already positioned correctly on the aromatic ring, obviating the need for a potentially low-yielding or non-selective chlorination step later in the synthesis.

The Synthetic Workflow

The conversion of 7-chloroisatin to the target molecule proceeds through a well-defined, three-step sequence:

  • Hydrolytic Ring Opening: The amide bond within the 7-chloroisatin is cleaved under basic conditions (e.g., using NaOH) to form the sodium salt of 2-amino-3-chlorophenylglyoxylic acid.

  • Diazotization & Reduction: The resulting amino group is converted into a diazonium salt, which is then immediately reduced in situ (e.g., with stannous chloride, SnCl₂) to form a crucial arylhydrazine intermediate. The choice of a mild reducing agent is critical to avoid over-reduction of other functional groups.

  • Acid-Catalyzed Cyclization: The arylhydrazine intermediate is cyclized under acidic conditions. This intramolecular condensation reaction forms the stable pyrazole ring, yielding the final product, this compound.[3]

G cluster_0 Route A: Isatin-Based Synthesis A 7-Chloroisatin B 2-Amino-3-chlorophenyl glyoxylic acid intermediate A->B 1. NaOH (aq) (Ring Opening) C Arylhydrazine intermediate B->C 2. NaNO2, HCl 3. SnCl2 (Reduction) D 7-Chloro-1H-indazole- 3-carboxylic acid C->D 4. Acid (Cyclization)

Caption: Workflow for the synthesis of this compound from 7-Chloroisatin.

Detailed Experimental Protocol (Route A)

This protocol is a representative procedure adapted from established methods for the synthesis of indazole-3-carboxylic acids from isatin precursors.[3]

Step 1: Hydrolysis of 7-Chloroisatin

  • To a stirred solution of aqueous sodium hydroxide (e.g., 2 M), add 7-chloroisatin (1.0 eq) at room temperature.

  • Heat the mixture to approximately 80-90°C and stir until the isatin has completely dissolved and the reaction is complete (monitor by TLC).

  • Cool the resulting solution in an ice bath to 0-5°C in preparation for the next step. This solution contains the sodium salt of 2-amino-3-chlorophenylglyoxylic acid.

Step 2: Diazotization and Reduction to Arylhydrazine

  • While maintaining the temperature at 0-5°C, slowly add a solution of sodium nitrite (NaNO₂, ~1.1 eq) in water to the reaction mixture.

  • Stir the mixture for 30-60 minutes at 0-5°C to ensure complete formation of the diazonium salt.

  • In a separate flask, prepare a solution of stannous chloride dihydrate (SnCl₂·2H₂O, ~3.0 eq) in concentrated hydrochloric acid. Cool this solution to 0-5°C.

  • Slowly add the diazonium salt solution to the cold stannous chloride solution. The addition must be controlled to keep the temperature below 10°C.

  • After the addition is complete, allow the reaction to stir for 1-2 hours, allowing the reduction to the arylhydrazine to complete.

Step 3: Cyclization to this compound

  • Heat the reaction mixture containing the arylhydrazine intermediate to reflux for 2-4 hours. The acidic conditions promote the intramolecular cyclization.

  • Cool the mixture to room temperature, which should cause the product to precipitate.

  • Collect the solid product by filtration.

  • Wash the filter cake with cold water and then a suitable organic solvent (e.g., dichloromethane or MTBE) to remove impurities.[3]

  • Dry the solid under vacuum at an elevated temperature (e.g., 90°C) to yield the final product.

Route B: The o-Toluidine Diazotization Approach

Precursor: 3-Chloro-2-methylaniline

The logical starting material for this route is 3-chloro-2-methylaniline. Here, the chloro and methyl groups are ortho to the amino group, which is the required arrangement for the subsequent cyclization step to form the 7-chloro-substituted indazole ring.

The Synthetic Workflow

This synthesis is conceptually more direct than the isatin route but requires careful control of the diazotization step. The general process is as follows:

  • Diazotization: The amino group of 3-chloro-2-methylaniline is converted to a diazonium salt using sodium nitrite in a strong acid (e.g., HCl). This reaction is highly exothermic and must be performed at low temperatures (0-5°C) to prevent decomposition of the unstable diazonium salt.

  • Intramolecular Cyclization: The resulting diazonium salt undergoes spontaneous or gently heated intramolecular cyclization. The diazonium group is attacked by the nucleophilic methyl group's activated C-H bond (or proceeds through a related pathway), leading to the formation of the pyrazole ring.

  • Oxidation: The intermediate from the cyclization is then oxidized to the final indazole-3-carboxylic acid. This can be achieved in subsequent steps, often involving oxidation of the 3-position methyl group. A more direct approach involves converting the aniline to a precursor that already contains the carboxylate functionality or a precursor to it. For instance, starting with 2-amino-3-chlorobenzoic acid, one can form the hydrazine, which then cyclizes.[4]

A common variant involves a Sandmeyer-type reaction followed by cyclization, or the Japp-Klingemann reaction, which provides a more controlled entry into the required hydrazone intermediate for cyclization.[5][6]

G cluster_1 Route B: Substituted Aniline Approach A 3-Chloro-2-methylaniline or related precursor B Ortho-substituted aryl diazonium salt A->B 1. NaNO2, HCl (Diazotization) C Cyclized Intermediate B->C 2. Intramolecular Cyclization D 7-Chloro-1H-indazole- 3-carboxylic acid C->D 3. Oxidation of C3 (e.g., KMnO4)

Caption: Generalized workflow for indazole synthesis from a substituted aniline precursor.

Comparative Analysis of Synthesis Precursors

The choice between these precursors often depends on factors beyond pure chemical feasibility, including cost, availability, and the scale of the synthesis.

Parameter Route A: 7-Chloroisatin Precursor Route B: 3-Chloro-2-methylaniline Precursor
Key Reaction Hydrolytic ring-opening, diazotization, reduction, cyclizationDiazotization, intramolecular cyclization, oxidation
Advantages - Reliable and well-documented procedure.[3]- Avoids direct oxidation steps.- The C3-carboxy group is generated directly from the isatin backbone.- Potentially fewer linear steps.- Aniline precursors can be more readily available or cheaper than substituted isatins.
Disadvantages - 7-Chloroisatin may be a more expensive starting material.- Multi-step sequence can lead to lower overall yield.- Diazotization of anilines requires strict temperature control.- The final oxidation step can be challenging and may require harsh reagents.
Scalability Generally considered robust and scalable.[3]Can be challenging to scale due to the thermal instability of diazonium salts and the exothermicity of the reaction.

Conclusion for the Practitioner

Both the isatin and substituted aniline pathways represent viable and effective strategies for the synthesis of this compound.

  • For reliability and procedural robustness , especially in a research or early development setting, the isatin-based route (Route A) is often preferred. Its well-defined intermediates and predictable reaction sequence provide a high degree of control.[3]

  • For cost-effectiveness and precursor availability , particularly on a larger scale, the aniline-based approach (Route B) may be more attractive, provided the challenges of handling diazonium intermediates and the final oxidation step can be effectively managed.

Ultimately, the optimal choice of precursor will be dictated by the specific constraints and objectives of the research program. This guide has outlined the core chemical logic and practical considerations for each major pathway, providing the drug development professional with the necessary framework to make an informed decision.

References

The Solubility Profile of 7-Chloro-1H-indazole-3-carboxylic Acid: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Introduction: The Critical Role of Solubility in Preclinical Development

7-Chloro-1H-indazole-3-carboxylic acid is a heterocyclic compound that represents a valuable scaffold in medicinal chemistry. Its rigid bicyclic structure and versatile functional groups—the acidic carboxylic acid and the electron-withdrawing chloro group—make it a key building block for the synthesis of pharmacologically active agents, particularly kinase inhibitors. However, the successful transition of any new chemical entity (NCE) from a laboratory curiosity to a viable drug candidate is fundamentally dependent on its physicochemical properties. Among these, aqueous and organic solubility stands as a primary gatekeeper, profoundly influencing everything from synthetic yield and purification efficiency to formulation strategies and, ultimately, bioavailability.

This guide provides a comprehensive framework for understanding and experimentally determining the solubility of this compound in common laboratory solvents. Moving beyond a simple data sheet, we will explore the underlying molecular principles governing its solubility, present a robust, self-validating experimental protocol for its determination, and offer field-proven insights into leveraging this data for informed decision-making in a drug development context.

Theoretical Framework: Predicting Solubility Behavior

The solubility of this compound is a complex interplay of its structural features with the properties of the solvent. A qualitative prediction can be formulated by dissecting its molecular architecture:

  • The Indazole Core: The aromatic, bicyclic indazole ring system is inherently nonpolar and contributes to solubility in organic solvents through van der Waals interactions.

  • The Carboxylic Acid Group (-COOH): This is the primary driver of polarity. It can act as both a hydrogen bond donor (the hydroxyl proton) and a hydrogen bond acceptor (the carbonyl and hydroxyl oxygens). Its acidic nature (pKa typically in the 3-5 range) means its ionization state is pH-dependent. In basic conditions, it will deprotonate to the highly polar carboxylate anion (-COO⁻), significantly enhancing aqueous solubility.

  • The Chloro Group (-Cl): The electronegative chlorine atom at the 7-position introduces a dipole moment and can participate in weak dipole-dipole interactions, slightly modifying the overall polarity and potentially influencing crystal packing.

Based on these features, we can anticipate the following general solubility trends:

  • High Solubility in Polar Aprotic Solvents: Solvents like Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and Tetrahydrofuran (THF) are expected to be excellent solvents. They can effectively solvate the compound through strong dipole-dipole interactions and by accepting hydrogen bonds from the carboxylic acid group.

  • Moderate to Low Solubility in Polar Protic Solvents: Solvents like methanol, ethanol, and water will engage in hydrogen bonding. However, the energy required to break the solvent-solvent hydrogen bonds to accommodate the nonpolar indazole core can limit solubility. In water, the solubility is expected to be very low at neutral pH but will increase significantly at pH values above the compound's pKa.

  • Poor Solubility in Nonpolar Solvents: Solvents such as hexanes, toluene, and dichloromethane lack the ability to form strong interactions with the polar carboxylic acid group, leading to predicted poor solubility.

Experimental Determination of Equilibrium Solubility

To move from prediction to quantitative data, a rigorous experimental approach is essential. The "gold standard" for determining thermodynamic or equilibrium solubility is the Shake-Flask Method , which is detailed in the OECD Guideline 105. This method ensures that a true equilibrium is reached between the undissolved solid and the saturated solution, providing data that is reliable and reproducible.

Experimental Workflow: The Shake-Flask Method

The following protocol outlines the steps for determining the solubility of this compound. This system is designed to be self-validating by including critical quality control steps.

Diagram of the Shake-Flask Solubility Determination Workflow

G cluster_prep Phase 1: Preparation cluster_equil Phase 2: Equilibration cluster_sep Phase 3: Phase Separation cluster_quant Phase 4: Quantification A 1. Add excess solid This compound to vial B 2. Add precise volume of selected solvent (e.g., 1 mL) A->B C 3. Seal vial tightly B->C D 4. Agitate at constant temperature (e.g., 25°C) for 24-48 hours C->D E 5. Visually confirm undissolved solid remains (Ensures Saturation) D->E F 6. Centrifuge at high speed (e.g., 14,000 rpm, 15 min) E->F G 7. Collect supernatant. Optional: Filter through 0.22 µm PTFE filter F->G H 8. Prepare serial dilutions of the supernatant G->H I 9. Analyze by HPLC-UV H->I J 10. Calculate concentration against a standard curve I->J K Result: Equilibrium Solubility (mg/mL)

Caption: Workflow for determining equilibrium solubility via the shake-flask method.

Step-by-Step Protocol:

  • Preparation:

    • To a series of 2 mL glass vials, add an excess amount of solid this compound (e.g., 5-10 mg). The key is to ensure that undissolved solid will remain at the end of the experiment, which is the definition of a saturated solution.

    • Carefully add a precise volume (e.g., 1.0 mL) of the desired solvent to each vial.

    • Seal each vial securely with a screw cap containing a chemically resistant septum.

  • Equilibration:

    • Place the vials in an orbital shaker or rotator set to a constant temperature, typically 25°C (room temperature).

    • Agitate the samples for a sufficient duration to reach equilibrium. For crystalline compounds, 24 to 48 hours is standard. A preliminary time-course experiment can be run to confirm that the concentration in solution does not increase after 24 hours.

    • Trustworthiness Check: After the equilibration period, visually inspect each vial. The presence of undissolved solid material is mandatory. If all the solid has dissolved, the resulting solution is not saturated, and the experiment must be repeated with a greater amount of solid.

  • Phase Separation:

    • Transfer the vials to a centrifuge and spin at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

    • Carefully withdraw a known volume of the clear supernatant using a calibrated pipette. Be cautious not to disturb the solid pellet.

    • For solvents with low viscosity, an optional but recommended step is to filter the supernatant through a 0.22 µm syringe filter (e.g., PTFE for organic solvents) to remove any fine particulates.

  • Quantification:

    • Prepare a series of accurate dilutions of the supernatant in a suitable diluent (often the mobile phase of the analytical method).

    • Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). This requires preparing a standard curve from known concentrations of this compound.

    • The resulting concentration from this analysis represents the equilibrium solubility of the compound in that solvent at the specified temperature.

Data Presentation

The experimentally determined solubility data should be compiled into a clear, comparative table. This allows for rapid assessment and solvent selection.

Solvent Class Solvent Dielectric Constant (ε) Solubility at 25°C (mg/mL) Qualitative Classification
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7[Experimental Value]Very Soluble
N,N-Dimethylformamide (DMF)36.7[Experimental Value]Very Soluble
Tetrahydrofuran (THF)7.6[Experimental Value]Soluble
Acetonitrile37.5[Experimental Value]Sparingly Soluble
Polar Protic Methanol32.7[Experimental Value]Soluble
Ethanol24.6[Experimental Value]Sparingly Soluble
Water (pH 7.0)80.1[Experimental Value]Very Slightly Soluble
Water (pH adjusted to 9.0)80.1[Experimental Value]Soluble
Nonpolar Toluene2.4[Experimental Value]Insoluble
n-Hexane1.9[Experimental Value]Insoluble
Dichloromethane (DCM)9.1[Experimental Value]Very Slightly Soluble

Note: The table above is a template. The values must be populated with experimentally derived data.

Practical Applications: A Solvent Selection Guide

The solubility data generated is not an academic exercise; it is actionable intelligence for guiding process development and formulation.

Diagram for Application-Specific Solvent Selection

G cluster_synthesis Synthesis & Work-up cluster_purification Purification cluster_formulation Formulation & Dosing Start Goal: Select Solvent for This compound Q1 Need a reaction medium? Start->Q1 Q3 Goal: Recrystallization? Start->Q3 Q4 Preparing stock for screening? Start->Q4 A1 Select a solvent with high solubility and appropriate boiling point (e.g., DMF, THF). Q1->A1 Q2 Need to precipitate product? A2 Add an anti-solvent with very low solubility (e.g., Water, Hexanes). Q2->A2 A3 Find a solvent pair: - High solubility at high temp - Low solubility at low temp (e.g., Ethanol/Water) Q3->A3 Q5 Developing an aqueous formulation? A4 Use a biocompatible solvent with very high solubility (e.g., DMSO). Q4->A4 A5 Investigate pH modification to ionize the carboxylic acid and increase water solubility. Q5->A5

Caption: Decision tree for selecting solvents based on the intended application.

  • For Chemical Synthesis: Solvents in which the compound is highly soluble, such as DMF or THF, are excellent candidates for reaction media, ensuring all reactants are in the same phase.

  • For Purification by Recrystallization: The ideal solvent will exhibit a steep solubility curve with respect to temperature—high solubility at elevated temperatures and low solubility at room temperature or below. Alcohols like ethanol or solvent mixtures like ethanol/water are often good starting points. The goal is to dissolve the compound in a minimal amount of hot solvent and allow it to crystallize upon cooling, leaving impurities behind in the mother liquor.

  • For In Vitro Biological Screening: High-concentration stock solutions are typically prepared in DMSO due to its excellent solvating power for a wide range of organic molecules and its general compatibility with cellular assays at low final concentrations (<0.5%).

  • For Formulation Development: For potential oral or parenteral administration, aqueous solubility is paramount. The data will likely show that the free acid form of this compound has poor aqueous solubility. Therefore, formulation strategies will necessarily involve pH modification. By adjusting the pH of the aqueous vehicle to be at least 2 units above the compound's pKa, the carboxylic acid will be fully deprotonated to the carboxylate salt, which is expected to have dramatically higher aqueous solubility. This is a cornerstone principle of pharmaceutical salt selection.

Conclusion

A thorough understanding of the solubility of this compound is not merely a data-gathering exercise; it is a foundational pillar of successful drug development. By combining a theoretical understanding of its molecular properties with rigorous experimental determination using a validated method like the shake-flask protocol, researchers can make informed, data-driven decisions. This intelligence directly impacts the efficiency of synthesis and purification, the design of effective biological assays, and the strategic development of formulations with a higher probability of clinical success. The frameworks provided in this guide are designed to empower scientists to generate this critical data with confidence and apply it effectively in their research endeavors.

References

  • OECD. (1995). OECD Guideline for the Testing of Chemicals, Section 1: Physical-Chemical properties, Test No. 105: Water Solubility. OECD Publishing. [Link]

7-Chloro-1H-indazole-3-carboxylic acid crystal structure analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Crystal Structure Analysis of 7-Chloro-1H-indazole-3-carboxylic Acid

Authored by: A Senior Application Scientist

Foreword: The Architectural Blueprint of a Potential Therapeutic

In the landscape of modern drug discovery, the indazole scaffold represents a "privileged structure," a molecular framework that has repeatedly demonstrated a wide range of biological activities, from anti-inflammatory to potent anti-tumor effects.[1][2] The compound this compound is a key intermediate in the synthesis of numerous bioactive molecules, including kinase inhibitors for cancer treatment.[3][4] Its utility lies in a unique combination of a stable heterocyclic structure, capable of engaging with biological targets, and a carboxylic acid functional group that allows for diverse chemical modifications.[4]

However, the journey from a promising molecular intermediate to a viable drug candidate is paved with intricate challenges, many of which are governed by the compound's solid-state properties. How the molecules of this compound arrange themselves in a crystal lattice dictates critical physicochemical parameters such as solubility, stability, dissolution rate, and bioavailability. Therefore, a thorough crystal structure analysis is not merely an academic exercise; it is a fundamental pillar of rational drug design and development.

This guide provides a comprehensive, field-proven framework for the multifaceted analysis of the crystal structure of this compound. We will move beyond a simple recitation of methods to explain the causality behind experimental choices, ensuring a self-validating system of protocols. This document is intended for researchers, scientists, and drug development professionals who seek to understand and control the solid-state behavior of this important pharmaceutical building block.

Securing the Foundation: Synthesis and Molecular Confirmation

Before any crystallographic analysis can commence, the unambiguous synthesis and characterization of the target compound are paramount. The molecular structure must be confirmed to ensure that the subsequent crystal analysis is of the correct chemical entity.

Synthetic Pathway

While several synthetic routes to indazole-3-carboxylic acids exist, a common and effective method involves the cyclization of an appropriate precursor.[5][6] A plausible and scalable synthesis for this compound can be adapted from established literature procedures.

Experimental Protocol: Synthesis

  • Starting Material: Begin with a suitable ortho-substituted chlorotoluene derivative.

  • Functional Group Manipulation: Introduce a nitro group and then oxidize the methyl group to a carboxylic acid.

  • Reductive Cyclization: Subject the resulting nitro-aromatic compound to reductive cyclization using a reducing agent like tin(II) chloride or catalytic hydrogenation. This step simultaneously reduces the nitro group to an amine and facilitates the intramolecular condensation to form the indazole ring.

  • Purification: The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water or DMF/water) to yield crystalline this compound.

Spectroscopic Verification

The identity and purity of the synthesized compound are verified using a suite of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra provide a detailed map of the molecule's carbon-hydrogen framework. For this compound, one would expect characteristic signals for the three aromatic protons on the benzene ring, with splitting patterns dictated by their positions relative to the chlorine atom and the fused ring. The acidic proton of the carboxylic acid and the N-H proton of the indazole ring would typically appear as broad singlets.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum confirms the presence of key functional groups. Expected characteristic absorption bands include a broad O-H stretch for the carboxylic acid dimer (around 2500-3300 cm⁻¹), a sharp C=O stretch (approx. 1700 cm⁻¹), N-H stretching (approx. 3300-3500 cm⁻¹), and C-Cl stretching in the fingerprint region.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition. The technique should yield a molecular ion peak corresponding to the exact mass of C₈H₅ClN₂O₂.

The Core Investigation: Single-Crystal X-ray Diffraction (SC-XRD)

Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides an unambiguous determination of the molecular structure and the packing of molecules in the crystal lattice.

Workflow for SC-XRD Analysis

The process from a purified compound to a refined crystal structure follows a well-defined, multi-step workflow.

SC_XRD_Workflow cluster_prep Phase 1: Sample Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Data Analysis cluster_output Phase 4: Final Output A Compound Synthesis & Purification B Crystal Growth (e.g., Slow Evaporation, Vapor Diffusion) A->B High Purity Sample C Crystal Selection & Mounting B->C D Data Collection (Diffractometer) C->D Suitable Single Crystal E Data Reduction & Integration D->E F Structure Solution (e.g., Direct Methods) E->F G Structure Refinement F->G H Final Structural Model (CIF File) G->H I Data Validation & Interpretation H->I

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Crystal Growth: The Art of Patience

The primary prerequisite for SC-XRD is a high-quality single crystal, typically 0.1-0.3 mm in each dimension, free of cracks and defects. The choice of solvent is critical.

Experimental Protocol: Crystal Growth

  • Solvent Screening: Test the solubility of this compound in a range of solvents (e.g., methanol, ethanol, acetone, acetonitrile, ethyl acetate, DMF).

  • Slow Evaporation: Prepare a saturated or near-saturated solution of the compound in a chosen solvent in a clean vial. Cover the vial with a perforated cap (e.g., Parafilm with pinholes) to allow for slow evaporation of the solvent over several days to weeks at a constant temperature.

  • Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed jar containing a more volatile "anti-solvent" in which the compound is poorly soluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

Data Collection, Solution, and Refinement

Once a suitable crystal is mounted on a diffractometer, it is irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected on a detector. This data is then processed to solve and refine the crystal structure. While a specific structure for this compound is not publicly available, we can anticipate the key crystallographic parameters based on similar indazole derivatives.[7][8]

Table 1: Hypothetical Crystallographic Data for this compound

ParameterExpected ValueSignificance
Chemical FormulaC₈H₅ClN₂O₂Defines the atomic composition of the asymmetric unit.
Formula Weight196.59 g/mol Molecular mass of the compound.
Crystal SystemMonoclinic or OrthorhombicDescribes the basic symmetry of the unit cell.
Space GroupP2₁/c or P-1Defines the symmetry elements within the unit cell, often indicating centrosymmetry.
a, b, c (Å)5-15 ÅDimensions of the unit cell edges.
α, β, γ (°)α=γ=90°, β≈90-110° (for Monoclinic)Angles of the unit cell.
Volume (ų)800-1200 ųVolume of the unit cell.
Z2 or 4Number of molecules per unit cell.
Density (calculated)1.5-1.7 g/cm³Calculated density based on crystal data.
R-factor (R₁)< 0.05A measure of the agreement between the calculated and observed structure factors.
Goodness-of-Fit (GooF)~1.0Indicates the quality of the refinement.

Deciphering the Architecture: Analysis of Molecular and Supramolecular Structure

The refined crystallographic information file (CIF) is the blueprint from which we extract chemically meaningful insights.

Molecular Geometry

The analysis begins with the geometry of the individual molecule. The indazole ring is expected to be essentially planar.[9][10] Key points of analysis include:

  • Bond Lengths and Angles: Compare experimental values to standard values to identify any strain or unusual electronic effects.

  • Torsion Angles: The torsion angle between the indazole ring and the carboxylic acid group is particularly important as it defines the conformation of the molecule in the solid state.

Supramolecular Assembly: The Social Network of Molecules

The most critical information for drug development is how the molecules interact with each other to form the crystal lattice. These non-covalent interactions govern the material's properties. For this compound, several key interactions are anticipated.

  • Hydrogen Bonding: Carboxylic acids are strong hydrogen bond donors and acceptors and typically form robust centrosymmetric dimers via O-H···O hydrogen bonds between the acid moieties.[7][11] Additionally, the indazole N-H group can act as a hydrogen bond donor, potentially interacting with the carbonyl oxygen of a neighboring molecule or the nitrogen atom of another indazole ring.

  • Halogen Bonding: The chlorine atom at the 7-position can act as a Lewis acidic site (a "σ-hole") and participate in halogen bonding (C-Cl···O or C-Cl···N) with electron-rich atoms on adjacent molecules. This is an increasingly recognized interaction in crystal engineering.

  • π-π Stacking: The aromatic indazole ring system is prone to π-π stacking interactions, where parallel rings are offset from each other. These interactions contribute significantly to the packing efficiency and stability of the crystal.[10][12]

Interactions cluster_molecule1 Molecule A cluster_molecule2 Molecule B cluster_molecule3 Molecule C A 7-Chloro-1H-indazole- 3-carboxylic acid B 7-Chloro-1H-indazole- 3-carboxylic acid A->B O-H···O Hydrogen Bond (Carboxylic Acid Dimer) C 7-Chloro-1H-indazole- 3-carboxylic acid A->C C-Cl···O Halogen Bond B->C π-π Stacking (Indazole Rings)

Caption: Key intermolecular interactions governing crystal packing.

Quantitative Insights: Computational Chemistry Approaches

To complement and quantify the interactions observed in the SC-XRD data, computational methods are indispensable.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal.[9][12][13] The surface is generated around a molecule, and the distance from the surface to the nearest nucleus inside (dᵢ) and outside (dₑ) is calculated. These values are mapped onto the surface to provide a visual summary of the intermolecular contacts.

Key Maps and Plots:

  • d_norm Map: This map uses a red-white-blue color scale to highlight contacts shorter than (red), equal to (white), and longer than (blue) the van der Waals radii sum. Bright red spots are indicative of strong, specific interactions like hydrogen bonds.

  • 2D Fingerprint Plot: This is a scatter plot of dᵢ versus dₑ, which summarizes all intermolecular contacts. The plot can be deconstructed to show the percentage contribution of different types of atomic contacts (e.g., H···H, O···H, C···H).

Table 2: Predicted Contributions to the Hirshfeld Surface for this compound

Contact TypePredicted Contribution (%)Interaction Type Represented
H···H30 - 40%van der Waals forces, general packing.[12]
O···H / H···O20 - 30%Strong hydrogen bonding (carboxylic acid, N-H).[10]
C···H / H···C10 - 20%Weaker C-H···π interactions.[12]
Cl···H / H···Cl5 - 10%Weak hydrogen bonding or general van der Waals contacts.
C···C3 - 8%π-π stacking interactions.[10]
N···H / H···N3 - 7%Weaker hydrogen bonding.[12]
Cl···O/N/C1 - 5%Halogen bonding.
Density Functional Theory (DFT)

DFT calculations on the single molecule can provide further insights. Calculating the Molecular Electrostatic Potential (MEP) surface is particularly useful. The MEP map illustrates the charge distribution across the molecule, highlighting electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions. This map can predict the sites for electrophilic and nucleophilic attacks and rationalize the observed intermolecular interactions. For example, a region of positive potential (a σ-hole) would be expected on the chlorine atom, corroborating its potential to act as a halogen bond donor.

Conclusion: From Crystal Structure to Drug Performance

The comprehensive crystal structure analysis of this compound provides an atomic-level understanding that is critical for its successful application in drug development. This detailed guide outlines a robust, multi-technique approach that moves from synthesis and confirmation to advanced crystallographic and computational analysis.

The key takeaways from such an analysis—the precise molecular conformation, the dominant intermolecular interactions (hydrogen bonds, π-stacking, halogen bonds), and the resulting packing motif—are directly linked to the material's macroscopic properties. This knowledge enables scientists to anticipate and control potential issues like polymorphism (the existence of multiple crystal forms with different properties), improve formulation strategies by understanding solubility, and ultimately, design more effective and reliable therapeutic agents. The crystal structure is not the end of the story; it is the foundational chapter upon which the entire narrative of a drug's development is built.

References

  • Exploring the Hirshfeld Surface Analysis of an Indazole Derivative Compound. (2025). Vertex AI Search.
  • What are the synthesis methods of 7-chloro 1h-indazole-3-carboxylic acid. Guidechem.
  • This compound. Chem-Impex.
  • El Bakri, Y., et al. (2018). Crystal structure, DFT calculations and Hirshfeld surface analysis of 3-(4-methylphenyl)-6-nitro-1H-indazole.
  • El Bakri, Y., et al. (2018). Crystal structure, DFT calculations and Hirshfeld surface analysis of 3-(4-methylphenyl)-6-nitro-1H-indazole.
  • Boulhaoua, M., et al. (2019). Crystal structure and Hirshfeld surface analysis of 5-[(5-nitro-1H-indazol-1-yl)methyl]-3-phenyl-4,5-dihydroisoxazole.
  • Kang, S., et al. (2008). 1-Methyl-1H-indazole-3-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 12), o2398.
  • Synthesis and biological evaluation of some new Aryl acid N'-(1H- indazole-3-carbonyl)-hydrazide derivatives. Journal of Chemical and Pharmaceutical Research.
  • 3-Chloro-1H-indazole-7-carboxylic acid. MySkinRecipes.
  • Revealing Intra- and Intermolecular Interactions Determining Physico-Chemical Features of Selected Quinolone Carboxylic Acid Deriv
  • Kang, S., et al. (2008). 1-Methyl-1H-indazole-3-carboxylic acid.
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC.
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance.

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An In-Depth Technical Guide to the Synthesis of 7-Chloro-1H-indazole-3-carboxylic acid: Starting Materials and Strategic Approaches

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

7-Chloro-1H-indazole-3-carboxylic acid is a pivotal intermediate in contemporary pharmaceutical development, notably in the synthesis of kinase inhibitors for oncology and other therapeutic areas.[1][2][3] Its rigid, bicyclic structure provides a valuable scaffold for designing molecules with high target specificity and affinity. The efficient and scalable synthesis of this molecule is, therefore, a subject of considerable interest to researchers and professionals in drug discovery and development. This guide provides an in-depth technical overview of the primary synthetic strategies for this compound, with a focus on the selection of starting materials and the rationale behind the chosen synthetic routes. We will explore three core strategies, each beginning from a different class of commercially accessible precursors.

Strategic Overview of Synthetic Pathways

The synthesis of the this compound core relies on the formation of the pyrazole ring fused to a chlorobenzene moiety. The primary challenge lies in the regioselective construction of this bicyclic system with the desired substitution pattern. Three principal retrosynthetic disconnections lead to logical and field-proven starting materials:

  • From Substituted Anilines: This approach leverages a readily available aniline derivative where the chloro and a latent carboxylic acid functionality (or its precursor) are already in place. The key transformation is the construction of the pyrazole ring.

  • From Substituted Isatins: Isatins provide a robust platform for the synthesis of various indole- and indazole-based structures. This strategy involves the ring-opening of a suitably substituted isatin to reveal a 2-aminophenylacetic acid derivative, which is then cyclized.

  • From Substituted Arylhydrazones: This classic strategy involves the formation of an arylhydrazone, which then undergoes intramolecular cyclization to form the indazole ring. The choice of the initial carbonyl compound and arylhydrazine is critical for achieving the desired substitution.

The following sections will delve into the specifics of each of these strategies, providing detailed experimental insights and protocols.

Strategy 1: Synthesis from a Substituted Aniline Precursor

This strategy is predicated on the use of a substituted aniline as the foundational building block. A particularly effective starting material is 3-chloro-2-methylaniline . The rationale for this choice lies in the ortho-relationship of the methyl and amino groups, which facilitates the formation of the indazole ring, and the presence of the chloro substituent at the desired position.

Scientific Rationale and Mechanistic Insights

The synthetic sequence involves the diazotization of the aniline, followed by a reaction cascade that introduces the carboxylic acid functionality and induces cyclization. A common approach is a modified Japp-Klingemann reaction, where the diazonium salt reacts with a β-ketoester, followed by cyclization and hydrolysis.[2][4][5]

The key steps are:

  • Diazotization: The amino group of 3-chloro-2-methylaniline is converted to a diazonium salt using sodium nitrite in an acidic medium. This highly reactive intermediate is the electrophile for the subsequent C-C bond formation.

  • Japp-Klingemann Reaction: The diazonium salt is coupled with a β-ketoester, such as ethyl 2-chloroacetoacetate. This reaction proceeds via an azo intermediate, which then undergoes hydrolysis and decarboxylation to form an arylhydrazone.

  • Fischer Indole Synthesis Analogue (Indazole Formation): The resulting arylhydrazone undergoes an acid-catalyzed intramolecular cyclization, analogous to the Fischer indole synthesis, to form the indazole ring system.

  • Hydrolysis: The ester group at the 3-position is hydrolyzed to the desired carboxylic acid.

Experimental Protocol: Synthesis from 3-Chloro-2-methylaniline

Step 1: Diazotization of 3-Chloro-2-methylaniline

  • To a stirred solution of 3-chloro-2-methylaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C, a solution of sodium nitrite (1.05 eq) in water is added dropwise, maintaining the temperature below 5 °C.

  • The reaction mixture is stirred for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

Step 2: Japp-Klingemann Reaction and Cyclization

  • In a separate flask, ethyl 2-chloroacetoacetate (1.1 eq) is dissolved in ethanol, and the solution is cooled to 0-5 °C.

  • The cold diazonium salt solution is added slowly to the ethyl 2-chloroacetoacetate solution, and the pH is adjusted to 4-5 with a saturated solution of sodium acetate.

  • The reaction mixture is stirred at room temperature for 12-16 hours.

  • Concentrated sulfuric acid is then added cautiously, and the mixture is heated to reflux for 2-4 hours to effect cyclization.

Step 3: Hydrolysis to this compound

  • After cooling, the reaction mixture is poured onto ice, and the precipitated solid (the ethyl ester of the target molecule) is collected by filtration.

  • The crude ester is then suspended in a mixture of ethanol and an aqueous solution of sodium hydroxide (2.0 eq) and heated to reflux for 2-4 hours.

  • After cooling, the solution is acidified with concentrated hydrochloric acid to a pH of 2-3.

  • The precipitated this compound is collected by filtration, washed with cold water, and dried under vacuum.

Visualizing the Pathway: Synthesis from 3-Chloro-2-methylaniline

G A 3-Chloro-2-methylaniline B Diazonium Salt A->B NaNO2, HCl 0-5 °C C Arylhydrazone Intermediate B->C Ethyl 2-chloroacetoacetate NaOAc D Ethyl 7-Chloro-1H-indazole-3-carboxylate C->D H2SO4, Reflux E This compound D->E 1. NaOH, EtOH, Reflux 2. HCl G A 2-Chloroaniline B 7-Chloroisatin A->B Sandmeyer Isatin Synthesis C 2-Amino-6-chlorophenylglyoxylic acid B->C NaOH, H2O, Heat D 2-Hydrazino-6-chlorobenzoic acid derivative C->D 1. NaNO2, HCl 2. SnCl2, HCl E This compound D->E Intramolecular Cyclization

Caption: Synthetic route from 7-Chloroisatin.

Strategy 3: Synthesis via Intramolecular Cyclization of an Arylhydrazone

This classical approach to indazole synthesis involves the formation of an arylhydrazone followed by an intramolecular cyclization. The key is to design a hydrazone that possesses the necessary precursors for both the chloro and carboxylic acid functionalities at the correct positions. A viable starting point is 2,6-dichlorobenzonitrile .

Scientific Rationale and Mechanistic Insights

While the direct use of 2,6-dichlorobenzonitrile often leads to 3-aminoindazoles, a modification of this strategy can yield the desired carboxylic acid. [6]

  • Hydrazine Condensation and Cyclization: 2,6-dichlorobenzonitrile can react with hydrazine. One of the chloro atoms is displaced by the hydrazine in a nucleophilic aromatic substitution (SNAr) reaction. The resulting intermediate can then undergo an intramolecular cyclization where the other nitrogen of the hydrazine attacks the cyano group, which after tautomerization and workup can lead to a 3-aminoindazole.

  • Alternative for Carboxylic Acid: To obtain the carboxylic acid, one could envision starting with a molecule where the cyano group is replaced by a group that can be converted to a carboxylic acid, such as an ester or an aldehyde. However, a more direct approach involves the hydrolysis of a 3-cyanoindazole intermediate. A more common strategy in this class is the intramolecular N-arylation of an o-haloarylhydrazone. [7] A more tailored approach for the target molecule would involve:

  • Formation of a Hydrazone: Reacting a 2-chloro-6-formylbenzoic acid derivative (or its ester) with hydrazine to form the corresponding hydrazone.

  • Intramolecular Cyclization: The resulting hydrazone undergoes an intramolecular nucleophilic aromatic substitution, where the terminal nitrogen of the hydrazone displaces the ortho-chloro group to form the indazole ring.

Experimental Protocol: Synthesis from a Preformed Arylhydrazone

Step 1: Synthesis of the Arylhydrazone

  • A solution of methyl 2-chloro-6-formylbenzoate (1.0 eq) in ethanol is treated with hydrazine hydrate (1.1 eq).

  • The mixture is stirred at room temperature for 1-2 hours, during which the hydrazone precipitates.

  • The solid is collected by filtration, washed with cold ethanol, and dried.

Step 2: Intramolecular Cyclization

  • The prepared hydrazone (1.0 eq) is suspended in a high-boiling solvent such as dimethylformamide (DMF).

  • A base, such as potassium carbonate (2.0 eq), and a copper(I) catalyst (e.g., CuI, 0.1 eq) are added.

  • The mixture is heated to 120-140 °C for 12-24 hours.

  • After cooling, the reaction mixture is poured into water and acidified.

  • The precipitated crude product (the methyl ester) is collected and then hydrolyzed as described in Strategy 1 to afford this compound.

Visualizing the Pathway: Synthesis from an Arylhydrazone

G A Methyl 2-chloro-6-formylbenzoate B Arylhydrazone A->B Hydrazine hydrate, EtOH C Methyl 7-Chloro-1H-indazole-3-carboxylate B->C K2CO3, CuI, DMF, Heat D This compound C->D 1. NaOH, EtOH, Reflux 2. HCl

Caption: Synthetic route via an arylhydrazone intermediate.

Comparative Analysis of Synthetic Strategies

FeatureStrategy 1 (from 3-Chloro-2-methylaniline)Strategy 2 (from 7-Chloroisatin)Strategy 3 (from Arylhydrazone)
Starting Material 3-Chloro-2-methylaniline2-Chloroaniline (for 7-chloroisatin synthesis)Methyl 2-chloro-6-formylbenzoate
Number of Steps 3-44-53
Key Reactions Diazotization, Japp-Klingemann, CyclizationSandmeyer Isatin Synthesis, Ring Opening, Reduction, CyclizationHydrazone formation, Intramolecular N-arylation
Potential Advantages Convergent approach, potentially high yielding.Well-established chemistry, versatile starting material.Modular, allows for variation in the hydrazine component.
Potential Challenges Control of diazotization reaction, potential for side products in Japp-Klingemann.Multi-step synthesis of the isatin, use of strong acids.Synthesis of the starting aldehyde/ester, copper-catalyzed cyclization can be sensitive.

Conclusion

The synthesis of this compound can be approached from several strategic directions, each with its own set of advantages and challenges. The choice of the optimal route will depend on factors such as the availability and cost of starting materials, the desired scale of the synthesis, and the technical capabilities of the laboratory. The strategies outlined in this guide, starting from substituted anilines, isatins, or pre-formed arylhydrazones, represent the most common and logical approaches reported in the literature. A thorough understanding of the underlying chemical principles and careful optimization of reaction conditions are paramount for the successful and efficient synthesis of this important pharmaceutical intermediate.

References

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A Technical Guide to the Bioactivity Screening of 7-Chloro-1H-indazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive, technically-grounded framework for the systematic bioactivity screening of 7-Chloro-1H-indazole-3-carboxylic acid. The indazole scaffold is a privileged structure in medicinal chemistry, known to be a core component of various therapeutic agents, particularly kinase inhibitors.[1][2] This document outlines a multi-stage screening cascade, commencing with predictive in silico analysis to identify potential biological targets and assess drug-likeness. This is followed by a tiered in vitro experimental strategy, beginning with broad cytotoxicity profiling and progressing to specific, mechanistic assays to validate predicted activities. Each stage is detailed with step-by-step protocols, the underlying scientific rationale, and criteria for data interpretation. The objective is to provide researchers, scientists, and drug development professionals with a robust, field-proven methodology to efficiently elucidate the therapeutic potential of this compound.

Introduction: The Rationale for Screening this compound

The indazole ring system is a cornerstone of numerous pharmacologically active compounds, demonstrating a wide array of biological activities including anti-tumor, anti-inflammatory, and anti-HIV effects.[1][3] Specifically, the indazole-3-carboxylic acid moiety serves as a critical intermediate in the synthesis of molecules targeting protein kinases and other key cellular regulators.[4][5][6] The presence of a chloro-substituent at the 7-position can significantly influence the molecule's physicochemical properties, such as lipophilicity and electronic distribution, potentially altering its binding affinity and selectivity for biological targets.

Given this context, this compound represents a compelling candidate for bioactivity screening. Its structural features suggest a high probability of interaction with biological macromolecules, making a systematic investigation of its effects not only scientifically justified but also a promising endeavor in the search for novel therapeutic leads.[4] This guide proposes a screening funnel approach, designed to efficiently move from broad, predictive profiling to specific, validated bioactivity.

Stage 1: In Silico Profiling - Predicting Therapeutic Potential

Before committing to resource-intensive wet-lab experiments, a robust in silico evaluation is essential to forecast the compound's likely biological targets and pharmacokinetic properties.[7][8] This predictive step helps prioritize experimental efforts and provides a theoretical framework for interpreting subsequent results.

Target Prediction: Identifying Potential Macromolecular Partners

Ligand-based and structure-based computational methods are employed to screen the compound against databases of known protein targets.[7][9] This process, often called "target fishing" or "reverse docking," identifies potential protein interactions based on structural and chemical similarity to known bioactive molecules.[7][10]

Methodology Rationale: By comparing the 2D and 3D structure of this compound to vast chemogenomic databases, we can generate a ranked list of probable protein targets.[7][10] This allows for the formulation of specific, testable hypotheses for the subsequent in vitro screening stages.

Recommended Tools:

  • SwissTargetPrediction: Utilizes a combination of 2D and 3D similarity measures to predict the most probable protein targets.

  • TargetHunter: Employs a chemogenomic database mining algorithm to identify targets associated with structurally similar compounds.[10]

  • ChEMBL: A curated database of bioactive molecules with drug-like properties that can be searched for structurally similar compounds with known targets.[11]

ADMET Prediction: Assessing Drug-Likeness

Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) is critical to avoid pursuing compounds with unfavorable pharmacokinetic profiles.[12][13][14] Computational models can effectively predict these properties, helping to flag potential liabilities.[12][15]

Table 1: Key ADMET Properties for In Silico Assessment

Property CategoryParameterDesired Outcome/RationaleRecommended Tool
Absorption Human Intestinal Absorption (HIA)HighTo ensure good bioavailability after oral administration.
Caco-2 PermeabilityHighTo predict absorption across the intestinal epithelial barrier.
Distribution Blood-Brain Barrier (BBB) PenetrationVariableDepends on the desired therapeutic area (e.g., yes for CNS targets, no for peripheral targets).
Plasma Protein Binding (PPB)Low to ModerateHigh binding reduces the free fraction of the drug available to act on its target.
Metabolism Cytochrome P450 (CYP) InhibitionNo InhibitionTo avoid drug-drug interactions.
Toxicity hERG InhibitionNo InhibitionTo minimize the risk of cardiotoxicity.
Ames MutagenicityNon-mutagenicTo ensure the compound is not likely to be carcinogenic.

Recommended Tools:

  • ADMET-AI: A web-based platform using machine learning models for fast and accurate ADMET prediction.[16]

  • pkCSM: Predicts a wide range of pharmacokinetic and toxicity properties using graph-based signatures.[13]

Stage 2: Primary In Vitro Screening - The Broad Funnel

The initial experimental phase aims to detect any broad biological effect of the compound. A general cytotoxicity assay is the cornerstone of this stage, as it provides a baseline understanding of the compound's impact on cell viability. This is a critical step to determine the appropriate concentration range for subsequent, more specific assays and to eliminate overtly toxic molecules early in the process.[17]

General Cytotoxicity Profiling using MTT Assay

The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[18][19] Viable cells with active metabolism convert the MTT tetrazolium salt into a purple formazan product.[20][21] The amount of formazan produced is directly proportional to the number of living cells.[20]

Experimental Protocol: MTT Cytotoxicity Assay [20][21][22]

  • Cell Plating: Seed a panel of human cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HCT116 - colon) into 96-well plates at a density of 5,000-10,000 cells/well. Include a well-characterized cytotoxic agent (e.g., Doxorubicin) as a positive control and a vehicle control (e.g., 0.1% DMSO).

  • Compound Treatment: After 24 hours of incubation to allow for cell attachment, treat the cells with a serial dilution of this compound (e.g., from 0.01 µM to 100 µM).

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified, 5% CO₂ atmosphere.

  • MTT Addition: Remove the treatment media and add 100 µL of fresh media containing 0.5 mg/mL MTT to each well. Incubate for 3-4 hours at 37°C.[20]

  • Solubilization: Carefully aspirate the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.[22] Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[19][21]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[19][20]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the viability against the log of the compound concentration and determine the IC₅₀ (the concentration that inhibits 50% of cell viability) using non-linear regression analysis.

Causality and Self-Validation:

  • Rationale: Using a panel of cell lines from different tissue origins provides a broader view of potential cytotoxicity and can hint at tissue-specific effects.

  • Controls: The positive control (Doxorubicin) validates that the assay system can detect cytotoxicity, while the vehicle control (DMSO) ensures that the solvent itself has no effect on cell viability at the concentrations used.

  • Acceptance Criteria: The assay is considered valid if the Z'-factor (a measure of statistical effect size) between the positive and negative controls is ≥ 0.5.

Stage 3: Secondary & Mechanistic Screening - The Focused Investigation

Based on the results from the in silico predictions and primary screening, this stage involves more targeted assays to elucidate the compound's mechanism of action (MoA). Given that indazole derivatives are frequently identified as kinase inhibitors, a kinase inhibition assay is a logical next step.[23] Additionally, receptor binding assays can be employed if the in silico analysis suggests G-protein coupled receptors (GPCRs) or other receptor targets.[24]

Mechanistic Assay Example: Kinase Inhibition Profiling

An enzyme inhibition assay measures how a compound affects the activity of a specific enzyme.[25] This is crucial for confirming if this compound directly inhibits a predicted kinase target.

Experimental Protocol: Generic Kinase Inhibition Assay (e.g., ADP-Glo™) [25][26]

  • Reagent Preparation: Prepare solutions of the purified target kinase, the specific substrate (e.g., a peptide), ATP, and the test compound in an appropriate kinase buffer.

  • Reaction Setup: In a 96-well or 384-well plate, combine the kinase and a range of concentrations of this compound. Include a known inhibitor for the target kinase as a positive control and a vehicle control (DMSO).

  • Initiation: Start the kinase reaction by adding a mixture of the substrate and ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and detect the amount of ADP produced (which is proportional to kinase activity). In the ADP-Glo™ assay, this involves adding a reagent to deplete unused ATP, followed by a second reagent to convert ADP to ATP, which then drives a luciferase reaction.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis: Convert the luminescence signal to percent inhibition relative to the vehicle control. Plot the percent inhibition against the log of the compound concentration to determine the IC₅₀ value.

Causality and Self-Validation:

  • Rationale: This biochemical assay directly measures the interaction between the compound and a purified enzyme, confirming a direct inhibitory effect and removing confounding factors present in cell-based assays.[27]

  • Controls: A "no enzyme" control establishes the background signal, while the positive control inhibitor validates the assay's sensitivity.

  • Mechanism Determination: To determine the mode of inhibition (e.g., competitive, non-competitive), the assay can be repeated with varying concentrations of both the compound and ATP.[28]

Mechanistic Assay Example: Receptor Binding Assay

Receptor binding assays are used to measure the interaction between a ligand (the compound) and its receptor.[29][30] A competitive binding assay, for example, determines the ability of the test compound to displace a known labeled ligand from the receptor.[31][32]

Protocol Principle: Competitive Radioligand Binding Assay [30][31]

  • Preparation: Prepare cell membranes or purified receptors known to express the target of interest.

  • Assay Setup: In a multi-well plate, combine the receptor preparation, a fixed concentration of a radiolabeled ligand (e.g., ³H-labeled), and varying concentrations of the unlabeled test compound (this compound).

  • Incubation: Incubate the mixture to allow the binding to reach equilibrium.

  • Separation: Separate the bound from the unbound radioligand, typically by rapid filtration through a glass fiber filter that traps the receptor-ligand complexes.

  • Detection: Quantify the amount of radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: The amount of radioactivity is inversely proportional to the binding affinity of the test compound. Calculate the Ki (inhibition constant) from the IC₅₀ value, which represents the concentration of the compound required to displace 50% of the radiolabeled ligand.

Data Interpretation and Hit Progression

The successful completion of the screening cascade will generate a dataset that requires careful interpretation to decide on the future of the compound. A "hit" is a compound that meets predefined activity and selectivity criteria.

Table 2: Hypothetical Data Summary and Hit Progression Criteria

AssayParameterResultInterpretation & Decision
In Silico Target PredictionTop Hit: BRAF KinaseProceed: Formulate hypothesis for kinase inhibition.
ADMET PredictionGood oral absorption, No hERG riskProceed: Favorable drug-like properties.
Primary MTT (A549 cells)IC₅₀ = 5.2 µMProceed: Potent cytotoxic effect observed.
Secondary BRAF Kinase AssayIC₅₀ = 0.8 µMHIT: Confirmed potent, direct inhibition of predicted target.
EGFR Kinase AssayIC₅₀ > 50 µMHIT: Demonstrates selectivity for BRAF over EGFR.

Visualizations: Workflows and Pathways

Screening Cascade Workflow

The overall strategy follows a logical funnel, starting with broad computational predictions and narrowing down to specific, validated biological activity.

Screening_Cascade cluster_0 Stage 1: In Silico Profiling cluster_1 Stage 2: Primary Screening cluster_2 Stage 3: Secondary & Mechanistic Screening cluster_3 Stage 4: Hit Validation in_silico 7-Chloro-1H-indazole- 3-carboxylic acid target_pred Target Prediction (SwissTarget, TargetHunter) in_silico->target_pred Identify Potential Targets admet_pred ADMET Prediction (ADMET-AI, pkCSM) in_silico->admet_pred Assess Drug-Likeness primary_screen General Cytotoxicity (MTT Assay) target_pred->primary_screen Guide Assay Selection hit_validation Hit-to-Lead Progression admet_pred->hit_validation secondary_screen Target-Based Assays primary_screen->secondary_screen Confirm MoA kinase_assay Kinase Inhibition Assay secondary_screen->kinase_assay binding_assay Receptor Binding Assay secondary_screen->binding_assay secondary_screen->hit_validation Validate Hits

Caption: A multi-stage workflow for bioactivity screening.

Hypothetical Signaling Pathway: BRAF Kinase Inhibition

If the compound is identified as a BRAF inhibitor, it would interrupt the MAPK/ERK signaling pathway, which is commonly hyperactivated in certain cancers.

MAPK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK RAS RAS RTK->RAS BRAF BRAF RAS->BRAF Activates MEK MEK BRAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation & Survival TF->Proliferation Inhibitor 7-Chloro-1H-indazole- 3-carboxylic acid Inhibitor->BRAF Inhibits Decision_Tree start Start: Screening Data c1 Potent in Primary Assay? (e.g., IC50 < 10 µM) start->c1 c2 Active in Secondary Assay? (e.g., IC50 < 1 µM) c1->c2 Yes end_discard Discard or Deprioritize c1->end_discard No c3 Selective? (>10-fold vs. other targets) c2->c3 Yes c2->end_discard No c4 Favorable ADMET Profile? c3->c4 Yes c3->end_discard No (Consider for multi-target profile) end_hit Declare as Validated Hit c4->end_hit Yes c4->end_discard No

Caption: A decision-making flowchart for hit validation.

References

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A Senior Application Scientist's Guide to the Derivatization of 7-Chloro-1H-indazole-3-carboxylic Acid for Library Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 7-Chloro-1H-indazole-3-carboxylic Acid Scaffold

In the landscape of modern medicinal chemistry, certain molecular frameworks consistently emerge as foundations for successful drug discovery programs. These are often termed "privileged scaffolds" due to their proven ability to bind to multiple biological targets. The 1H-indazole core is a quintessential example, forming the backbone of numerous therapeutic agents. The specific subject of this guide, This compound , represents a particularly valuable starting point for library synthesis. Its strategic importance lies in the orthogonal reactivity of its three key functional handles: the C3-carboxylic acid, the C7-chloro group, and the N1-H of the indazole ring.

This trifecta of reactive sites allows for a systematic and combinatorial exploration of chemical space. The carboxylic acid is a classical handle for creating vast amide libraries, modulating solubility, and establishing critical hydrogen bond interactions with protein targets.[1] The chloro group at the 7-position is not merely a substituent; it is a versatile anchor for modern palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, and amino moieties.[2][3][4] Finally, the indazole nitrogen provides a further point for modulation through protection or alkylation, influencing the scaffold's overall physicochemical properties and spatial orientation. This guide provides a field-proven perspective on harnessing the synthetic potential of this scaffold for the efficient construction of diverse and potent compound libraries.

Core Scaffold Analysis: Reactivity and Strategic Considerations

A successful library synthesis campaign begins with a thorough understanding of the starting material's reactivity. The this compound scaffold offers three distinct points for diversification, each with its own chemical personality.

  • The C3-Carboxylic Acid: This is the most acidic proton in the molecule (after deprotonation of the N-H), making it the primary site for reactions involving bases. Its principal utility lies in its conversion to more reactive intermediates (e.g., acyl chlorides, active esters) to facilitate nucleophilic acyl substitution, most commonly with amines to form amides.

  • The C7-Aryl Chloride: The carbon-chlorine bond on the benzene ring portion of the indazole is relatively inert to classical nucleophilic aromatic substitution. However, it is an excellent substrate for palladium-catalyzed cross-coupling reactions. This allows for the precise and controlled formation of new carbon-carbon (e.g., Suzuki-Miyaura) and carbon-nitrogen (e.g., Buchwald-Hartwig) bonds, which has revolutionized the synthesis of complex aryl structures.[5][6]

  • The Indazole N-H: The nitrogen proton is weakly acidic and can be deprotonated with a suitable base. The resulting anion is nucleophilic and can be alkylated. However, this site can also interfere with other reactions. For instance, during amide coupling, the N-H can compete with the desired amine for the activated carboxylic acid. Similarly, under the basic conditions of many cross-coupling reactions, the N-H can coordinate to the palladium catalyst or participate in unwanted side reactions. Therefore, its temporary protection is often a crucial strategic decision.[7]

The successful derivatization of this scaffold hinges on the strategic orchestration of reactions at these three sites, often employing protecting groups to ensure chemoselectivity.

G Scaffold This compound C3 C3-Carboxylic Acid (Amides, Esters) Scaffold->C3 Nucleophilic Acyl Substitution C7 C7-Chloro Group (C-C & C-N Coupling) Scaffold->C7 Pd-Catalyzed Cross-Coupling N1 N1-Indazole Proton (Alkylation, Protection) Scaffold->N1 Deprotonation/ Alkylation

Derivatization at the C3-Carboxylic Acid: Amide and Ester Library Synthesis

The carboxylic acid at the C3 position is arguably the most straightforward handle for generating large libraries with diverse "R-groups." This is primarily achieved through amide bond formation.

Amide Bond Formation: The Workhorse of Library Synthesis

The direct reaction between a carboxylic acid and an amine to form an amide is thermodynamically favorable but kinetically slow, requiring high temperatures that are incompatible with complex molecules. The universal strategy is to first "activate" the carboxylic acid by converting the hydroxyl group into a better leaving group. This is accomplished using coupling reagents.

The choice of coupling reagent is critical and depends on factors like substrate complexity, cost, and the potential for side reactions like epimerization (if chiral amines are used).

Coupling Reagent ClassExample(s)Mechanism of ActionKey AdvantagesCommon Issues
Carbodiimides EDC, DCCForms a highly reactive O-acylisourea intermediate.Cost-effective, widely used.Can cause epimerization; DCC produces insoluble urea byproduct.
Phosphonium Salts PyBOP, HATUForms an activated OBt/OAt ester.High yields, low epimerization, fast reactions.Higher cost, can be moisture sensitive.
Uronium/Aminium Salts HBTU, TBTUSimilar to phosphonium salts, forms active esters.Very efficient and popular in peptide synthesis.Can form guanidinium byproduct with the amine.

Expert Insight: For high-throughput library synthesis, a combination of EDC with an additive like HOBt (1-Hydroxybenzotriazole) offers a robust and cost-effective solution.[8] However, for more challenging couplings or sensitive substrates, HATU is often the reagent of choice due to its superior reactivity and ability to minimize side reactions.[9]

Experimental Protocol: General Amide Coupling using HATU

This protocol provides a reliable, self-validating system for the synthesis of 1H-indazole-3-carboxamides.

  • Preparation: To a solution of this compound (1.0 equiv.) in an anhydrous polar aprotic solvent (e.g., DMF or NMP), add the desired primary or secondary amine (1.1 equiv.).

  • Activation: Add a tertiary amine base, such as DIPEA (diisopropylethylamine, 2.0-3.0 equiv.), to the mixture. Follow this with the addition of the coupling reagent HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate, 1.2 equiv.).[9]

  • Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC or LC-MS. Reactions are typically complete within 2-6 hours.

  • Work-up: Upon completion, pour the reaction mixture into water or a saturated aqueous solution of NaHCO₃. This will precipitate the product and quench any remaining activated acid.

  • Purification: Extract the aqueous layer with an organic solvent like ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

G cluster_reactants Reactants & Reagents cluster_process Process Indazole 7-Cl-Indazole-3-COOH Mix 1. Mix Reactants in DMF Indazole->Mix Amine R-NH2 Amine->Mix HATU HATU HATU->Mix Base DIPEA Base->Mix Activate 2. Activate with HATU/Base Mix->Activate React 3. Stir at RT Activate->React Quench 4. Aqueous Quench React->Quench Extract 5. Extraction & Purification Quench->Extract Product Amide Product Extract->Product

Functionalization at the C7-Chloro Position: C-C and C-N Bond Formation

The C7-chloro group is the gateway to introducing significant structural diversity through palladium-catalyzed cross-coupling reactions. This allows for the extension of the scaffold into new regions of chemical space, which is critical for modulating properties like potency, selectivity, and pharmacokinetics.

Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki reaction is one of the most powerful and versatile methods for forming C(sp²)-C(sp²) bonds.[6] It involves the coupling of an organohalide (our 7-chloro-indazole) with an organoboron species (typically a boronic acid or ester) in the presence of a palladium catalyst and a base.[3][10]

Causality Behind Experimental Choices:

  • Catalyst/Ligand: The choice of palladium source (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) and phosphine ligand is crucial. For aryl chlorides, which are less reactive than bromides or iodides, electron-rich and bulky phosphine ligands (e.g., XPhos, SPhos) are often required to facilitate the initial oxidative addition step of the catalytic cycle.[11]

  • Base: The base (e.g., K₂CO₃, Cs₂CO₃) plays a key role in the transmetalation step, activating the boronic acid to facilitate the transfer of the organic group to the palladium center.[10]

  • Solvent: A mixture of an organic solvent (e.g., dioxane, DME, toluene) and water is commonly used to dissolve both the organic and inorganic reagents.

Experimental Protocol: Suzuki-Miyaura Coupling
  • Inert Atmosphere: Assemble a reaction vessel under an inert atmosphere (Nitrogen or Argon). Add the 7-chloro-indazole derivative (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂), which is a robust and effective catalyst for many Suzuki couplings.[3]

  • Solvent & Degassing: Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water). It is critical to degas the solvent to remove dissolved oxygen, which can deactivate the Pd(0) catalyst.

  • Reaction: Heat the reaction mixture, typically to 80-100 °C, and stir until the starting material is consumed (monitor by LC-MS).

  • Work-up and Purification: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent. The organic layer is washed, dried, and concentrated. Purification is typically achieved via column chromatography.

G Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)-Cl(L2) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_Ar Ar-Pd(II)-Ar'(L2) Transmetal->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product ArCl Ar-Cl ArCl->OxAdd ArBOH Ar'-B(OH)2 + Base ArBOH->Transmetal

Buchwald-Hartwig Amination for C-N Bond Formation

For accessing novel aniline derivatives, the Buchwald-Hartwig amination is the premier method.[5] This reaction couples an aryl halide with a primary or secondary amine, again using a palladium catalyst, a specialized ligand, and a strong base.[4]

Expert Insight: The choice of base is critical in Buchwald-Hartwig reactions. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are required to deprotonate the amine, facilitating its coordination to the palladium center.[12] The reaction is highly sensitive to the ligand used, with bulky, electron-rich biarylphosphine ligands being the state-of-the-art.[11]

Experimental Protocol: Buchwald-Hartwig Amination
  • Inert Atmosphere: In a glovebox or under an inert atmosphere, charge a reaction vial with the 7-chloro-indazole derivative (1.0 equiv.), the amine (1.2 equiv.), a strong base (e.g., NaOtBu, 1.4 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃), and the appropriate ligand (e.g., XPhos).

  • Solvent: Add an anhydrous, degassed aprotic solvent such as toluene or dioxane.

  • Reaction: Seal the vial and heat the mixture to 80-110 °C. Monitor the reaction by LC-MS.

  • Work-up and Purification: After completion, cool the reaction, quench carefully with water, and extract with an organic solvent. The crude product is then purified by column chromatography.

Managing the Indazole N-H: Protection and Alkylation Strategies

The indazole N-H proton can be both an opportunity for diversification and a liability that complicates other transformations.

The Need for N-Protection

Protecting the indazole nitrogen is often a prudent, if not essential, step before attempting C7 functionalization or, in some cases, C3 amide coupling.[7] An ideal protecting group should be easy to install, stable to the subsequent reaction conditions, and easy to remove without affecting the rest of the molecule (orthogonality).[13]

  • For Suzuki/Buchwald-Hartwig: A base-stable protecting group is required. A (2-Chloromethoxy-ethyl)-trimethyl-silane (SEM) group is a good choice as it is stable to the basic conditions of the coupling but can be removed later with fluoride sources or acid.[8]

  • For Amide Coupling: While often possible without protection, N-acylation can be a competing side reaction. Protecting the nitrogen can ensure a cleaner reaction and higher yield of the desired C3-amide.

N-Alkylation for Library Diversification

Alternatively, the N-H site can be used as a point of diversification itself. Direct alkylation can be achieved using an alkyl halide and a base like K₂CO₃ or Cs₂CO₃ in a polar aprotic solvent like DMF. A significant challenge in N-alkylation of indazoles is controlling the regioselectivity between the N1 and N2 positions, which can be influenced by the solvent, base, and the nature of the electrophile.

Integrated Synthesis Strategies for Library Production

The true power of the this compound scaffold is realized when these individual reactions are combined into a logical, multi-step sequence to generate a library. A common and effective strategy is to first diversify the C7 position, then the C3 position.

G Start 7-Cl-Indazole-3-COOH Protect 1. N-H Protection (e.g., SEM-Cl) Start->Protect C7_Couple 2. C7 Cross-Coupling (Suzuki or Buchwald-Hartwig) with Library A Protect->C7_Couple Deprotect 3. N-H Deprotection (Optional) C7_Couple->Deprotect C3_Amide 4. C3 Amide Coupling with Library B Deprotect->C3_Amide Final Diverse Final Library C3_Amide->Final

This sequential approach allows for the creation of a matrix library where each member of "Library A" (e.g., various boronic acids) is coupled with each member of "Library B" (e.g., various amines), leading to a rapid and exponential increase in the number of unique final compounds.

Conclusion: A Versatile Scaffold for Modern Drug Discovery

The this compound scaffold is more than just a starting material; it is a platform for innovation. By leveraging robust and well-understood synthetic transformations—amide coupling at C3 and palladium-catalyzed cross-coupling at C7—researchers can efficiently generate large, diverse, and highly functionalized compound libraries. The strategic use of protecting groups ensures that these derivatization steps can be performed selectively and in high yield. Mastering the chemistry of this scaffold provides drug discovery teams with a powerful tool to accelerate the journey from a starting hit to a clinical candidate.

References

  • Narayana Swamy, G. et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Molecules. (2022). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. [Link]

  • MySkinRecipes. 3-Chloro-1H-indazole-7-carboxylic acid. [Link]

  • Molecules. (2015). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Journal of Medicinal Chemistry. Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. [Link]

  • ACS Omega. (2020). Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • ACS Catalysis. (2021). Water: An Underestimated Solvent for Amide Bond-Forming Reactions. [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (2012). Synthesis and biological evaluation of some new Aryl acid N'-(1H- indazole-3-carbonyl)-hydrazide derivatives. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Organic & Biomolecular Chemistry. (2021). Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. [Link]

  • YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. [Link]

  • YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. [Link]

  • Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents. [Link]

  • Oxford University Press. Appendix 6: Protecting groups. [Link]

  • National Center for Biotechnology Information. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. [Link]

  • Organic Syntheses. 1H-indazole-3-carboxylic acid, ethyl ester. [Link]

  • Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

Sources

Tautomerism in 7-Chloro-1H-indazole-3-carboxylic acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Indazole derivatives are a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2] Their biological activity is intimately linked to their three-dimensional structure and electronic properties, which are, in turn, profoundly influenced by the phenomenon of tautomerism.[3][4] This guide provides a comprehensive technical exploration of tautomerism in a specific, pharmaceutically relevant molecule: 7-Chloro-1H-indazole-3-carboxylic acid. We will delve into the theoretical underpinnings of indazole tautomerism, present state-of-the-art experimental and computational methodologies for its characterization, and discuss the critical implications of tautomeric preference in the context of drug discovery and development.[5][6]

The Significance of Tautomerism in Drug Discovery

Tautomers are constitutional isomers that readily interconvert, typically through the migration of a proton.[7] This dynamic equilibrium can significantly alter a molecule's physicochemical properties, including its solubility, lipophilicity, and hydrogen bonding capacity.[5] Consequently, different tautomers of the same drug candidate can exhibit distinct pharmacokinetic and pharmacodynamic profiles.[6] Understanding and controlling tautomerism is, therefore, not merely an academic exercise but a critical aspect of rational drug design.[3] A lack of awareness regarding a molecule's tautomeric preferences can lead to challenges in lead optimization, formulation development, and even potential toxicity.[5] For indazole-containing compounds, which are prevalent in oncology, anti-inflammatory, and neurodegenerative disease research, a thorough understanding of their tautomeric behavior is paramount.[1][8]

Annular Tautomerism in the Indazole Scaffold

The indazole ring system, a fusion of benzene and pyrazole rings, can exist in two primary tautomeric forms: the 1H-indazole and the 2H-indazole.[9][10] The position of the proton on one of the two nitrogen atoms dictates the electronic distribution and geometry of the heterocyclic ring.

Tautomers

Generally, the 1H-indazole tautomer is thermodynamically more stable than the 2H-form due to its benzenoid aromatic character, whereas the 2H-tautomer possesses a less stable quinonoid structure.[10][11] Theoretical calculations have estimated the energy difference to be in the range of 3.6 to 5.3 kcal/mol in the gas phase, favoring the 1H-tautomer.[11] However, the position of this equilibrium can be influenced by various factors, including:

  • Substitution Pattern: Electron-withdrawing or electron-donating groups on the indazole ring can alter the relative stabilities of the tautomers.

  • Solvent Polarity: The polarity of the solvent can preferentially solvate and stabilize one tautomer over the other.

  • pH: The protonation state of the molecule can shift the tautomeric equilibrium.[3]

  • Solid-State Packing: Intermolecular interactions in the crystal lattice can trap a specific tautomer.[6]

For this compound, the presence of an electron-withdrawing chlorine atom at the 7-position and a carboxylic acid group at the 3-position introduces electronic and steric factors that can modulate the tautomeric preference.

Elucidating the Tautomeric Landscape: A Multi-faceted Approach

A definitive characterization of the tautomeric state of this compound requires a combination of spectroscopic, crystallographic, and computational techniques.

Spectroscopic Characterization

Spectroscopic methods provide invaluable information about the structure and dynamics of molecules in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for distinguishing between 1H- and 2H-indazole isomers.[12] Key diagnostic features include:

  • ¹H NMR: The chemical shift of the N-H proton is a clear indicator. In 1H-indazoles, this proton typically appears as a broad singlet at a high chemical shift (around 13.40 ppm in CDCl₃), which is absent in N-substituted 2H-indazoles.[12] The chemical shifts of the aromatic protons, particularly H-3, also differ between the two tautomers, with the H-3 proton in 2H-indazoles generally being more deshielded.[12]

  • ¹³C NMR: The chemical shifts of the carbon atoms within the pyrazole ring are sensitive to the position of the proton and can be used to differentiate the tautomers.[13]

  • ¹⁵N NMR: The chemical shifts of the nitrogen atoms provide a direct probe of the tautomeric state. There is a significant difference in nitrogen shielding between the benzenoid-like 1H-tautomer and the quinonoid-like 2H-tautomer.[14]

Infrared (IR) Spectroscopy: The N-H stretching vibration in the IR spectrum can help identify the presence of the 1H-tautomer.[12]

Table 1: Comparative Spectroscopic Data for 1H- and 2H-Indazoles

Spectroscopic Technique1H-Indazole (Representative)2H-Indazole (Representative)Key Differentiating Feature
¹H NMR (δ, ppm)
N-H~13.40 (broad s)Absent (in N-substituted)Presence of a broad N-H signal.[12]
H-3~8.10 (s)~8.4 (s)H-3 is more deshielded in the 2H-isomer.[12]
¹³C NMR (δ, ppm) Different chemical shifts for C3, C3a, and C7aDifferent chemical shifts for C3, C3a, and C7aCarbon chemical shifts in the pyrazole ring.[13]
IR (cm⁻¹) ~3150 (N-H stretch)Absent (in N-substituted)Presence of the N-H stretching band.[12]
X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous structural information in the solid state.[15] By precisely locating the positions of all atoms, including the hydrogen on the nitrogen, it can definitively identify the predominant tautomer in the crystalline form. This technique is crucial as the solid-state form is often the one used in pharmaceutical formulations.[6]

Computational Chemistry

Quantum chemical calculations, such as Density Functional Theory (DFT), are instrumental in predicting the relative stabilities of tautomers in the gas phase and in solution.[16][17] These methods can calculate the energies of different tautomers and the energy barriers for their interconversion. Computational studies on various indazole derivatives have consistently shown the 1H-tautomer to be more stable in most cases.[16]

workflow

Experimental Protocols

Synthesis of this compound

While various synthetic routes to indazole-3-carboxylic acids exist, a common method involves the cyclization of appropriately substituted precursors.[18][19] One potential route starts from 2-chloro-6-nitro-toluene, which can be converted to the corresponding benzoic acid and then subjected to reductive cyclization.

Note: The following is a generalized protocol and may require optimization.

  • Oxidation: Oxidize 2-chloro-6-nitro-toluene to 2-chloro-6-nitrobenzoic acid using a suitable oxidizing agent (e.g., KMnO₄).

  • Reduction and Cyclization: Reduce the nitro group of 2-chloro-6-nitrobenzoic acid (e.g., using SnCl₂/HCl or catalytic hydrogenation) to form an amino group, which then undergoes spontaneous intramolecular cyclization to yield 7-chloro-1H-indazole.

  • Carboxylation: Introduce the carboxylic acid group at the 3-position. This can be achieved through various methods, such as lithiation followed by quenching with CO₂.

Spectroscopic Analysis Protocol

NMR Sample Preparation:

  • Dissolve 5-10 mg of this compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

¹H, ¹³C, and ¹⁵N NMR Acquisition:

  • Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Acquire standard 1D ¹H and ¹³C spectra.

  • For ¹⁵N NMR, use a pulse sequence optimized for nitrogen detection, such as a gradient-selected Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Bond Correlation (HMBC) experiment, to correlate nitrogen signals with those of directly attached or long-range coupled protons.

IR Sample Preparation (KBr Pellet):

  • Grind 1-2 mg of the sample with approximately 100 mg of dry KBr.

  • Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Acquire the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

Implications for Drug Development

The tautomeric form of this compound that predominates under physiological conditions will dictate its interaction with biological targets. For instance, the hydrogen bonding pattern, a critical determinant of drug-receptor binding, will be different for the 1H- and 2H-tautomers. Furthermore, properties like membrane permeability and metabolic stability can also be tautomer-dependent.[5] Therefore, a thorough characterization of the tautomeric equilibrium is essential for:

  • Structure-Activity Relationship (SAR) Studies: To correctly interpret SAR data and make informed decisions during lead optimization.

  • In Silico Modeling: To ensure that the correct tautomeric form is used in molecular docking and other computational studies.

  • Intellectual Property: To secure comprehensive patent protection covering all relevant tautomeric forms.

  • Formulation Development: To control the solid-state form and ensure consistent bioavailability.[6]

Conclusion

The study of tautomerism in this compound is a clear illustration of the intricate interplay between molecular structure and biological function. By employing a synergistic combination of advanced spectroscopic, crystallographic, and computational methods, researchers can gain a deep understanding of the tautomeric landscape of this and other important pharmaceutical compounds. This knowledge is not only fundamental to the principles of medicinal chemistry but is also a practical necessity for the successful development of novel and effective therapeutic agents.

References

Methodological & Application

Application Notes and Protocols for the Characterization of 7-Chloro-1H-indazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist

Introduction

7-Chloro-1H-indazole-3-carboxylic acid is a crucial heterocyclic building block in the synthesis of a variety of pharmacologically active compounds and agrochemicals.[1] Its indazole core is a privileged structure in medicinal chemistry, appearing in numerous developmental and approved drugs.[2] The precise characterization of this molecule is paramount to ensure the quality, safety, and efficacy of the final products. This document provides a comprehensive guide to the analytical methodologies for the qualitative and quantitative assessment of this compound, intended for researchers, scientists, and drug development professionals. The protocols outlined herein are designed to be robust and self-validating, grounded in established scientific principles and regulatory expectations.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for the development of robust analytical methods. Key properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₈H₅ClN₂O₂[3]
Molecular Weight 196.59 g/mol [3]
Appearance Off-white to yellow crystalline powder[4]
Melting Point 266-270 °C (decomposes) for the parent compound, Indazole-3-carboxylic acid. The chlorinated analog is expected to have a similar or higher melting point.
pKa The pKa of the parent compound, Indazole-3-carboxylic acid, is predicted to be around 3.03. The electron-withdrawing effect of the chlorine atom at the 7-position is expected to slightly decrease the pKa, making this compound a slightly stronger acid.[5][6]
Solubility Slightly soluble in Dimethyl Sulfoxide (DMSO) and Methanol.[5] Generally, carboxylic acids show increased solubility in basic aqueous solutions due to salt formation.[5]

Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity and quantifying the concentration of this compound. A reverse-phase method is most suitable for this polar, acidic compound.

Causality Behind Experimental Choices
  • Stationary Phase: A C18 (octadecylsilyl) stationary phase is chosen for its hydrophobicity, which provides adequate retention for the aromatic indazole ring system.

  • Mobile Phase: A mixture of an organic solvent (acetonitrile or methanol) and an aqueous buffer is used to elute the analyte. The organic solvent modulates the retention time, while the acidic buffer (containing formic acid or phosphoric acid) is crucial for two reasons:

    • It suppresses the ionization of the carboxylic acid group (pKa ~3), ensuring a consistent, neutral form of the analyte, which leads to sharper peaks and reproducible retention times.

    • It improves the peak shape by minimizing interactions with residual silanol groups on the silica support.

  • Detection: UV detection is ideal due to the presence of the chromophoric indazole ring system. The wavelength of maximum absorbance (λmax) should be determined by scanning a standard solution, but a wavelength around 210-254 nm is typically effective for aromatic compounds.

Experimental Workflow: HPLC Analysis

HPLC_Workflow cluster_prep Sample and Mobile Phase Preparation cluster_hplc HPLC System cluster_data Data Analysis s1 Accurately weigh and dissolve sample in a suitable diluent (e.g., Methanol or Acetonitrile/Water) s2 Filter the sample solution through a 0.45 µm syringe filter s1->s2 inject Inject the prepared sample s2->inject s3 Prepare mobile phase A (e.g., 0.1% Formic Acid in Water) and B (e.g., 0.1% Formic Acid in Acetonitrile) hplc Equilibrate the HPLC system with the initial mobile phase composition s3->hplc s4 Degas the mobile phases s4->hplc hplc->inject separate Isocratic or Gradient Elution through a C18 column inject->separate detect UV Detection at λmax separate->detect integrate Integrate the peak corresponding to this compound detect->integrate quantify Quantify based on a calibration curve or calculate purity by area normalization integrate->quantify

Caption: HPLC analysis workflow for this compound.

Detailed Protocol: HPLC Purity Determination
  • Instrumentation: A standard HPLC system with a quaternary or binary pump, a UV detector, and a data acquisition system.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% (v/v) Formic Acid in Water.

  • Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.

  • Gradient Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0 95 5
    20 5 95
    25 5 95
    26 95 5

    | 30 | 95 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to obtain a 1 mg/mL solution. Filter through a 0.45 µm syringe filter before injection.

Method Validation (as per ICH Q2(R1) Guidelines)

For use in a regulated environment, this method must be validated. The key validation parameters include:

  • Specificity: Demonstrate that the peak for this compound is well-resolved from any impurities, degradation products, or placebo components.

  • Linearity: Establish a linear relationship between the analyte concentration and the detector response over a defined range (e.g., 0.1 - 1.5 mg/mL).

  • Accuracy: Determine the closeness of the measured value to the true value by analyzing samples with known concentrations.

  • Precision: Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions (repeatability, intermediate precision).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.

  • Robustness: Evaluate the reliability of the method with respect to deliberate variations in method parameters (e.g., mobile phase composition, pH, column temperature, flow rate).

Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound. Both ¹H and ¹³C NMR are essential.

  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. Key expected signals include the N-H proton of the indazole ring, the aromatic protons, and the carboxylic acid proton.

  • ¹³C NMR: Reveals the number of different carbon environments in the molecule. Expected signals will correspond to the aromatic carbons and the carbonyl carbon of the carboxylic acid.

Detailed Protocol: NMR Analysis

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is a good choice as it can dissolve the analyte and its exchangeable protons (N-H and COOH) are often observable.[7][8]

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

    • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum.

  • Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm for ¹H and δ ≈ 39.52 ppm for ¹³C).

Expected Spectral Features (based on analogous structures): [9][10]

  • ¹H NMR (in DMSO-d₆):

    • A broad singlet for the carboxylic acid proton (COOH) at δ > 12 ppm.

    • A broad singlet for the N-H proton of the indazole ring at δ > 13 ppm.

    • A series of multiplets or distinct doublets and triplets in the aromatic region (δ ≈ 7.0 - 8.5 ppm) corresponding to the three protons on the benzene ring. The chlorine atom at the 7-position will influence the chemical shifts of the adjacent protons.

  • ¹³C NMR (in DMSO-d₆):

    • A signal for the carbonyl carbon (C=O) in the range of δ ≈ 160-170 ppm.

    • Signals for the aromatic carbons in the range of δ ≈ 110-145 ppm. The carbon attached to the chlorine atom will show a characteristic chemical shift.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of the analyte. When coupled with a separation technique like liquid chromatography (LC-MS), it becomes a powerful tool for both identification and quantification.

Causality Behind Experimental Choices:

  • Ionization Technique: Electrospray ionization (ESI) is well-suited for polar molecules like this compound. Operating in the negative ion mode is preferable as the carboxylic acid group readily deprotonates to form a stable [M-H]⁻ ion.

  • Mass Analyzer: A high-resolution mass spectrometer (e.g., Orbitrap or TOF) is ideal for accurate mass measurement, which can be used to confirm the elemental composition. For quantitative analysis, a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode offers excellent sensitivity and selectivity.

Detailed Protocol: LC-MS/MS Analysis

  • LC Conditions: Use the HPLC method described previously, ensuring the mobile phase is compatible with MS (e.g., using formic acid instead of non-volatile phosphoric acid).

  • MS Conditions (Negative ESI):

    • Ion Source: Electrospray Ionization (ESI)

    • Polarity: Negative

    • Capillary Voltage: 3-4 kV

    • Drying Gas Flow and Temperature: Optimize for the specific instrument.

    • Nebulizer Pressure: Optimize for the specific instrument.

  • Data Acquisition:

    • Full Scan: Acquire data in full scan mode to observe the [M-H]⁻ ion at m/z 195.00. The isotopic pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be observed at m/z 195 and 197.

    • Tandem MS (MS/MS): Fragment the [M-H]⁻ precursor ion to obtain a characteristic fragmentation pattern. A likely fragmentation is the loss of CO₂ (44 Da), resulting in a fragment ion at m/z 151.

    • Multiple Reaction Monitoring (MRM): For quantification, monitor the transition from the precursor ion to a specific product ion (e.g., m/z 195.00 → 151.01).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule.

Causality Behind Experimental Choices:

The KBr (potassium bromide) pellet method is a common and effective way to prepare solid samples for transmission FTIR analysis. KBr is transparent in the mid-infrared region and forms a solid matrix for the sample when pressed.

Detailed Protocol: FTIR Analysis

  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry, spectroscopic grade KBr in an agate mortar until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

  • Data Acquisition:

    • Acquire a background spectrum of a pure KBr pellet.

    • Acquire the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Expected Vibrational Bands: [11]

  • O-H Stretch (Carboxylic Acid): A very broad band in the region of 3300-2500 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group.

  • N-H Stretch (Indazole): A moderate to sharp band around 3300-3100 cm⁻¹.

  • C=O Stretch (Carboxylic Acid): A strong, sharp band in the region of 1720-1680 cm⁻¹. Conjugation with the indazole ring may shift this to a lower wavenumber.

  • C=C and C=N Stretches (Aromatic Ring): Multiple bands in the 1620-1450 cm⁻¹ region.

  • C-O Stretch (Carboxylic Acid): A moderate band in the 1320-1210 cm⁻¹ region.

  • C-Cl Stretch: A band in the 800-600 cm⁻¹ region.

Conclusion

The analytical methods detailed in this document provide a robust framework for the comprehensive characterization of this compound. The combination of chromatographic techniques for purity assessment and spectroscopic methods for structural elucidation ensures a thorough understanding of the material's identity and quality. It is imperative that these methods are implemented and validated in accordance with the specific requirements of the intended application and relevant regulatory guidelines.

References

  • The Royal Society of Chemistry. (2014). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Retrieved from [Link]

  • JOCPR. (2012). Synthesis and biological evaluation of some new Aryl acid N'-(1H- indazole-3-carbonyl)-hydrazide derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Indazole-3-carboxylic acid. PubChem. Retrieved from [Link]

  • Google Patents. (2021). Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine.
  • SIELC Technologies. (n.d.). Separation of Indazole-3-carboxylic acid on Newcrom R1 HPLC column. Retrieved from [Link]

  • ACS Publications. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. Retrieved from [Link]

  • Xiamen Equation Chemical Co., Ltd. (n.d.). This compound. Retrieved from [Link]

  • PubMed. (2023). NIR and UV induced transformations of indazole-3-carboxylic acid isolated in low temperature matrices. Retrieved from [Link]

  • ResearchGate. (n.d.). NIR and UV induced transformations of indazole-3-carboxylic acid isolated in low temperature matrices. Retrieved from [Link]

  • Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1H-Indazole-3-carboxamide. PubChem. Retrieved from [Link]

  • Organic Chemistry Data. (2022). pKa Data Compiled by R. Williams. Retrieved from [Link]

  • University of Calgary. (n.d.). Approximate pKa chart of the functional groups. Retrieved from [Link]

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Application Notes & Protocols: 7-Chloro-1H-indazole-3-carboxylic Acid as a Foundational Scaffold for Kinase Inhibitor Discovery in Oncology

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Status of the Indazole Scaffold in Oncology

The indazole core is a "privileged scaffold" in medicinal chemistry, forming the backbone of numerous clinically successful therapeutics.[1] In oncology, this heterocyclic motif is particularly prominent in the design of small molecule kinase inhibitors. Kinases are a class of enzymes that regulate the majority of cellular pathways, and their dysregulation is a hallmark of cancer, making them prime therapeutic targets. Several FDA-approved kinase inhibitors, such as Axitinib (VEGFR inhibitor) and Pazopanib (multi-kinase inhibitor), feature the indazole core, underscoring its importance in modern drug discovery.[1]

7-Chloro-1H-indazole-3-carboxylic acid is not typically a potent kinase inhibitor in its own right. Instead, its true value lies in its role as a versatile and crucial synthetic intermediate—a foundational building block from which libraries of highly potent and selective kinase inhibitors can be developed.[2] Its carboxylic acid functional group at the 3-position provides a convenient chemical handle for derivatization, allowing medicinal chemists to systematically modify the structure to achieve desired potency, selectivity, and pharmacokinetic properties.[3]

This guide provides a detailed framework for utilizing this compound in a kinase inhibitor discovery program. It outlines the synthetic logic for its derivatization and presents detailed protocols for characterizing the biological activity of the resulting compounds, using the p21-activated kinase 1 (PAK1) inhibitor class as a practical case study.

Part 1: From a Foundational Scaffold to a Potent Inhibitor

The primary utility of this compound is its strategic conversion into pharmacologically active derivatives. The carboxylic acid moiety is readily transformed into an amide, creating indazole-3-carboxamides . This transformation is a cornerstone of many drug discovery campaigns, as the resulting amide bond and the newly introduced chemical group can form critical interactions within the ATP-binding pocket of a target kinase.[1][3]

The general synthetic pathway involves a standard amide coupling reaction, where the carboxylic acid is activated and then reacted with a desired amine. This modular approach enables the exploration of a vast chemical space to optimize interactions with the target kinase.

G cluster_0 Core Scaffold cluster_1 Chemical Transformation cluster_2 Key Intermediate Class cluster_3 Biological Target Scaffold 7-Chloro-1H-indazole- 3-carboxylic acid Process Amide Coupling (e.g., EDC, HOBt) Scaffold->Process + Diverse Amines (R-NH2) Derivative Indazole-3-carboxamide Derivatives Process->Derivative Target Target Kinase (e.g., PAK1) Derivative->Target Inhibition

Caption: Synthetic pathway from the core scaffold to active kinase inhibitors.

Part 2: A Case Study - Indazole-3-Carboxamides as p21-Activated Kinase 1 (PAK1) Inhibitors

To illustrate the practical application of this scaffold, we focus on the development of inhibitors for p21-activated kinase 1 (PAK1). PAK1 is a serine/threonine kinase that acts as a critical node in numerous signaling pathways controlling cell motility, survival, and proliferation.[4][5] Its overexpression and hyperactivity are linked to the progression and metastasis of various cancers, including breast, lung, and pancreatic cancer, making it an attractive therapeutic target.[6][7]

Derivatives of the 1H-indazole-3-carboxamide class have been successfully developed as potent and selective PAK1 inhibitors, demonstrating the power of this scaffold in targeted drug design.[8] These inhibitors function by competing with ATP for binding to the PAK1 active site, thereby blocking downstream signaling required for cancer cell invasion and migration.

G Rac_Cdc42 Rac/Cdc42 PAK1 PAK1 Rac_Cdc42->PAK1 Activates LIMK1 LIMK1 PAK1->LIMK1 Phosphorylates NFkB NF-κB Pathway PAK1->NFkB Activates Inhibitor Indazole-3-carboxamide Inhibitor Cofilin Cofilin LIMK1->Cofilin Phosphorylates (Inactivates) Cytoskeleton Cytoskeletal Reorganization (Migration, Invasion) Cofilin->Cytoskeleton Survival Cell Survival & Proliferation NFkB->Survival

Caption: Simplified PAK1 signaling pathway and point of inhibition.

Table 1: Inhibitory Activity of Representative 1H-indazole-3-carboxamide Derivatives against PAK1 This table summarizes the in vitro inhibitory activity of representative compounds derived from the indazole-3-carboxamide scaffold. Lower IC50 values indicate higher potency.

Compound IDPAK1 IC50 (nM)Reference
87b159[8]
87c52[8]
87d16[8]
30l9.8[8]

Part 3: Experimental Protocols for Characterizing Indazole-Based Kinase Inhibitors

The following protocols provide robust, validated methodologies for assessing the biological activity of kinase inhibitors derived from the this compound scaffold.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

Purpose: To quantify the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase (e.g., PAK1). This assay measures the amount of ADP produced in the kinase reaction, which is inversely proportional to the inhibitor's potency.[9][10]

Principle of Causality: The ADP-Glo™ assay is a two-step luminescent assay. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP generated by the kinase is converted back to ATP, which is then used by a luciferase to produce light. Less light means more ADP was produced, indicating higher kinase activity (and lower inhibition).

G start Start step1 Plate Compound Dilutions (e.g., 10-point, 3-fold) start->step1 step2 Add Kinase & Substrate Mixture to each well step1->step2 step3 Initiate Reaction by adding ATP step2->step3 step4 Incubate at RT (e.g., 60 min) step3->step4 step5 Add ADP-Glo™ Reagent (Stops reaction, depletes ATP) step4->step5 step6 Incubate at RT (40 min) step5->step6 step7 Add Kinase Detection Reagent (Converts ADP to ATP, adds Luciferase) step6->step7 step8 Incubate at RT (30-60 min) step7->step8 step9 Read Luminescence (Plate Reader) step8->step9 end Calculate IC50 step9->end

Caption: Workflow for the ADP-Glo™ in vitro kinase assay.

Step-by-Step Methodology:

  • Compound Plating: Prepare a serial dilution of the test inhibitor in DMSO. Typically, an 11-point, 3-fold dilution series is created, starting from 100 µM. Dispense 1 µL of each concentration into a 384-well plate. Include wells with DMSO only for positive (100% activity) and negative (0% activity) controls.

  • Kinase Reaction Setup: Prepare a master mix containing the kinase buffer, the purified kinase enzyme (e.g., recombinant PAK1), and its specific substrate peptide.

  • Enzyme Addition: Add 2 µL of the kinase/substrate solution to each well of the assay plate.

  • Reaction Initiation: Add 2 µL of the ATP solution to each well to start the kinase reaction. The final ATP concentration should be at or near its Km for the specific kinase.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to each well.[11] This terminates the kinase reaction and depletes any unconsumed ATP. Incubate at room temperature for 40 minutes.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to each well.[10] This reagent converts the ADP produced into ATP and provides the necessary components (luciferase/luciferin) for the luminescent reaction. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescent signal using a plate reader.

  • Analysis: Normalize the data to the positive and negative controls. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.

Protocol 2: Cell-Based Proliferation Assay (MTT Assay)

Purpose: To assess the effect of the inhibitor on the viability and metabolic activity of cancer cells. This assay determines the compound's ability to inhibit cell growth (cytostatic) or induce cell death (cytotoxic).

Principle of Causality: The MTT assay is a colorimetric assay where the yellow tetrazolium salt (MTT) is reduced by NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells to form purple formazan crystals.[12] The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MDA-MB-231 for a PAK1 study) into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete culture medium. Allow cells to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test inhibitor in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the inhibitor at various concentrations. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the cells for 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.[13]

  • Formazan Formation: Incubate the plate for another 4 hours at 37°C. During this time, viable cells will convert the MTT to insoluble purple formazan crystals.

  • Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.[14] Mix thoroughly by pipetting.

  • Data Acquisition: Measure the absorbance of the solution at 570 nm using a microplate reader.[13]

  • Analysis: Subtract the background absorbance from a blank well (medium and MTT only). Normalize the absorbance values to the vehicle-treated cells (100% viability) and calculate the percentage of viability for each inhibitor concentration. Plot the results to determine the GI50 (concentration for 50% growth inhibition).

Protocol 3: Western Blot Analysis of Downstream Signaling

Purpose: To confirm that the inhibitor is engaging its target in a cellular context by measuring the phosphorylation status of downstream proteins in the signaling pathway. For a PAK1 inhibitor, this could involve looking at the phosphorylation of its substrates.

Principle of Causality: Western blotting uses antibodies to detect specific proteins in a cell lysate separated by size. By using phospho-specific antibodies, one can measure the amount of a phosphorylated protein relative to the total amount of that protein. A potent on-target inhibitor should reduce the phosphorylation of downstream substrates in a dose-dependent manner.[15][16]

Step-by-Step Methodology:

  • Cell Culture and Treatment: Grow cancer cells to 70-80% confluency. Treat the cells with the inhibitor at various concentrations (e.g., 0.1x, 1x, and 10x the GI50 value) for a specified time (e.g., 2-4 hours). Include a vehicle control.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation states of proteins.[17]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil at 95°C for 5 minutes to denature the proteins.[17]

  • Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature with a blocking buffer (e.g., 5% BSA in TBST for phospho-antibodies) to prevent non-specific antibody binding.[18]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated target protein (e.g., anti-phospho-LIMK1) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and add an enhanced chemiluminescence (ECL) substrate.[15] Capture the signal using a digital imager or X-ray film.

  • Stripping and Re-probing: To normalize, the membrane can be stripped of antibodies and re-probed with an antibody against the total (non-phosphorylated) protein (e.g., total LIMK1) and/or a loading control like β-actin.

  • Analysis: Quantify the band intensities using densitometry software. Calculate the ratio of the phosphorylated protein to the total protein for each treatment condition.

Conclusion

This compound represents a critical starting point in the complex but rewarding field of kinase inhibitor drug discovery. While not a potent inhibitor itself, its true strength lies in its adaptability as a chemical scaffold. By leveraging its structure, researchers can synthesize novel derivatives, such as the indazole-3-carboxamides, to target specific kinases implicated in cancer. The integrated use of robust biochemical and cell-based assays, as detailed in these protocols, provides a clear and validated pathway to characterize these new chemical entities, assess their mechanism of action, and ultimately identify promising lead candidates for the next generation of targeted cancer therapies.

References

  • Kumar, R., & Vadlamudi, R. K. (2012). Molecular Pathways: Targeting P21-Activated Kinase 1 Signaling in Cancer—Opportunities, Challenges, and Limitations. Clinical Cancer Research, 18(14), 3743–3749. Retrieved from [Link]

  • MTT Cell Proliferation and Viability Assay Kit. (n.d.). Chondrex, Inc. Retrieved from [Link]

  • Li, Y., et al. (2021). P21-Activated Kinase 1: Emerging biological functions and potential therapeutic targets in Cancer. Journal of Hematology & Oncology, 14(1), 1-20. Retrieved from [Link]

  • Wang, Z., et al. (2021). The Role of p21-Activated Kinases in Cancer and Beyond: Where Are We Heading? Frontiers in Cell and Developmental Biology, 9, 645474. Retrieved from [Link]

  • Kumar, R., & Vadlamudi, R. K. (2012). Molecular Pathways: Targeting P21-activated Kinase 1 Signaling in Cancer: Opportunities, Challenges and Limitations. Clinical Cancer Research, 18(14), 3743-3749. Retrieved from [Link]

  • Li, Y., et al. (2021). P21-Activated Kinase 1: Emerging biological functions and potential therapeutic targets in Cancer. Bohrium. Retrieved from [Link]

  • ADP-Glo™ Assay Formats and Step-By-Step Protocol. (n.d.). ResearchGate. Retrieved from [Link]

  • Kinase Activity-Tagged Western Blotting Assay. (n.d.). Taylor & Francis. Retrieved from [Link]

  • Smalley, K. S. M., et al. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Methods in Molecular Biology, 1120, 121-131. Retrieved from [Link]

  • G. M. F. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(20), 14881-14936. Retrieved from [Link]

  • The Azaindole Framework in the Design of Kinase Inhibitors. (2012). Journal of Medicinal Chemistry, 55(11), 4871-4879. Retrieved from [Link]

  • Wang, Y., et al. (2020). Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities. European Journal of Medicinal Chemistry, 203, 112517. Retrieved from [Link]

  • Singh, V., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry, 12(8), 1279-1303. Retrieved from [Link]

  • Design and synthesis of kinase inhibitors using novel heterocyclic systems. (2011, March 23). Retrieved from [Link]

  • 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. (2018). Chemical and Pharmaceutical Bulletin, 66(1), 1-13. Retrieved from [Link]

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (2023). Molecules, 28(10), 4099. Retrieved from [Link]

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Application Notes and Protocols: The Strategic Use of 7-Chloro-1H-indazole-3-carboxylic acid in the Synthesis of Novel Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Indazole Scaffold in Modern Crop Protection

The 1H-indazole scaffold is a cornerstone in the development of bioactive molecules, finding extensive application in both pharmaceuticals and agrochemicals.[1] Its rigid bicyclic structure provides a unique three-dimensional arrangement for substituent presentation, making it an ideal framework for designing molecules that can precisely interact with biological targets. Within this class of compounds, 7-Chloro-1H-indazole-3-carboxylic acid stands out as a particularly valuable starting material for the synthesis of next-generation agrochemicals.[2] The presence of the chlorine atom at the 7-position and the carboxylic acid at the 3-position offers synthetic handles for the strategic construction of complex molecules with potent insecticidal or fungicidal properties.[3] This guide provides a comprehensive overview of the application of this compound in agrochemical synthesis, with a focus on the design and preparation of novel insecticidal diamides.

Core Concept: Indazole Carboxamides as Ryanodine Receptor Modulators

A significant class of modern insecticides, the anthranilic diamides, function by targeting the ryanodine receptors in insects.[4] These receptors are ligand-gated calcium channels critical for muscle contraction. When activated by an insecticide, they cause an uncontrolled release of intracellular calcium, leading to muscle paralysis and eventual death of the pest.[4] The indazole-3-carboxamide moiety has emerged as a promising pharmacophore for targeting these receptors. The general structure consists of an indazole-3-carboxylic acid coupled with a substituted aniline. By leveraging the synthetic versatility of this compound, researchers can systematically explore the structure-activity relationships of novel indazole-based insecticides.

Synthetic Strategy: A Convergent Approach to Indazole-3-Carboxamide Insecticides

The synthesis of indazole-3-carboxamide insecticides is typically achieved through a convergent strategy, which involves the separate synthesis of two key building blocks: the indazole carboxylic acid and a substituted aniline. These two fragments are then coupled in the final step to yield the active ingredient. This approach offers flexibility and allows for the independent optimization of the synthesis of each fragment.

PART 1: Synthesis of the Core Intermediate: this compound

While this compound is commercially available from various suppliers, understanding its synthesis is crucial for process development and cost-effective large-scale production. Several synthetic routes have been reported, often starting from readily available substituted anilines or nitrobenzenes.[5]

Representative Synthetic Protocol for this compound

This protocol is a representative example based on established methodologies for the synthesis of indazole-3-carboxylic acids.

Step 1: Synthesis of 2-fluoro-6-methylaniline

  • Rationale: This step introduces the key precursors for the formation of the indazole ring. The fluorine and methyl groups are strategically positioned to facilitate the subsequent cyclization reaction.

  • Procedure: A detailed procedure for this transformation can be found in the chemical literature, often involving the reduction of a corresponding nitro compound.

Step 2: Cyclization to form 7-Chloro-1H-indazole

  • Rationale: This is the key ring-forming step. The aniline derivative is treated with a diazotizing agent, which then undergoes an intramolecular cyclization to form the indazole ring system. The chloro substituent is introduced during this process.

  • Procedure: A common method involves the treatment of the aniline with sodium nitrite in the presence of a strong acid.

Step 3: Carboxylation at the 3-position

  • Rationale: The final step involves the introduction of the carboxylic acid functionality at the 3-position of the indazole ring. This is typically achieved through a directed metalation-carboxylation sequence.

  • Procedure: The 7-chloro-1H-indazole is treated with a strong base, such as n-butyllithium, to deprotonate the 3-position, followed by quenching with carbon dioxide (dry ice).

PART 2: Synthesis of a Representative Agrochemical: A Novel Indazole-3-Carboxamide Insecticide

This section outlines a detailed, step-by-step protocol for the synthesis of a hypothetical, yet plausible, insecticidal molecule, "Indazachlor," derived from this compound and a substituted aniline. This protocol is based on the well-established synthesis of commercial diamide insecticides like chlorantraniliprole.[5]

Target Molecule: "Indazachlor"

N-(4-cyano-2-methyl-6-(methylcarbamoyl)phenyl)-7-chloro-1H-indazole-3-carboxamide

Experimental Workflow Diagram

Caption: Convergent synthesis of "Indazachlor".

Protocol 1: Activation of this compound
  • Causality: The carboxylic acid must be activated to facilitate the nucleophilic attack by the aniline. Conversion to the acid chloride is a common and effective method for this activation.

  • Reagents and Solvents:

    • This compound

    • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

    • Anhydrous Dichloromethane (DCM) or Toluene

    • Catalytic N,N-Dimethylformamide (DMF)

  • Procedure:

    • To a stirred suspension of this compound (1.0 eq) in anhydrous DCM, add a catalytic amount of DMF.

    • Slowly add thionyl chloride (1.2 eq) dropwise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture and remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude 7-chloro-1H-indazole-3-carbonyl chloride. This intermediate is typically used in the next step without further purification.

Protocol 2: Amide Coupling to Synthesize "Indazachlor"
  • Causality: The activated acid chloride readily reacts with the amino group of the substituted aniline to form the stable amide bond, which is the core linkage of the target insecticide.

  • Reagents and Solvents:

    • 7-chloro-1H-indazole-3-carbonyl chloride (from Protocol 1)

    • 2-Amino-5-cyano-N,3-dimethylbenzamide (1.0 eq)

    • Anhydrous Acetonitrile or Tetrahydrofuran (THF)

    • A non-nucleophilic base such as Pyridine or Triethylamine (1.5 eq)

  • Procedure:

    • Dissolve 2-Amino-5-cyano-N,3-dimethylbenzamide in anhydrous acetonitrile and cool to 0 °C.

    • Add the base (e.g., pyridine) to the solution.

    • Slowly add a solution of the crude 7-chloro-1H-indazole-3-carbonyl chloride in anhydrous acetonitrile dropwise to the cooled mixture.

    • Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 12-18 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain "Indazachlor" as a solid.

Data Presentation: Physicochemical Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )Appearance
This compoundC₈H₅ClN₂O₂196.59Off-white to yellow crystalline powder
"Indazachlor" (Hypothetical)C₁₈H₁₃ClN₆O₂392.80White to off-white solid

Mechanism of Action Diagram

G Indazachlor Indazole-3-Carboxamide (e.g., 'Indazachlor') Ryanodine_Receptor Insect Ryanodine Receptor (Calcium Channel) Indazachlor->Ryanodine_Receptor Binds and Activates Calcium_Release Uncontrolled Ca²⁺ Release from Sarcoplasmic Reticulum Ryanodine_Receptor->Calcium_Release Muscle_Paralysis Muscle Contraction and Paralysis Calcium_Release->Muscle_Paralysis Insect_Death Cessation of Feeding and Insect Death Muscle_Paralysis->Insect_Death caption Mechanism of action of Indazole-3-Carboxamide Insecticides

Caption: Mechanism of action of Indazole-3-Carboxamide Insecticides.

Conclusion and Future Perspectives

This compound is a highly valuable and versatile building block for the synthesis of novel agrochemicals. The protocols and workflows detailed in this guide demonstrate a robust and adaptable strategy for the preparation of potent indazole-3-carboxamide insecticides. The convergent synthetic approach allows for the facile generation of diverse analogs for structure-activity relationship studies, paving the way for the discovery of new crop protection agents with improved efficacy, selectivity, and environmental profiles. Further research in this area will likely focus on the development of more sustainable and cost-effective synthetic routes and the exploration of new aniline derivatives to fine-tune the biological activity of these promising insecticidal compounds.

References

  • Google Patents. (n.d.). CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine.
  • Google Patents. (n.d.). US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s).
  • Organic Syntheses. (n.d.). 1H-indazole-3-carboxylic acid, ethyl ester. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 3-Chloro-1H-indazole-7-carboxylic acid. Retrieved from [Link]

  • Google Patents. (n.d.). WO2012081916A2 - Indazole derivative and a pesticide composition containing the same.
  • ResearchGate. (n.d.). Synthesis and Biological Activity of Indazole Insecticides. Retrieved from [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (n.d.). Synthesis and biological evaluation of some new Aryl acid N'-(1H- indazole-3-carbonyl)-hydrazide derivatives. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Retrieved from [Link]

  • PubMed. (2020). Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities. Retrieved from [Link]

  • Google Patents. (n.d.). KR20210032418A - Insecticide mixture containing indazole.
  • PubMed. (2022). Cannabimimetic effects of abused indazole-carboxamide synthetic cannabinoid receptor agonists AB-PINACA, 5F-AB-PINACA and 5F-ADB-PINACA in mice: Tolerance, dependence and withdrawal. Retrieved from [Link]

  • PubMed Central. (2023). Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS. Retrieved from [Link]

  • Asian Journal of Chemistry. (2013). Synthesis and Insecticidal Activity of Two New Chlorantraniliprole Derivatives. Retrieved from [Link]

  • ACS Publications. (2020). Development of an Efficient Synthetic Process for Broflanilide. Retrieved from [Link]

  • Minnesota Department of Agriculture. (n.d.). Tetraniliprole. Retrieved from [Link]

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Application Note: Strategies and Protocols for Amide Coupling with 7-Chloro-1H-indazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 7-Chloro-1H-indazole-3-carboxamides

The 7-Chloro-1H-indazole-3-carboxylic acid scaffold is a privileged structure in modern medicinal chemistry. Its derivatives are key intermediates in the synthesis of a wide array of pharmacologically active agents, most notably as inhibitors of protein kinases and other crucial cellular targets.[1] The formation of an amide bond at the 3-position of this indazole core is one of the most critical and frequently employed transformations in the development of these drug candidates.[2]

This application note provides researchers, scientists, and drug development professionals with a detailed guide to performing amide coupling reactions with this specific substrate. We will move beyond simple step-by-step instructions to explore the underlying chemical principles, compare common coupling strategies, and offer robust, field-proven protocols. The inherent electronic properties of the 7-chloro-1H-indazole moiety present unique challenges, such as reduced nucleophilicity of the indazole nitrogen and altered reactivity of the carboxylic acid, which necessitate carefully optimized conditions for successful and high-yielding synthesis.

Foundational Principles of Amide Bond Formation

The direct condensation of a carboxylic acid and an amine to form an amide bond is a thermodynamically favorable but kinetically slow process.[3] Therefore, the reaction requires activation of the carboxylic acid to create a more electrophilic species that is readily attacked by the amine nucleophile. This is achieved through the use of "coupling reagents."

The general workflow involves the reaction of the carboxylic acid with a coupling reagent to form a highly reactive intermediate (such as an active ester or an O-acylisourea), which is then rapidly consumed by the amine to furnish the desired amide product.[4]

G cluster_0 Activation Step cluster_1 Coupling Step Acid Carboxylic Acid (R-COOH) Intermediate Reactive Intermediate (e.g., Active Ester) Acid->Intermediate + Reagent Coupling Reagent Intermediate->Intermediate2 Nucleophilic Attack Amine Amine (R'-NH2) Amide Amide Product (R-CO-NHR') Amine->Amide +

Figure 1: Generalized workflow for amide bond formation.

Two major classes of coupling reagents dominate the field: carbodiimides and uronium/aminium salts. The choice between them depends on the specific substrates, potential for side reactions like racemization, and cost considerations.[3]

Recommended Coupling Protocols for this compound

Given the electron-deficient nature of the indazole ring, a highly efficient coupling reagent is often preferred to ensure complete and rapid conversion. Below are two robust protocols, a standard carbodiimide-based method and a high-efficiency uronium salt-based method.

Protocol 1: EDC/HOBt-Mediated Amide Coupling

This method utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), a water-soluble carbodiimide, in conjunction with an additive like N-hydroxybenzotriazole (HOBt). The EDC first activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is prone to racemization and other side reactions. HOBt intercepts this unstable species to form an HOBt-ester, which is more stable and less susceptible to racemization, before reacting with the amine.[3][5]

Materials:

  • This compound (1.0 equiv)

  • Amine (1.0 - 1.2 equiv)

  • EDC·HCl (1.2 - 1.5 equiv)

  • HOBt (1.2 - 1.5 equiv)

  • Base (e.g., DIPEA or TEA) (2.0 - 3.0 equiv)

  • Anhydrous Solvent (e.g., DMF or DCM)

Step-by-Step Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 equiv), the desired amine (1.1 equiv), and HOBt (1.2 equiv).

  • Dissolve the mixture in anhydrous DMF (or DCM) to a concentration of approximately 0.1-0.2 M.

  • Cool the resulting solution to 0 °C using an ice-water bath while stirring. This is critical to control the initial exothermic reaction and minimize potential side reactions.

  • Once cooled, add EDC·HCl (1.2 equiv) to the reaction mixture in portions.

  • Add the base (e.g., DIPEA, 2.5 equiv) dropwise to the stirring solution. The base neutralizes the HCl salt of EDC and the HOBt, facilitating the reaction.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS) until the starting carboxylic acid is consumed.

  • Work-up: Upon completion, pour the reaction mixture into water. Extract the aqueous phase with an organic solvent such as ethyl acetate (3x).

  • Combine the organic layers and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure amide.[5]

Protocol 2: HATU-Mediated Amide Coupling

HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is a highly effective uronium salt-based coupling reagent.[5] It is known for its high reactivity, rapid reaction times, and low rates of racemization, making it particularly suitable for challenging couplings, including those with electron-deficient substrates like this compound.[3][6] The mechanism involves the formation of a highly reactive OAt-active ester.[3]

HATU_Mechanism CarboxylicAcid 7-Chloro-1H-indazole- 3-carboxylic acid ActiveEster OAt-Active Ester (Highly Reactive) CarboxylicAcid->ActiveEster HATU HATU HATU->ActiveEster Base Base (DIPEA) Base->ActiveEster Deprotonation AmideProduct Target Amide Product ActiveEster->AmideProduct Nucleophilic Attack Amine Amine (R-NH2) Amine->AmideProduct

Sources

A Robust High-Performance Liquid Chromatography Method for Purity Assessment of 7-Chloro-1H-indazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Senior Scientist's Desk

Abstract

This application note details a robust and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of purity for 7-Chloro-1H-indazole-3-carboxylic acid. This compound is a pivotal intermediate in the synthesis of various pharmaceutical agents, making the accurate assessment of its purity a critical step in quality control and drug development.[1] The described method employs a C18 stationary phase with a gradient elution of an acidified water/acetonitrile mobile phase and UV detection. The protocol is designed to be specific, precise, and accurate, ensuring reliable separation of the main component from potential process-related impurities and degradation products. This guide provides a comprehensive protocol, the scientific rationale behind the method design, and guidance on data interpretation for researchers, analytical chemists, and quality control professionals.

Introduction & Scientific Rationale

This compound is a heterocyclic building block whose structural motif is found in a range of biologically active molecules.[1] The purity of such intermediates is paramount, as impurities can carry over into the final active pharmaceutical ingredient (API), potentially affecting its efficacy, safety, and stability. High-Performance Liquid Chromatography (HPLC) is the preeminent analytical technique for purity determination in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy.[2][3]

The Logic of Reverse-Phase HPLC for an Acidic Heterocycle

The selection of RP-HPLC is a deliberate choice rooted in the physicochemical properties of this compound.

  • Analyte Characteristics: The molecule possesses a moderately nonpolar indazole ring system and a highly polar, ionizable carboxylic acid group. This amphiphilic nature makes it an ideal candidate for RP-HPLC.

  • Stationary Phase Selection: A C18 (octadecylsilane) column is employed as the stationary phase. Its long alkyl chains provide a nonpolar environment that interacts with the hydrophobic indazole core of the analyte through van der Waals forces, thereby effecting retention.[4]

  • Mobile Phase Strategy: The key to achieving sharp, symmetrical peaks for an ionizable compound like a carboxylic acid lies in controlling the mobile phase pH.[5] The pKa of the carboxylic acid group dictates its ionization state. At a pH above the pKa, the acid exists in its ionized (deprotonated) carboxylate form, which is highly polar and poorly retained, often resulting in peak fronting.[6] Conversely, at a pH well below the pKa, the acid remains in its neutral (protonated) form. This un-ionized form is less polar, interacts more consistently with the C18 stationary phase, and elutes as a well-defined, symmetrical peak.[6] Therefore, acidifying the aqueous component of the mobile phase (e.g., with 0.1% formic or phosphoric acid) is a critical and deliberate step to suppress ionization.[4]

The diagram below illustrates the decision-making process for mobile phase design.

mobile_phase_logic Analyte This compound Properties Contains Carboxylic Acid Group (pKa ~3-4) Moderately Hydrophobic Indazole Ring Analyte->Properties Goal Achieve Good Retention & Symmetrical Peak Shape Properties->Goal Problem At Neutral pH: - Carboxyl group is ionized (-COO⁻) - Analyte is highly polar - Poor retention & peak fronting Goal->Problem Challenge Solution Suppress Ionization Problem->Solution Action Acidify Mobile Phase (pH < pKa) Use 0.1% Formic Acid (pH ~2.7) Solution->Action Result Analyte is Protonated (-COOH) - Increased hydrophobicity - Consistent interaction with C18 phase - Sharp, symmetrical peak Action->Result

Caption: Logic for acidified mobile phase in RP-HPLC.

Detailed Analytical Protocol

This protocol is designed for a standard HPLC system equipped with a UV or Diode Array Detector (DAD/PDA).

Instrumentation and Materials
  • HPLC System: Quaternary or Binary Pump, Autosampler, Column Thermostat, DAD/PDA Detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Waters Symmetry, Agilent Zorbax, Phenomenex Luna).

  • Reagents:

    • Acetonitrile (ACN), HPLC Grade

    • Water, HPLC Grade or Milli-Q

    • Formic Acid (FA), ~99%

  • Reference Standard: this compound, of known purity (≥99.0%).

  • Glassware: Volumetric flasks, autosampler vials.

Preparation of Solutions
  • Mobile Phase A (Aqueous): 0.1% Formic Acid in Water. To 1000 mL of HPLC grade water, add 1.0 mL of formic acid. Mix thoroughly and degas.

  • Mobile Phase B (Organic): Acetonitrile. Degas before use.

  • Diluent: Prepare a 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.

  • Standard Solution Preparation (0.1 mg/mL):

    • Accurately weigh approximately 10 mg of the this compound reference standard into a 100 mL volumetric flask.

    • Add approximately 70 mL of diluent and sonicate for 5 minutes to dissolve.

    • Allow the solution to return to room temperature.

    • Dilute to the mark with diluent and mix well.

  • Sample Solution Preparation (0.5 mg/mL):

    • Accurately weigh approximately 25 mg of the sample into a 50 mL volumetric flask.

    • Follow steps 2-4 from the Standard Solution Preparation.

Chromatographic Conditions

All critical parameters for the HPLC analysis are summarized in the table below.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% (v/v) Formic Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm (or DAD/PDA scan 200-400 nm)
Injection Volume 10 µL
Run Time 30 minutes
Gradient Program Time (min)
0.0
20.0
25.0
25.1
30.0

System Validation and Data Interpretation

System Suitability Testing (SST)

Before sample analysis, the chromatographic system must be qualified. This is achieved by making five replicate injections of the Standard Solution. The system is deemed ready for use if the following criteria are met.

SST ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
%RSD for Peak Area ≤ 2.0%
%RSD for Retention Time ≤ 1.0%
Procedure and Calculation

The overall analytical workflow is depicted below.

hplc_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_mobile Prepare Mobile Phases (A: 0.1% FA in H₂O, B: ACN) equilibration Equilibrate System prep_mobile->equilibration prep_std Prepare Standard Solution (0.1 mg/mL) sst System Suitability Test (5x Standard Injections) prep_std->sst prep_sample Prepare Sample Solution (0.5 mg/mL) analysis Inject Blank (Diluent) Inject Sample Solution prep_sample->analysis equilibration->sst sst->analysis integration Integrate Chromatogram analysis->integration calculation Calculate Purity (% Area) integration->calculation report Generate Report calculation->report

Caption: HPLC analysis workflow from preparation to reporting.

Inject the diluent (blank) to ensure no system peaks interfere, followed by the sample solution. The purity is calculated based on the principle of area normalization.

Purity (%) = (Area of Main Peak / Sum of Areas of All Peaks) x 100

A DAD/PDA detector is highly recommended to perform peak purity analysis on the main analyte peak. This test compares UV spectra across the peak to detect the presence of any co-eluting impurities, thereby ensuring the specificity of the method.[7]

Method Validation Principles (Trustworthiness)

To be considered reliable, this analytical method must be validated according to the International Council for Harmonisation (ICH) guidelines Q2(R1) or Q2(R2).[7][8] The validation process provides documented evidence that the method is suitable for its intended purpose. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[8] This is demonstrated through forced degradation studies (acid, base, oxidation, thermal stress) to show that degradant peaks are resolved from the main peak.[9]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results to the true value, typically assessed through recovery studies of spiked samples.[3]

  • Precision: Assessed at two levels:

    • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., ±0.2 pH units, ±2°C column temperature, ±5% organic mobile phase composition).

Conclusion

The RP-HPLC method described in this application note provides a reliable and robust tool for determining the purity of this compound. The scientific rationale for the selection of the stationary phase, mobile phase composition, and pH control ensures excellent chromatographic performance, characterized by high resolution and symmetrical peak shapes. Adherence to the detailed protocol and system suitability criteria will generate accurate and reproducible results, making this method highly suitable for quality control in both research and manufacturing environments.

References

  • CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine - Google Patents.
  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). Available at: [Link]

  • Reversed Phase HPLC Method Development - Phenomenex. Available at: [Link]

  • How does an acid pH affect reversed-phase chromatography separations? - Biotage. Available at: [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures - European Medicines Agency. Available at: [Link]

  • 1H-Indazole-3-carboxylic acid, 5-chloro-, methyl ester | C9H7ClN2O2 - PubChem. Available at: [Link]

  • Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir - MDPI. Available at: [Link]

  • Indazole-3-carboxylic acid | CAS#:4498-67-3 | Chemsrc. Available at: [Link]

  • Synthesis and biological evaluation of some new Aryl acid N'-(1H- indazole-3-carbonyl)-hydrazide derivatives - Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Development of a reversed-phase HPLC method for determination of related impurities of Lenalidomide - Chemical Review and Letters. Available at: [Link]

  • Steps for HPLC Method Validation - Pharmaguideline. Available at: [Link]

  • Method Development on Reverse-Phase High-Performance Liquid Chromatography for the Improvement of Routine Analysis of Flavonoids - Pharmacognosy Magazine. Available at: [Link]

  • METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW - Zenodo. Available at: [Link]

  • HPLC Method Development and Validation for Pharmaceutical Analysis - Chromatography Today. Available at: [Link]

  • Harnessing CO2 Radical Anion-Mediated Electron Transfer for Scalable Copper-Catalyzed Cross-Coupling - Journal of the American Chemical Society. Available at: [Link]

  • Development and Validation of a Reversed-phase HPLC Method for the Determination of Hydroxybenzene in a Cream Formulation - PMC - NIH. Available at: [Link]

Sources

Application Note: A Strategic Approach to the Synthesis and Evaluation of 7-Chloro-1H-indazole-3-carboxamides as Bioactive Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1H-indazole-3-carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous inhibitors targeting a range of enzymes and receptors implicated in oncology, inflammation, and neurology.[1][2][3] Specifically, the 7-chloro substituted series offers a unique vector for chemical exploration, influencing physicochemical properties and target engagement. This guide provides a comprehensive, experience-driven framework for the synthesis of a diverse library of 7-chloro-1H-indazole-3-carboxamides and outlines a strategic workflow for their subsequent biological evaluation. We delve into the causality behind procedural choices, from the synthesis of the key carboxylic acid intermediate to the selection of amide coupling reagents and the design of a biological screening cascade.

Strategic Overview: From Blueprint to Bioactivity

The successful development of a novel therapeutic agent from the indazole class hinges on a logical and efficient workflow. The overall strategy is bifurcated into two primary stages: Chemical Synthesis and Biological Evaluation . The synthesis phase is designed to rapidly generate a library of diverse analogs from a common key intermediate. The evaluation phase employs a tiered screening approach to identify promising candidates for further optimization.

G cluster_0 Phase 1: Chemical Synthesis cluster_1 Phase 2: Biological Evaluation A Starting Materials (e.g., 2,3-Dichlorotoluene) B Synthesis of Key Intermediate 7-Chloro-1H-indazole-3-carboxylic acid A->B Multistep Synthesis D Parallel Amide Coupling Reactions B->D Common Acid C Diverse Amine Building Blocks (Aliphatic, Aromatic, Heterocyclic) C->D Variable Amine E Library of 7-Chloro-1H-indazole-3-carboxamides D->E Purification & Characterization F Primary Screening (Target-based Assay, e.g., Kinase Assay) E->F Compound Library Input G Hit Identification (Compounds with IC50 < 1 µM) F->G Data Analysis H Secondary / Selectivity Screening (Kinase Panel, hERG) G->H Prioritization I Lead Compound Nomination H->I SAR Analysis G Acid R-COOH (7-Chloro-1H-indazole- 3-carboxylic acid) Intermediate Activated Ester Intermediate [R-CO-O-X] Acid->Intermediate CouplingAgent Coupling Reagent (e.g., HATU, EDC/HOBt) CouplingAgent->Intermediate Base Base (DIPEA) Base->Intermediate Activates Amide Final Amide (R-CONH-R') Intermediate->Amide Amine Amine (R'-NH2) Amine->Amide Nucleophilic Attack Byproducts Byproducts (Water-soluble)

Sources

Application Notes and Protocols: 7-Chloro-1H-indazole-3-carboxylic acid as a Key Intermediate for Novel Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic value.[1] Specifically, derivatives of indazole-3-carboxylic acid have been identified as potent inhibitors of key signaling pathways involved in inflammation, such as the p38 MAP kinase and Cyclooxygenase-2 (COX-2) pathways.[2][3] This application note provides a comprehensive guide for researchers, chemists, and drug development professionals on the synthesis, characterization, and utilization of 7-Chloro-1H-indazole-3-carboxylic acid. This intermediate is of particular interest due to the strategic placement of a chloro group at the 7-position, which can influence binding affinities and metabolic stability of the final active pharmaceutical ingredient (API). We present detailed, field-tested protocols for the multi-step synthesis of this key intermediate and its subsequent conversion into a representative p38 MAP kinase inhibitor, a class of promising anti-inflammatory agents.

Introduction: The Strategic Importance of the Indazole Scaffold

Inflammatory diseases such as rheumatoid arthritis represent a significant therapeutic challenge.[3] The development of novel anti-inflammatory agents often focuses on inhibiting pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β).[3] The p38 mitogen-activated protein (MAP) kinase signaling pathway plays a pivotal role in regulating the production of these cytokines, making it a prime target for therapeutic intervention.[2][3]

Indazole derivatives have emerged as a versatile scaffold for designing potent and selective kinase inhibitors.[2] They act as ATP competitive inhibitors, occupying the ATP binding pocket of kinases like p38α and JNK3.[4] The structural rigidity and unique electronic properties of the indazole ring, combined with the ability to introduce diverse substituents, allow for fine-tuning of selectivity and pharmacokinetic properties. The 7-chloro substitution, in particular, can enhance binding interactions within the kinase active site and improve metabolic resistance, making this compound a valuable starting material for library synthesis and lead optimization campaigns. This document serves as a practical guide to leveraging this intermediate in the discovery of next-generation anti-inflammatory drugs.

Physicochemical and Spectroscopic Characterization

Accurate characterization of the intermediate is critical for ensuring purity and confirming structural integrity before proceeding to subsequent synthetic steps. Below are the key properties and expected spectroscopic data for this compound.

PropertyValueSource / Method
Molecular Formula C₈H₅ClN₂O₂-
Molecular Weight 196.59 g/mol -
CAS Number 129295-32-5[5]
Appearance Off-white to light yellow solidTypical Observation
Melting Point >250 °C (decomposes)Predicted
¹H NMR (400 MHz, DMSO-d₆) δ 13.5 (s, 1H, COOH), 8.15 (d, 1H), 7.50 (d, 1H), 7.30 (t, 1H)Predicted based on[6][7]
¹³C NMR (100 MHz, DMSO-d₆) δ 164.0, 141.5, 137.0, 128.0, 123.0, 122.5, 121.0, 115.0Predicted based on[6][8]
IR (KBr, cm⁻¹) 3300-2500 (br, O-H), 3100 (N-H), 1710 (C=O), 1620, 1580, 780 (C-Cl)Predicted based on[9][10]
MS (ESI-) m/z 195.0 [M-H]⁻Calculated

Experimental Protocols

The following protocols provide a step-by-step methodology for the synthesis of the target intermediate and its application in preparing a downstream anti-inflammatory agent.

Overall Synthetic Workflow

The complete synthetic strategy involves a four-step synthesis of the key intermediate, this compound, followed by a final amide coupling step to furnish the target anti-inflammatory compound.

G cluster_0 Part 1: Intermediate Synthesis cluster_1 Part 2: API Synthesis Start 2-Chloro-6-nitrotoluene Step1 Step 1: Oxidation (KMnO₄) Start->Step1 Inter1 2-Chloro-6-nitrobenzoic acid Step1->Inter1 Step2 Step 2: Reduction (Fe / HCl) Inter1->Step2 Inter2 2-Amino-6-chlorobenzoic acid Step2->Inter2 Step3 Step 3: Diazotization (NaNO₂, HCl) Inter2->Step3 Inter3 Diazonium Salt Intermediate Step3->Inter3 Step4 Step 4: Cyclization (SO₂, CuCl₂) Inter3->Step4 Product1 This compound Step4->Product1 Product1_ref This compound Step5 Step 5: Amide Coupling (HATU, DIPEA) Product1_ref->Step5 Amine 4-Fluoroaniline Amine->Step5 FinalProduct N-(4-fluorophenyl)-7-chloro-1H- indazole-3-carboxamide (p38 Inhibitor) Step5->FinalProduct

Caption: Overall workflow for the synthesis of the target intermediate and final API.

Protocol I: Synthesis of this compound

This synthesis is a robust, multi-step process starting from commercially available 2-chloro-6-nitrotoluene. The rationale is to first establish the benzoic acid core, followed by reduction and diazotization to enable the crucial intramolecular cyclization that forms the indazole ring.

G A 2-Chloro-6-nitrotoluene B KMnO₄, H₂O, Pyridine Reflux A->B Step 1: Oxidation C 2-Chloro-6-nitrobenzoic acid B->C D Fe powder, HCl (conc.) Ethanol/H₂O, Reflux C->D Step 2: Reduction E 2-Amino-6-chlorobenzoic acid D->E F 1. NaNO₂, HCl (conc.), 0-5 °C 2. SO₂, CuCl₂ E->F Steps 3 & 4: Diazotization & Cyclization G This compound F->G

Caption: Synthetic pathway for this compound.

Step 1: Oxidation of 2-Chloro-6-nitrotoluene

  • Setup: To a 2 L round-bottom flask equipped with a reflux condenser and mechanical stirrer, add 2-chloro-6-nitrotoluene (50.0 g, 0.29 mol), water (1 L), and pyridine (50 mL).

  • Reaction: Heat the mixture to reflux (approx. 100 °C). Add potassium permanganate (KMnO₄, 138 g, 0.87 mol) portion-wise over 2 hours, ensuring the purple color dissipates between additions.

  • Work-up: After the addition is complete, continue refluxing for an additional 4 hours until the reaction is complete (monitored by TLC). Cool the mixture to room temperature and filter off the manganese dioxide (MnO₂) byproduct. Wash the filter cake with hot water (2 x 100 mL).

  • Isolation: Combine the filtrates and acidify with concentrated HCl to pH 1-2. The product, 2-chloro-6-nitrobenzoic acid, will precipitate. Cool in an ice bath for 1 hour, then collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Step 2: Reduction of 2-Chloro-6-nitrobenzoic acid

  • Setup: In a 1 L flask, suspend the 2-chloro-6-nitrobenzoic acid (40.0 g, 0.20 mol) in a mixture of ethanol (300 mL) and water (100 mL). Add iron powder (55.8 g, 1.0 mol).

  • Reaction: Heat the mixture to 70 °C and add concentrated HCl (10 mL) dropwise. An exothermic reaction will occur. Maintain the temperature at 80-90 °C with stirring for 3 hours.

  • Work-up: Once the reaction is complete, filter the hot solution through a pad of celite to remove the iron salts. Wash the celite pad with hot ethanol.

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting solid is 2-amino-6-chlorobenzoic acid, which can be used in the next step without further purification.

Steps 3 & 4: Diazotization and Intramolecular Cyclization

  • Diazotization: Dissolve the crude 2-amino-6-chlorobenzoic acid (30.0 g, 0.17 mol) in concentrated HCl (200 mL) and water (100 mL), then cool to 0-5 °C in an ice-salt bath. Add a solution of sodium nitrite (NaNO₂, 13.0 g, 0.19 mol) in water (50 mL) dropwise, keeping the temperature below 5 °C. Stir for 30 minutes after addition.

  • Cyclization: In a separate flask, prepare a solution of copper(I) chloride (2.0 g) in concentrated HCl (100 mL) and cool it to 0 °C. Bubble sulfur dioxide (SO₂) gas through this solution for 15 minutes. Slowly add the cold diazonium salt solution from the previous step to this catalyst solution.

  • Reaction Completion: Stir the reaction mixture at room temperature for 12 hours. The product will precipitate from the solution.

  • Isolation: Collect the solid product by vacuum filtration. Wash the solid thoroughly with cold water to remove any residual acid and salts. Dry the product, this compound, in a vacuum oven at 60 °C.

Protocol II: Synthesis of a Representative p38 Inhibitor

This protocol demonstrates the use of this compound as an intermediate by coupling it with 4-fluoroaniline. This amide bond formation is a cornerstone reaction in medicinal chemistry, and the use of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) provides a reliable and high-yielding method.[1]

G cluster_reactants A 7-Chloro-1H-indazole- 3-carboxylic acid C HATU, DIPEA DMF, RT, 12h A->C Amide Coupling B 4-Fluoroaniline B->C Amide Coupling D N-(4-fluorophenyl)-7-chloro-1H- indazole-3-carboxamide C->D

Caption: Amide coupling to form a representative p38 MAP kinase inhibitor.

  • Setup: To a dry 100 mL round-bottom flask under a nitrogen atmosphere, add this compound (1.97 g, 10 mmol), HATU (4.18 g, 11 mmol), and anhydrous N,N-Dimethylformamide (DMF, 40 mL).

  • Activation: Stir the solution at room temperature for 10 minutes. Add N,N-Diisopropylethylamine (DIPEA, 3.5 mL, 20 mmol) and stir for another 15 minutes to activate the carboxylic acid.

  • Coupling: Add 4-fluoroaniline (1.11 g, 10 mmol) to the reaction mixture.

  • Reaction: Allow the reaction to stir at room temperature for 12 hours, monitoring completion by TLC or LC-MS.

  • Work-up: Pour the reaction mixture into 200 mL of cold water. A precipitate will form. Stir for 30 minutes.

  • Isolation: Collect the solid by vacuum filtration, wash with water (3 x 50 mL), and then with a small amount of cold diethyl ether.

  • Purification: Dry the crude product under vacuum. If necessary, purify further by recrystallization from ethanol or by column chromatography on silica gel to yield the pure N-(4-fluorophenyl)-7-chloro-1H-indazole-3-carboxamide.

Mechanism of Action: Inhibition of the p38 MAP Kinase Pathway

The synthesized indazole-based carboxamides are designed to inhibit the p38 MAP kinase pathway, a critical signaling cascade in the inflammatory response. External inflammatory stimuli (e.g., cytokines, stress) activate upstream kinases (MKKs), which in turn phosphorylate and activate p38 MAP kinase. Activated p38 then phosphorylates downstream targets, including transcription factors, leading to the increased expression of pro-inflammatory genes like TNF-α and IL-1β. The indazole inhibitor competitively binds to the ATP-binding site of p38, preventing its kinase activity and thereby blocking the downstream signaling cascade and reducing inflammation.

G Stimuli Inflammatory Stimuli (e.g., IL-1, TNF-α, Stress) MKKs Upstream Kinases (MKK3 / MKK6) Stimuli->MKKs Activate p38 p38 MAP Kinase MKKs->p38 Phosphorylate (Activate) TF Transcription Factors (e.g., ATF2, CREB) p38->TF Phosphorylate (Activate) Inhibitor Indazole Inhibitor (API) Inhibitor->p38 Blocks ATP Binding Nucleus Nucleus TF->Nucleus Genes Pro-inflammatory Genes (TNF-α, COX-2, IL-1β) Nucleus->Genes Increased Transcription Inflammation Inflammation Genes->Inflammation Promotes

Caption: Inhibition of the p38 MAP Kinase signaling pathway by the indazole agent.

Conclusion

This compound is a highly valuable and versatile intermediate for the synthesis of potent anti-inflammatory agents, particularly those targeting kinase-mediated signaling pathways. The protocols detailed herein provide a reliable and scalable route for its preparation and subsequent elaboration into complex, drug-like molecules. By understanding the synthetic causality and leveraging robust coupling methodologies, researchers can efficiently generate libraries of novel indazole derivatives for screening and lead optimization, accelerating the discovery of new therapeutics for inflammatory diseases.

References

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  • Lanzhou Jiaotong University. (2021). Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine. Google Patents.
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  • Zhang, J., et al. (2013). Recent developments of p38α MAP kinase inhibitors as antiinflammatory agents based on the imidazole scaffolds. PubMed. Available at: [Link]

  • Narayana Swamy, G., et al. (2012). Synthesis and biological evaluation of some new Aryl acid N'-(1H- indazole-3-carbonyl)-hydrazide derivatives. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

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  • Asad, N., et al. (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. ChemRxiv. Available at: [Link]

  • Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors. (2020). PubMed. Available at: [Link]

  • Gollner, A., et al. (2024). Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines. PubMed. Available at: [Link]

  • Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates. (2021). Taylor & Francis Online. Available at: [Link]

  • Kowalczyk, D., et al. (2023). NIR and UV induced transformations of indazole-3-carboxylic acid isolated in low temperature matrices. PubMed. Available at: [Link]

  • 1H-indazole-3-carboxylic acid, ethyl ester. (n.d.). Organic Syntheses. Available at: [Link]

  • Amir, M., et al. (2018). Synthesis, anti-inflammatory, p38α MAP kinase inhibitory activities and molecular docking studies of quinoxaline derivatives containing triazole moiety. PubMed. Available at: [Link]

  • NIR and UV induced transformations of indazole-3-carboxylic acid isolated in low temperature matrices. (n.d.). ResearchGate. Available at: [Link]

  • 3-Chloro-1H-indazole-7-carboxylic acid. (n.d.). MySkinRecipes. Available at: [Link]

  • 13C NMR of indazoles. (n.d.). ResearchGate. Available at: [Link]

  • What Are The Methods For Analyzing 1H-Indazole-3-Carboxylic Acid Methyl Ester? (2024). Autech. Available at: [Link]

  • Workman, J. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. Available at: [Link]

  • Lefebvre, V., et al. (2010). Two-Step Synthesis of Substituted 3-Aminoindazoles from 2-Bromobenzonitriles. Journal of Organic Chemistry. [Link not available]
  • Harnessing CO2 Radical Anion-Mediated Electron Transfer for Scalable Copper-Catalyzed Cross-Coupling. (2023). Journal of the American Chemical Society. Available at: [Link]

Sources

Large-Scale Synthesis of 7-Chloro-1H-indazole-3-carboxylic acid: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 7-Chloro-1H-indazole-3-carboxylic acid in Drug Discovery

This compound is a pivotal heterocyclic building block in medicinal chemistry and drug development. Its rigid indazole core, substituted with a chloro group and a carboxylic acid moiety, provides a versatile scaffold for the synthesis of a wide array of pharmacologically active molecules. This compound serves as a key intermediate in the development of targeted therapies, particularly in oncology and neurology, where it is utilized in the synthesis of kinase inhibitors and other signaling pathway modulators.[1][2] The chlorine atom at the 7-position can influence the molecule's electronic properties and metabolic stability, while the carboxylic acid at the 3-position offers a convenient handle for further chemical modifications, such as amide bond formation, to explore structure-activity relationships (SAR).

The growing demand for novel therapeutics has necessitated the development of robust and scalable synthetic routes to key intermediates like this compound. This application note provides a comprehensive and detailed protocol for its large-scale synthesis, designed for researchers, scientists, and professionals in the drug development industry. The described methodology is optimized for safety, efficiency, and scalability, ensuring a reliable supply of this critical building block for research and development endeavors.

Synthetic Strategy: A Two-Step Approach from 7-Chloroindole

The selected synthetic route for the large-scale production of this compound is a robust two-step process commencing from the readily available starting material, 7-chloroindole. This strategy was chosen for its operational simplicity, use of cost-effective reagents, and amenability to scale-up.

The synthesis unfolds in two key stages:

  • Nitrosative Cyclization: 7-Chloroindole undergoes a nitrosative cyclization reaction to form the intermediate, 7-chloro-1H-indazole-3-carbaldehyde. This transformation is achieved by reacting 7-chloroindole with an in-situ generated nitrosating agent, typically from sodium nitrite and a mineral acid.[3] This reaction proceeds through a complex mechanism involving electrophilic attack of the nitrosonium ion at the 3-position of the indole ring, followed by ring opening and subsequent cyclization to the indazole core.

  • Oxidation: The intermediate aldehyde is then oxidized to the desired carboxylic acid. This is a standard transformation in organic synthesis, and for this protocol, potassium permanganate has been selected as the oxidant due to its high efficiency and cost-effectiveness on a large scale. The reaction is performed under basic conditions to ensure the solubility of the permanganate and to facilitate the oxidation process.

This two-step sequence is illustrated in the workflow diagram below.

Synthesis_Workflow Start 7-Chloroindole Step1 Step 1: Nitrosative Cyclization (NaNO₂, HCl, DMF/H₂O) Start->Step1 Intermediate 7-Chloro-1H-indazole-3-carbaldehyde Step1->Intermediate Step2 Step 2: Oxidation (KMnO₄, NaOH, H₂O) Intermediate->Step2 End This compound Step2->End

Sources

Application Notes & Protocols: The Strategic Use of 7-Chloro-1H-indazole-3-carboxylic acid in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient paradigm for identifying novel lead compounds.[1][2] This approach relies on screening libraries of low molecular weight fragments (typically <300 Da) to identify weak but high-quality interactions with a biological target.[3][4] These initial hits then serve as starting points for rational drug design, where they are grown, linked, or merged to generate potent, drug-like molecules.[1] This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of 7-Chloro-1H-indazole-3-carboxylic acid, a privileged scaffold, within the FBDD workflow. We will explore the causality behind its selection as a valuable fragment and provide detailed protocols for its screening and validation using key biophysical techniques.

Introduction: The Rationale for this compound in FBDD

The success of an FBDD campaign is critically dependent on the quality and diversity of the fragment library.[3][5] The indazole core is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs and clinical candidates due to its ability to engage in a wide range of biological targets.[6][7][8] this compound combines this valuable core with features that make it an exceptional FBDD candidate.

Physicochemical Properties & "Rule of Three" Compliance

Fragments are often selected based on the "Rule of Three," which favors compounds with a molecular weight ≤300 Da, ClogP ≤ 3, and ≤3 hydrogen bond donors and acceptors.[3][9] this compound aligns well with these principles.

PropertyValue"Rule of Three" Compliance
Molecular Weight ~196.59 g/mol Yes (≤300)
cLogP ~2.0-2.5 (estimated)Yes (≤3)
Hydrogen Bond Donors 2 (indazole N-H, carboxylic acid O-H)Yes (≤3)
Hydrogen Bond Acceptors 3 (indazole N, carboxylic acid C=O, O-H)Yes (≤3)
The Strategic Role of the Chlorine Atom

The chlorine atom is not merely a substituent for modulating solubility; it plays a crucial role in enhancing binding affinity and specificity. Halogen atoms, particularly chlorine, can form halogen bonds—a highly directional, non-covalent interaction with nucleophilic atoms like oxygen or nitrogen in the protein backbone or side chains.[10] This interaction can significantly improve hit-to-lead optimization by providing a specific vector for fragment growth and improving target affinity.[10][11] Furthermore, chlorine substitution can favorably modulate the physicochemical properties of a molecule.[12]

The Indazole Scaffold and Carboxylic Acid Handle

The indazole ring system is a versatile pharmacophore known to participate in key hydrogen bonding and aromatic interactions within protein binding sites.[6][13] The carboxylic acid at the 3-position serves two primary functions:

  • Interaction Anchor: It can form strong ionic or hydrogen bonds with basic residues (e.g., Lysine, Arginine) in the target protein.

  • Synthetic Handle: It provides a reactive point for straightforward chemical modification, allowing for fragment "growing" or "linking" strategies once a hit is identified and its binding mode is confirmed.[14]

This compound can serve as an intermediate for synthesizing protein kinase B inhibitors and other kinase inhibitors.[15]

FBDD Workflow Using this compound

A typical FBDD campaign is a multi-step process that uses a cascade of biophysical techniques to identify and validate fragment hits, thereby minimizing false positives.[16][17]

FBDD_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Validation & Orthogonal Methods cluster_2 Phase 3: Structural Biology & Elaboration Primary_Screen Primary Screen (e.g., SPR, Thermal Shift) NMR_Validation NMR Spectroscopy (e.g., STD, WaterLOGSY) Primary_Screen->NMR_Validation Identified Hits Fragment_Library Fragment Library (including this compound) Fragment_Library->Primary_Screen High Throughput ITC Isothermal Titration Calorimetry (ITC) (Affinity & Thermodynamics) NMR_Validation->ITC Confirmed Binders XRay_Cryst X-ray Crystallography ITC->XRay_Cryst Validated Hits Lead_Opt Structure-Based Drug Design (Fragment Growing/Linking) XRay_Cryst->Lead_Opt 3D Binding Pose

Caption: A typical integrated workflow for Fragment-Based Drug Discovery.

Experimental Protocols

The following protocols are designed as self-validating systems, incorporating necessary controls and orthogonal validation steps to ensure data integrity.

Protocol 1: Primary Screening via Surface Plasmon Resonance (SPR)

SPR is a highly sensitive, label-free technique ideal for primary screening of fragment libraries due to its ability to detect the weak, transient binding events characteristic of fragments.[18][19]

Objective: To identify fragments that bind to a target protein immobilized on an SPR sensor chip and to estimate their dissociation constant (KD).

Materials:

  • Biacore™ or similar SPR instrument[20]

  • Sensor Chip CM5 (or other suitable surface)[20]

  • Target protein of interest (>95% purity)

  • This compound stock solution (e.g., 100 mM in 100% DMSO)

  • Immobilization buffers (e.g., 10 mM Sodium Acetate, pH 4.0, 4.5, 5.0)

  • Amine coupling kit (EDC, NHS, Ethanolamine)

  • Running buffer (e.g., HBS-EP+, PBS with 0.05% Tween-20)

  • DMSO for buffer matching[19]

Methodology:

  • Assay Development & Immobilization:

    • Perform a pH scouting experiment to determine the optimal pre-concentration and immobilization conditions for the target protein.

    • Activate the sensor surface with a 1:1 mixture of NHS/EDC for 7 minutes.

    • Inject the target protein (e.g., 20-50 µg/mL in 10 mM sodium acetate at the optimal pH) to achieve a high immobilization level suitable for fragment screening (e.g., 10,000-15,000 RU).[20]

    • Deactivate remaining active esters with a 7-minute injection of 1 M Ethanolamine-HCl, pH 8.5.

    • A reference flow cell should be prepared similarly but without protein immobilization to subtract bulk refractive index changes.

  • Fragment Solution Preparation:

    • Prepare a screening concentration of this compound (e.g., 200 µM) in running buffer.

    • Crucial: Ensure the final DMSO concentration is identical between the running buffer and the fragment solutions (e.g., 2% DMSO). Mismatched DMSO concentrations are a major source of false positives.[19]

  • Primary Screen Execution:

    • Equilibrate the system with running buffer until a stable baseline is achieved.

    • Inject the fragment solution over the target and reference flow cells (e.g., 60-second contact time, 180-second dissociation time).

    • Include buffer-only injections periodically for double referencing.

    • A positive control (known binder) and a negative control (non-binder) should be run to validate the assay performance.

  • Data Analysis & Hit Triage:

    • Process the raw sensorgram data by subtracting the reference channel and buffer-only injection responses.

    • A binding response significantly above the noise level is considered a preliminary hit.

    • For initial hits, perform a dose-response analysis by injecting a range of concentrations (e.g., 1 µM to 500 µM) to determine the equilibrium dissociation constant (KD) by fitting the data to a steady-state affinity model.[21] Fragments typically exhibit KD values in the µM to mM range.[4]

SPR_Protocol cluster_prep Preparation cluster_run Execution cluster_analysis Analysis Immobilize 1. Immobilize Target Protein on Chip Prep_Frag 2. Prepare Fragment Solutions (DMSO-matched) Equilibrate 3. Equilibrate System Prep_Frag->Equilibrate Inject 4. Inject Fragment over Target & Ref Equilibrate->Inject Process_Data 5. Double Reference Subtraction Inject->Process_Data Dose_Response 6. Dose-Response for K_D Determination Process_Data->Dose_Response Preliminary Hits

Caption: Workflow for SPR-based fragment screening.

Protocol 2: Hit Validation by NMR Spectroscopy

NMR is a powerful orthogonal method for validating hits from primary screens.[22][23] It provides direct evidence of binding in solution and can eliminate artifacts from surface-based assays. Ligand-observed experiments like Saturation Transfer Difference (STD) and WaterLOGSY are particularly well-suited for detecting weak fragment binding.[24]

Objective: To confirm the binding of this compound to the target protein in solution.

Materials:

  • NMR spectrometer (≥600 MHz) with a cryoprobe

  • Target protein solution (e.g., 10-50 µM in 99.9% D2O-based buffer)

  • This compound (e.g., 1-2 mM in the same D2O buffer)

  • NMR tubes

Methodology: Saturation Transfer Difference (STD) NMR

  • Sample Preparation:

    • Prepare two NMR samples:

      • Sample A: 1 mM this compound in D2O buffer (Reference Spectrum).

      • Sample B: 1 mM this compound + 20 µM target protein in D2O buffer (STD Experiment).

  • Acquisition:

    • Acquire a standard 1D proton spectrum for Sample A to identify the fragment's proton resonances.

    • For Sample B, acquire two spectra:

      • On-Resonance Spectrum: Selectively saturate a region of the protein's aliphatic proton signals (e.g., -1.0 ppm) where no fragment signals are present.

      • Off-Resonance Spectrum: Irradiate a frequency far from any protein or fragment signals (e.g., 40 ppm) as a control.

    • The saturation is transferred from the protein to the bound fragment, leading to a decrease in the intensity of its signals.

  • Data Processing and Interpretation:

    • Subtract the on-resonance spectrum from the off-resonance spectrum.

    • The resulting "difference spectrum" will only show signals from protons of the fragment that are in close proximity to the protein upon binding.

    • The presence of signals in the STD spectrum is unambiguous proof of binding. The relative intensities of the signals can provide information about which part of the fragment is most closely interacting with the protein (the epitope map).

NMR_Protocol cluster_setup Setup cluster_acq Acquisition cluster_proc Processing Prep_Samples 1. Prepare Samples (Fragment alone, Fragment + Protein) Acq_Ref 2. Acquire 1D Reference (Fragment alone) Prep_Samples->Acq_Ref Acq_STD 3. Acquire STD Spectra (On- & Off-Resonance) Prep_Samples->Acq_STD Subtract 4. Subtract Spectra (Off - On) Acq_Ref->Subtract Acq_STD->Subtract Analyze 5. Analyze Difference Spectrum Subtract->Analyze Result Binding Confirmed Analyze->Result

Caption: Workflow for STD-NMR hit validation.

Protocol 3: Structural Characterization by X-ray Crystallography

Crystallography provides the ultimate validation of a fragment hit by revealing the precise 3D binding mode at atomic resolution.[9][25] This structural information is the cornerstone of subsequent structure-based drug design efforts.[26][27][28]

Objective: To determine the co-crystal structure of the target protein in complex with this compound.

Materials:

  • High-quality crystals of the target protein.

  • This compound solution (e.g., 10-50 mM in a cryo-protectant compatible solvent).

  • Cryo-protectant solution (e.g., mother liquor supplemented with 25% glycerol).

  • X-ray diffraction equipment (in-house or synchrotron beamline).

Methodology:

  • Crystal Soaking:

    • Harvest a protein crystal from its growth condition.

    • Prepare a soaking solution by adding the fragment stock solution to the cryo-protectant solution to a final concentration of 1-10 mM. The stability of the crystals in the required solvent (e.g., DMSO) must be pre-validated.[9]

    • Transfer the crystal to the soaking solution and incubate for a period ranging from minutes to overnight, depending on the crystal system's robustness.

  • Cryo-cooling and Data Collection:

    • Loop the soaked crystal and flash-cool it in liquid nitrogen to prevent ice formation.

    • Mount the crystal on the goniometer of the X-ray source.

    • Collect a complete diffraction dataset. Recent advances in automation and high-flux synchrotrons have made crystallographic screening much higher throughput.[9][28]

  • Structure Solution and Refinement:

    • Process the diffraction data (indexing, integration, scaling).

    • Solve the structure using molecular replacement with a known apo-structure of the protein.

    • Carefully inspect the resulting electron density maps (2Fo-Fc and Fo-Fc) for positive density corresponding to the bound fragment. Weak binding may result in low occupancy, requiring careful analysis.[25]

    • Model the fragment into the density and perform iterative cycles of refinement and model building.

  • Analysis of Binding Mode:

    • Analyze the final refined structure to identify all key interactions between this compound and the protein.

    • Pay close attention to hydrogen bonds formed by the indazole and carboxylic acid groups, and any potential halogen bond involving the chlorine atom.

    • This structural information will directly guide the next steps in the drug design process, such as identifying vectors for fragment growing to access nearby pockets.

Conclusion

This compound represents a high-value fragment for FBDD campaigns. Its privileged indazole scaffold, strategic chlorine substitution for halogen bonding, and synthetically tractable carboxylic acid handle provide a powerful starting point for developing potent and selective inhibitors. By employing a rigorous and integrated biophysical screening cascade, as detailed in these protocols, researchers can confidently identify and validate its interaction with a target of interest, paving the way for efficient, structure-guided lead optimization.

References

(Numbered list with Title, Source, and clickable URL)

  • Sygnature Discovery. Fragment Screening | Drug Discovery. Retrieved from [Link]

  • Congreve, M., et al. (2011). Fragment Screening of GPCRs Using Biophysical Methods: Identification of Ligands of the Adenosine A2A Receptor with Novel Biological Activity. ACS Publications. Retrieved from [Link]

  • Erlanson, D. A., et al. (2022). Fragment-Based Drug Discovery by NMR. Where Are the Successes and Where can It Be Improved?. Frontiers in Molecular Biosciences. Retrieved from [Link]

  • Ciancetta, G., et al. (2013). Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. PNAS. Retrieved from [Link]

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  • Pellecchia, M., et al. (2013). Fragment-Based Drug Discovery Using NMR Spectroscopy. PMC - NIH. Retrieved from [Link]

  • SARomics Biostructures. Crystallographic Fragment Screening in Drug Discovery. Retrieved from [Link]

  • ResearchGate. Overview of NMR spectroscopy applications in FBDD. NMR methods used in... | Download Scientific Diagram. Retrieved from [Link]

  • Sygnature Discovery. Fragment Screening By Crystallography: An Alternative To High Throughput Screening. Retrieved from [Link]

  • University of Leicester - Figshare. (2022). Fragment-Based Drug Discovery by NMR. Where Are the Successes and Where can It Be Improved?. Retrieved from [Link]

  • Blundell, T. L., et al. (2006). Fragment-based screening using X-ray crystallography and NMR spectroscopy. Acta Crystallographica Section D: Biological Crystallography. Retrieved from [Link]

  • Hennig, M., et al. (2007). SPR-based fragment screening: advantages and applications. PubMed. Retrieved from [Link]

  • CrystalsFirst. Fragment HIT Identification in FBDD. Retrieved from [Link]

  • Cytiva. (2020). Screening and analysis of fragments using Biacore systems. Retrieved from [Link]

  • Karlsson, R., et al. (2020). Multiplexed experimental strategies for fragment library screening using SPR biosensors. Scientific Reports. Retrieved from [Link]

  • London, N., et al. (2014). Advantages of Crystallographic Fragment Screening: Functional and Mechanistic Insights from a Powerful Platform for Efficient Drug Discovery. NIH. Retrieved from [Link]

  • Rich, R. L., & Myszka, D. G. (2011). Fragment Screening By Surface Plasmon Resonance. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Jena, N. R., et al. (2023). Effect of “magic chlorine” in drug discovery: an in silico approach. PMC - PubMed Central. Retrieved from [Link]

  • Bio-Rad. (2013). Efficient SPR-Based Fragment Screening and Small Molecule Affinity Analysis Using Bio-Rad's ProteOn™ XPR36 System. Bio-Radiations. Retrieved from [Link]

  • G. S. S. S. N. S. Kumar, et al. (2020). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. Retrieved from [Link]

  • Li, J., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC - PubMed Central. Retrieved from [Link]

  • Asad, N., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. MDPI. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2014). Synthesis and biological evaluation of some new Aryl acid N'-(1H- indazole-3-carbonyl)-hydrazide derivatives. Retrieved from [Link]

  • Troelsen, K. E., et al. (2023). Targeting PTPN22 at Nonorthosteric Binding Sites A Fragment Approach. ACS Publications. Retrieved from [Link]

  • Luo, T., et al. (2023). Design, synthesis and biological evaluation of indazole derivatives as selective covalent inhibitors of FGFR4 in wild-type and gatekeeper mutants. PubMed. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of Indazole Derivatives in Modern Drug Discovery. Retrieved from [Link]

  • Taylor & Francis. (2024). Exploring Fragment-Based Approaches in Drug Discovery. Retrieved from [Link]

  • MySkinRecipes. 3-Chloro-1H-indazole-7-carboxylic acid. Retrieved from [Link]

  • ChemRxiv | Cambridge Open Engage. (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. Retrieved from [Link]

  • ResearchGate. (2023). Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications | Request PDF. Retrieved from [Link]

  • Wikipedia. Fragment-based lead discovery. Retrieved from [Link]

  • PubChem. 1H-Indazole-3-carboxylic acid, 5-chloro-, methyl ester | C9H7ClN2O2. Retrieved from [Link]

  • PubChem - NIH. Indazole-3-carboxylic acid | C8H6N2O2 | CID 78250. Retrieved from [Link]

  • Semantic Scholar. (2004). Fragment based drug discovery using fluorescence correlation: spectroscopy techniques: challenges and solutions. Retrieved from [Link]

  • Chen, Y., et al. (2020). Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities. PubMed. Retrieved from [Link]

  • Erlanson, D. A., et al. (2016). Design Principles for Fragment Libraries: Maximizing the Value of Learnings from Pharma Fragment-Based Drug Discovery (FBDD) Programs for Use in Academia. ACS Publications. Retrieved from [Link]

  • Wright, G. D., et al. (2023). Fragment-Based Lead Discovery Strategies in Antimicrobial Drug Discovery. PMC - NIH. Retrieved from [Link]

  • Bioorganic & Medicinal Chemistry. (2021). Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors. PubMed. Retrieved from [Link]

  • Moody, G. L., & Wustrow, D. J. (2018). Fragment‐based drug discovery—the importance of high‐quality molecule libraries. PMC. Retrieved from [Link]

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Application Notes and Protocols for the Esterification of 7-Chloro-1H-indazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: The Significance of 7-Chloro-1H-indazole-3-carboxylic Acid Esters

This compound is a pivotal heterocyclic building block in medicinal chemistry and drug discovery. Its derivatives are key intermediates in the synthesis of a range of biologically active molecules, including potent kinase inhibitors for oncology and neurology research.[1][2] The esterification of the 3-carboxylic acid group is a fundamental transformation, often representing a critical step in the synthesis of active pharmaceutical ingredients (APIs). For instance, lonidamine, an anticancer agent, is a derivative of a substituted indazole-3-carboxylic acid.[3][4]

The presence of the electron-withdrawing chloro group at the 7-position and the acidic N-H proton of the indazole ring can influence the reactivity of the carboxylic acid. This necessitates the careful selection of esterification methods to achieve high yields and purity while avoiding unwanted side reactions, such as N-alkylation.

This comprehensive guide provides detailed protocols and expert insights into the most effective methods for the esterification of this compound, empowering researchers to confidently advance their synthetic programs.

Strategic Approaches to Esterification

The choice of esterification method is dictated by several factors, including the nature of the alcohol (primary, secondary, tertiary), the scale of the reaction, and the presence of other functional groups in the molecule. We will explore three robust and widely applicable methods:

  • Classical Fischer-Speier Esterification: An acid-catalyzed equilibrium process, ideal for simple, unhindered alcohols used in excess.

  • Thionyl Chloride (SOCl₂) Mediated Esterification: A two-step approach involving the formation of a highly reactive acyl chloride intermediate.

  • Carbodiimide-Mediated Coupling (Steglich Esterification): A mild and versatile method suitable for a wide range of alcohols, including those that are acid-sensitive or sterically hindered.[5][6]

Protocol I: Fischer-Speier Esterification

This method is most effective when the desired alcohol can be used as the solvent, driving the equilibrium towards the ester product. It is a cost-effective choice for preparing simple methyl and ethyl esters.[7]

Underlying Principle

The Fischer-Speier esterification is an acid-catalyzed nucleophilic acyl substitution. The acid protonates the carbonyl oxygen of the carboxylic acid, enhancing its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfers and elimination of water yield the ester.

Experimental Protocol: Synthesis of Methyl 7-Chloro-1H-indazole-3-carboxylate

Materials:

  • This compound

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated) or Thionyl Chloride (SOCl₂)

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of this compound (1.0 eq) in methanol (10-20 volumes), add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq) dropwise at room temperature. Alternatively, for a milder generation of HCl in situ, thionyl chloride (1.2 eq) can be added dropwise to the cooled methanolic solution at 0 °C.[8][9]

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Carefully neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 20 volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude methyl 7-Chloro-1H-indazole-3-carboxylate.

  • Purify the crude product by recrystallization or column chromatography on silica gel.

ParameterRecommended Condition
Solvent Corresponding alcohol (e.g., Methanol, Ethanol)
Catalyst Concentrated H₂SO₄ or SOCl₂
Temperature Reflux
Work-up Neutralization with NaHCO₃, extraction

Protocol II: Thionyl Chloride (SOCl₂) Mediated Esterification

This method proceeds via a highly reactive acyl chloride intermediate, which then reacts readily with the alcohol. This is a non-equilibrium process and is often faster than the Fischer-Speier esterification. It is particularly useful when the alcohol cannot be used in large excess.[7]

Mechanistic Insight

Thionyl chloride reacts with the carboxylic acid to form an acyl chloride, with the evolution of sulfur dioxide and hydrogen chloride gases. The acyl chloride is a potent electrophile that is then attacked by the alcohol to form the ester.

Experimental Protocol

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Desired alcohol (e.g., ethanol, isopropanol)

  • Anhydrous dichloromethane (DCM) or Toluene

  • Triethylamine or Pyridine

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

Step A: Formation of the Acyl Chloride

  • Suspend this compound (1.0 eq) in anhydrous toluene or DCM (10 volumes).

  • Add thionyl chloride (1.5-2.0 eq) dropwise at 0 °C. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

  • Heat the mixture to reflux for 1-3 hours, until the evolution of gas ceases and the solution becomes clear.

  • Cool the reaction mixture to room temperature and remove the excess thionyl chloride and solvent under reduced pressure.

Step B: Ester Formation

  • Dissolve the crude acyl chloride in anhydrous DCM (10 volumes) and cool to 0 °C.

  • Add the desired alcohol (1.2 eq) followed by the dropwise addition of a non-nucleophilic base such as triethylamine or pyridine (1.5 eq) to scavenge the HCl formed.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude ester by column chromatography or recrystallization.

Protocol III: Carbodiimide-Mediated Coupling (Steglich Esterification)

The Steglich esterification is a mild and highly efficient method that utilizes a coupling agent, such as N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a catalytic amount of 4-Dimethylaminopyridine (DMAP).[5][10] This method is particularly advantageous for acid-sensitive substrates and sterically hindered alcohols.[6]

The Role of Reagents
  • DCC/EDC: These carbodiimides activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate.

  • DMAP: A nucleophilic catalyst that reacts with the O-acylisourea intermediate to form a more reactive N-acylpyridinium salt, which is then readily attacked by the alcohol.[6]

Experimental Protocol: General Procedure

Materials:

  • This compound

  • Desired alcohol

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous dichloromethane (DCM)

  • 0.5 N Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve this compound (1.0 eq), the desired alcohol (1.2 eq), and a catalytic amount of DMAP (0.1-0.2 eq) in anhydrous DCM (10-20 volumes).

  • Cool the solution to 0 °C in an ice bath.

  • Add DCC (1.1 eq) or EDC (1.1 eq) portion-wise to the stirred solution.

  • Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 2-12 hours, monitoring the progress by TLC.

  • If using DCC, a white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU and wash the solid with a small amount of DCM.

  • If using EDC, the urea byproduct is water-soluble and will be removed during the work-up.

  • Wash the filtrate (or the reaction mixture if using EDC) sequentially with 0.5 N HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude ester by column chromatography on silica gel.

ReagentRoleKey Considerations
DCC Coupling AgentForms insoluble dicyclohexylurea (DCU), which is removed by filtration.
EDC Coupling AgentForms a water-soluble urea byproduct, simplifying work-up.
DMAP CatalystSignificantly accelerates the reaction rate.
Visualization of Reaction Mechanisms

Steglich_Esterification cluster_activation Carboxylic Acid Activation cluster_catalysis DMAP Catalysis cluster_esterification Ester Formation Carboxylic_Acid 7-Cl-Indazole-COOH DCC DCC O_Acylisourea O-Acylisourea Intermediate Carboxylic_Acid->O_Acylisourea + DCC DMAP DMAP N_Acylpyridinium N-Acylpyridinium Salt O_Acylisourea->N_Acylpyridinium + DMAP Alcohol R-OH Ester 7-Cl-Indazole-COOR N_Acylpyridinium->Ester + R-OH

Caption: Mechanism of Steglich Esterification.

Troubleshooting and Key Considerations

  • Low Yields in Fischer Esterification: Ensure the use of anhydrous alcohol and an adequate amount of acid catalyst. Consider removing water as it forms, for example, by using a Dean-Stark apparatus for higher boiling alcohols.

  • Side Reactions with Thionyl Chloride: Ensure that excess SOCl₂ is completely removed before adding the alcohol to prevent the formation of undesired byproducts. The use of a non-nucleophilic base is crucial to neutralize the generated HCl.

  • Difficulty in Removing DCU: If DCU is difficult to filter, it can sometimes be precipitated out more completely by cooling the reaction mixture or by adding a non-polar solvent like hexane.

  • N-Alkylation: While generally not a major issue under these conditions, prolonged reaction times at elevated temperatures, especially with more reactive alkylating agents, could potentially lead to N-alkylation of the indazole ring. Monitoring the reaction closely and using the mildest effective conditions can mitigate this.

Conclusion

The esterification of this compound is a critical transformation for the synthesis of valuable pharmaceutical intermediates. The choice between Fischer-Speier esterification, thionyl chloride mediation, and Steglich coupling depends on the specific requirements of the synthesis. By understanding the principles behind each method and following the detailed protocols provided, researchers can efficiently and reliably produce the desired ester derivatives, paving the way for further molecular exploration and drug development.

References

  • Google Patents. (n.d.). WO2005120498A2 - Method for synthesis of lonidamine and related indazole derivatives.
  • PubMed. (1985). Effect of lonidamine on protein synthesis in neoplastic cells. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Mechanism of Antineoplastic Activity of Lonidamine. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]

  • Journal of Organic Chemistry and Pharmaceutical Research. (2014). Synthesis and biological evaluation of some new Aryl acid N'-(1H- indazole-3-carbonyl)-hydrazide derivatives. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Simple Method for the Esterification of Carboxylic Acids. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Common impurities in 7-Chloro-1H-indazole-3-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 7-Chloro-1H-indazole-3-carboxylic acid

Welcome to the technical support guide for the synthesis of this compound (7-Cl-ICA). This document is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during its synthesis. We will delve into the identification, formation mechanisms, and mitigation strategies for common impurities, ensuring the robustness and reproducibility of your experimental outcomes.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my synthesis of this compound?

A1: The impurity profile is highly dependent on the synthetic route employed. However, for the common pathway starting from 2,3-dichlorobenzoic acid, you should be vigilant for several key impurities:

  • Unreacted Starting Materials: Residual 2,3-dichlorobenzoic acid.

  • Key Intermediates: Such as 2-chloro-3-hydrazinylbenzoic acid, which may not fully cyclize.

  • Isomeric Impurities: Positional isomers like 4-Chloro, 5-Chloro, and 6-Chloro-1H-indazole-3-carboxylic acid can arise if the starting material contains other dichlorobenzoic acid isomers.

  • Side-Reaction Products: Decarboxylated species (e.g., 7-Chloro-1H-indazole) and products from undesired cyclization pathways are also frequently observed.

Q2: My final product has a persistent yellow or brownish tint. What is the likely cause?

A2: A persistent off-color tint, even after initial purification, often points to the presence of trace amounts of diazo-related impurities or oxidation byproducts. These highly conjugated molecules can be intensely colored and difficult to remove completely. The issue can be exacerbated by excessive heat or prolonged exposure to air during workup and isolation.

Q3: I am observing a significant amount of decarboxylated product (7-Chloro-1H-indazole). How can I prevent this?

A3: Decarboxylation is typically induced by excessive heat or strong acidic conditions during the reaction or workup. To mitigate this, consider the following:

  • Temperature Control: Maintain strict temperature control during the cyclization step. Avoid exceeding the recommended reaction temperature.

  • pH Management: During workup and isolation, neutralize acidic conditions promptly and avoid prolonged exposure to low pH, especially at elevated temperatures.

  • Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can sometimes reduce oxidative side reactions that may promote decarboxylation.

Part 2: In-Depth Impurity Analysis & Troubleshooting

This section provides a deeper dive into the genesis of specific impurities and offers structured troubleshooting advice.

Impurity Profile: Common Synthesis from 2,3-Dichlorobenzoic Acid

The synthesis often proceeds via nucleophilic aromatic substitution of 2,3-dichlorobenzoic acid with hydrazine, followed by cyclization. This pathway, while effective, is prone to specific side reactions.

Synthesis_Pathway cluster_start SM 2,3-Dichlorobenzoic Acid INT 2-Chloro-3-hydrazinylbenzoic Acid (Intermediate) SM->INT + Hydrazine IMP1 Unreacted Starting Material SM->IMP1 Carry-over PROD 7-Chloro-1H-indazole- 3-carboxylic acid INT->PROD Cyclization (Heat) IMP2 Incomplete Cyclization INT->IMP2 Carry-over IMP3 Decarboxylation Product (7-Chloro-1H-indazole) PROD->IMP3 Excess Heat / Acid IMP4 Isomeric Impurities start_point->SM start_point->IMP4 Impure Starting Material

Caption: Synthetic pathway and common impurity formation points.

Troubleshooting Guide: A Causal Approach
Observed Problem Potential Root Cause(s) Recommended Actions & Scientific Rationale
High levels (>2%) of residual 2,3-dichlorobenzoic acid in crude product. 1. Insufficient Hydrazine: Stoichiometry of hydrazine may be too low for complete conversion. 2. Low Reaction Temperature/Time: The nucleophilic substitution reaction may not have gone to completion.Action: 1. Increase hydrazine hydrate to 1.5-2.0 equivalents. 2. Extend reaction time by 2-4 hours or slightly increase the temperature (e.g., by 5-10 °C), monitoring by TLC/HPLC. Rationale: Le Chatelier's principle suggests that an excess of one reactant (hydrazine) will drive the equilibrium towards the product side, ensuring complete consumption of the limiting starting material.
Presence of 2-chloro-3-hydrazinylbenzoic acid intermediate. Incomplete Cyclization: The cyclization step is often the most demanding. Insufficient heat or catalytic acid (if used) can lead to incomplete ring closure.Action: 1. Ensure the internal reaction temperature reaches and is maintained at the target for the specified duration. 2. If the protocol allows, a catalytic amount of a non-nucleophilic acid can promote cyclization by protonating the carboxylic acid group, making the carbonyl carbon more electrophilic. Rationale: Intramolecular cyclization has a significant activation energy barrier. Providing adequate thermal energy is critical to overcome this barrier and achieve a high rate of conversion.
Product fails purity specifications due to isomeric impurities. Contaminated Starting Material: The initial 2,3-dichlorobenzoic acid likely contained other isomers (e.g., 2,4- or 2,5-dichlorobenzoic acid).Action: 1. Source a higher purity grade of 2,3-dichlorobenzoic acid. 2. Analyze the starting material by GC-MS or HPLC before starting the synthesis to confirm its isomeric purity. Rationale: Isomers are notoriously difficult to separate from the final product due to their similar physical properties (solubility, polarity). Ensuring the purity of the starting material is the most effective control strategy.
Significant decarboxylation observed. Excessive Heat or Acidity: Indazole-3-carboxylic acids can decarboxylate under harsh conditions.[1][2] This is particularly true when the indazole ring has electron-withdrawing groups.[1][2]Action: 1. Lower the cyclization temperature and compensate with a longer reaction time. 2. During aqueous workup, neutralize the reaction mixture promptly and avoid boiling under acidic conditions. Rationale: Decarboxylation proceeds through a cyclic transition state that is stabilized by protonation. By minimizing both heat and acid concentration, the rate of this unwanted side reaction can be significantly reduced.

Part 3: Key Experimental Protocols

Protocol 1: HPLC Method for Impurity Profiling

This protocol provides a general starting point for analyzing the purity of this compound. Optimization may be required based on your specific HPLC system and impurity profile.

  • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    Time (min) %A %B
    0.0 95 5
    20.0 5 95
    25.0 5 95
    25.1 95 5

    | 30.0 | 95 | 5 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of a 50:50 mixture of Acetonitrile and Water.

Protocol 2: Recrystallization for Purification

Recrystallization is a powerful technique for removing small amounts of impurities. Solvent selection is critical.

  • Solvent Screening: Test the solubility of your crude product in various solvents (e.g., Ethanol, Methanol, Ethyl Acetate, Acetonitrile, Water, or mixtures thereof) at room temperature and at boiling. An ideal solvent will show low solubility at room temperature and high solubility at its boiling point. A mixture of DMF and water is often effective.[3]

  • Dissolution: In an appropriately sized flask, add the crude 7-Cl-ICA. Add the minimum amount of the chosen hot solvent required to fully dissolve the solid.

  • Hot Filtration (Optional but Recommended): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper to remove them.

  • Crystallization: Allow the clear solution to cool slowly to room temperature. To maximize yield, you can then place the flask in an ice bath for 30-60 minutes.

  • Isolation: Collect the crystals by vacuum filtration, washing the filter cake with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 60-80 °C) until a constant weight is achieved.

Troubleshooting_Workflow START Crude Product Fails Purity Spec ANALYZE Analyze by HPLC/LC-MS Identify Impurity Peaks START->ANALYZE IMP_START High Starting Material? ANALYZE->IMP_START IMP_INT High Intermediate? ANALYZE->IMP_INT IMP_DECARB High Decarboxylation? ANALYZE->IMP_DECARB IMP_START->IMP_INT No ADJUST_STOICH Adjust Reaction Stoichiometry (Increase Hydrazine) IMP_START->ADJUST_STOICH Yes IMP_INT->IMP_DECARB No ADJUST_CYCL Optimize Cyclization Temp/Time IMP_INT->ADJUST_CYCL Yes ADJUST_WORKUP Modify Workup Conditions (Control Temp/pH) IMP_DECARB->ADJUST_WORKUP Yes PURIFY Re-purify Material (Recrystallization/Chromatography) IMP_DECARB->PURIFY No, other impurity ADJUST_COND Increase Reaction Time/Temp ADJUST_STOICH->ADJUST_COND ADJUST_COND->PURIFY ADJUST_CYCL->PURIFY ADJUST_WORKUP->PURIFY END Product Meets Specification PURIFY->END

Caption: A logical workflow for troubleshooting out-of-spec batches.

References

  • Studies in the indazole series. Ring opening of some 1-Arylindazole-3-carboxylic acids during decarboxylation. ResearchGate. Available at: [Link]

  • Studies in the indazole series. Ring opening of some 1-Arylindazole-3-carboxylic acids during decarboxylation. Australian Journal of Chemistry. Available at: [Link]

  • An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances. Available at: [Link]

  • Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. National Institutes of Health. Available at: [Link]

  • Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine. Google Patents.
  • Methods for the preparation of indazole-3-carboxylic acid and n-(s). Google Patents.
  • 1H-indazole-3-carboxylic acid, ethyl ester. Organic Syntheses. Available at: [Link]

  • Synthesis and biological evaluation of some new Aryl acid N'-(1H- indazole-3-carbonyl)-hydrazide derivatives. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Scheme 20. Synthesis of indazole derivatives in different methods. ResearchGate. Available at: [Link]

  • Indazole. Organic Syntheses. Available at: [Link]

  • Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. MDPI. Available at: [Link]

  • Practical Synthesis of 7-Bromo-4-chloro-1 H-indazol-3-amine: An Important Intermediate to Lenacapavir. PubMed. Available at: [Link]

Sources

Technical Support Center: Synthesis of 7-Chloro-1H-indazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 7-Chloro-1H-indazole-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and understand the underlying chemical principles. As a key intermediate in the development of kinase inhibitors and other therapeutics, a reliable and high-yielding synthesis of this molecule is crucial.[1] This document provides in-depth troubleshooting guides and frequently asked questions to support your experimental work.

I. Troubleshooting Guide: Navigating Common Synthetic Hurdles

This section addresses specific problems you may encounter during the synthesis of this compound, particularly when employing a Japp-Klingemann type reaction sequence.

Problem 1: Low or No Yield of the Desired Product

Symptoms:

  • After the reaction and workup, little to no solid product is isolated.

  • TLC analysis of the crude reaction mixture shows a complex mixture of spots with no major product corresponding to the desired indazole.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Action Expected Outcome
Inefficient Diazotization The initial step of converting 2,3-dichloroaniline to its diazonium salt is highly sensitive to temperature and stoichiometry. Decomposition of the diazonium salt before it can react will lead to a poor yield.Maintain a strict temperature of 0-5 °C during the addition of the nitrite solution. Use a slight excess (1.05-1.1 equivalents) of sodium nitrite. Ensure vigorous stirring to promote efficient reaction.A clear solution of the diazonium salt should be formed with minimal off-gassing, indicating stability.
Incorrect Reaction pH The Japp-Klingemann coupling reaction is pH-sensitive. A highly acidic environment can lead to decomposition of the diazonium salt, while a basic pH may cause premature precipitation of other species.After the diazotization, the pH of the coupling reaction mixture should be carefully adjusted. The addition of a buffer, such as sodium acetate, is crucial to maintain a mildly acidic to neutral pH, which is optimal for the coupling reaction.A controlled reaction leading to the formation of the desired hydrazone intermediate.
Instability of the Hydrazone Intermediate The intermediate arylhydrazone may be unstable under the reaction or workup conditions, leading to decomposition before cyclization.Once the hydrazone is formed, proceed to the cyclization step without unnecessary delay. Avoid prolonged exposure to high temperatures or strong acids/bases during workup.Preservation of the intermediate, allowing for efficient conversion to the final product.
Experimental Protocol: Troubleshooting Low Yield

This protocol is adapted from a similar synthesis of a substituted indazole and is intended as a starting point for optimization.[2]

Step 1: Diazotization of 2,3-Dichloroaniline

  • In a round-bottom flask, dissolve 2,3-dichloroaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water.

  • Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Prepare a solution of sodium nitrite (1.05 eq) in cold water.

  • Add the sodium nitrite solution dropwise to the aniline solution, ensuring the temperature does not exceed 5 °C.

  • Stir for an additional 15-20 minutes at 0-5 °C. The resulting solution contains the diazonium salt.

Step 2: Japp-Klingemann Coupling

  • In a separate flask, dissolve diethyl oxalacetate sodium salt (or a similar β-ketoester) (1.0 eq) and sodium acetate (2.0 eq) in a mixture of ethanol and water.

  • Cool this solution to 0-5 °C in an ice bath.

  • Slowly add the cold diazonium salt solution from Step 1 to the β-ketoester solution with continuous stirring, maintaining the temperature below 10 °C.

  • Allow the reaction to stir at room temperature for 1-2 hours.

Step 3: Cyclization and Hydrolysis

  • Heat the reaction mixture to reflux for 2-4 hours to induce cyclization to the indazole ring.

  • Add a solution of sodium hydroxide and continue refluxing to hydrolyze the ester to the carboxylic acid.

  • Cool the reaction mixture and acidify with concentrated hydrochloric acid to precipitate the crude this compound.

  • Filter the solid, wash with cold water, and dry.

II. Frequently Asked Questions (FAQs)

Q1: I have isolated a stable, colored compound instead of the expected indazole. What could it be?

A1: You have likely isolated the intermediate azo compound. In the Japp-Klingemann reaction, the diazonium salt first couples with the enolate of the β-ketoester to form an azo compound.[3][4] This intermediate is typically unstable and rearranges to the hydrazone, which then cyclizes. However, under certain conditions, such as insufficient base or low temperatures, the azo compound can be stable enough to be isolated.

  • Identification: Azo compounds are often brightly colored (yellow, orange, or red). You can characterize it by UV-Vis spectroscopy and NMR.

  • Solution: To promote the conversion of the azo compound to the desired hydrazone, you can try gently heating the reaction mixture or adjusting the pH to be slightly more basic, which can catalyze the rearrangement.

Q2: My final product is contaminated with a significant amount of a decarboxylated impurity. How can I prevent this?

A2: Decarboxylation of indazole-3-carboxylic acids can occur, especially at high temperatures. This is particularly an issue for 1-arylindazole-3-carboxylic acids with electron-withdrawing groups, like a chloro substituent, which can lead to heterocyclic ring fission and the formation of an N-arylanthranilonitrile.

  • Prevention: Avoid excessive heating during the cyclization and hydrolysis steps. If possible, conduct the hydrolysis under milder conditions (e.g., lower temperature for a longer duration).

  • Purification: The decarboxylated impurity will have a different polarity and solubility profile. Recrystallization from a suitable solvent system (e.g., ethanol/water or acetic acid/water) can be effective in removing this side product.

Q3: The TLC of my crude product shows multiple spots that are difficult to separate. What are the likely side products?

A3: Besides the issues mentioned above, several other side reactions can contribute to a complex product mixture:

  • Dediazoniation: The diazonium salt can decompose to form 1,2-dichlorobenzene if it does not react with the coupling partner in a timely manner.

  • Hydrolysis of the Diazonium Salt: Reaction of the diazonium salt with water can produce 2,3-dichlorophenol.

  • Formation of Isomers: Depending on the exact precursors and conditions, there is a possibility of forming isomeric indazole products, although the directing effects of the substituents make the 7-chloro isomer the expected major product.

Troubleshooting a Complex Mixture:

  • Optimize the Diazotization: Ensure the diazonium salt is formed efficiently and used promptly.

  • Control the Coupling Reaction: Maintain the optimal temperature and pH for the Japp-Klingemann coupling.

  • Purification Strategy: Column chromatography may be necessary if recrystallization is ineffective. A gradient elution with a solvent system like ethyl acetate/hexanes or dichloromethane/methanol is a good starting point.

III. Visualizing the Reaction and Side Products

Main Reaction Pathway

Main_Reaction_Pathway cluster_0 Diazotization cluster_1 Japp-Klingemann Coupling cluster_2 Cyclization & Hydrolysis 2,3-Dichloroaniline 2,3-Dichloroaniline Diazonium_Salt Diazonium_Salt 2,3-Dichloroaniline->Diazonium_Salt NaNO2, HCl 0-5 °C Azo_Intermediate Azo_Intermediate Diazonium_Salt->Azo_Intermediate + Beta-Ketoester Beta-Ketoester Beta-Ketoester Hydrazone Hydrazone Azo_Intermediate->Hydrazone Rearrangement Indazole_Ester Indazole_Ester Hydrazone->Indazole_Ester Heat Final_Product This compound Indazole_Ester->Final_Product NaOH, H2O then H+

Caption: Main synthetic pathway to this compound.

Common Side Reactions

Side_Reactions Diazonium_Salt Diazonium_Salt Azo_Intermediate Azo_Intermediate Diazonium_Salt->Azo_Intermediate Desired Path Dediazoniation_Product 1,2-Dichlorobenzene (Side Product 2) Diazonium_Salt->Dediazoniation_Product Decomposition Stable_Azo Stable Azo Compound (Side Product 1) Azo_Intermediate->Stable_Azo Isolation without rearrangement Final_Product This compound Decarboxylated_Product 7-Chloro-1H-indazole (Side Product 3) Final_Product->Decarboxylated_Product Excessive Heat

Caption: Potential side reactions during the synthesis.

IV. References

  • Wikipedia. (2023). Japp–Klingemann reaction. Retrieved from [Link]

  • chemeurope.com. (n.d.). Japp-Klingemann reaction. Retrieved from [Link]

  • Barton, D., & Ollis, W. D. (Eds.). (1979). Comprehensive Organic Chemistry: The Synthesis and Reactions of Organic Compounds. Pergamon Press.

  • ResearchGate. (2010). Unusual Behaviour During the Route of a Japp-Klingemann Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Studies in the indazole series. Ring opening of some 1-Arylindazole-3-carboxylic acids during decarboxylation. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Indazole. Retrieved from [Link]

  • Google Patents. (n.d.). CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine. Retrieved from

  • Der Pharma Chemica. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1H-indazole-3-carboxylic acid, ethyl ester. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Retrieved from [Link]

  • TSI Journals. (n.d.). APPLICATION OF JAPP-KLINGEMANN REACTION IN THE SYNTHESIS OF AZACARBAZOLE DERIVATIVES. Retrieved from [Link]

  • Google Patents. (n.d.). US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s). Retrieved from

Sources

Optimizing reaction conditions for 7-Chloro-1H-indazole-3-carboxylic acid yield

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support guide for the synthesis of 7-Chloro-1H-indazole-3-carboxylic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, optimize reaction yields, and troubleshoot common experimental challenges. Our approach is rooted in explaining the causal relationships behind each experimental step, ensuring you can adapt and refine the process with a deep understanding of the underlying chemistry.

Section 1: Understanding the Core Synthesis Pathway

The synthesis of this compound is a multi-step process that requires careful control over reaction conditions to achieve high yield and purity. While several routes exist for constructing the indazole core, a robust and frequently employed strategy involves a Japp-Klingemann reaction followed by a Fischer-type cyclization. This pathway offers reliability and adaptability.

The overall workflow begins with the diazotization of 2-chloro-6-methylaniline, followed by coupling with a β-ketoester to form a hydrazone intermediate. This intermediate is then cyclized under acidic conditions to form the indazole ester, which is subsequently hydrolyzed to yield the final carboxylic acid product.

Synthesis_Workflow Start 2-Chloro-6-methylaniline Step1 Diazotization (NaNO₂, HCl, 0-5 °C) Start->Step1 Intermediate1 Diazonium Salt Intermediate Step1->Intermediate1 Step2 Japp-Klingemann Reaction (Ethyl 2-chloroacetoacetate, NaOAc Buffer) Intermediate1->Step2 Intermediate2 Arylhydrazone Intermediate Step2->Intermediate2 Step3 Fischer-Type Cyclization (e.g., Polyphosphoric Acid, Heat) Intermediate2->Step3 Intermediate3 Ethyl 7-Chloro-1H-indazole- 3-carboxylate Step3->Intermediate3 Step4 Ester Hydrolysis (NaOH or LiOH, Heat) Intermediate3->Step4 End 7-Chloro-1H-indazole- 3-carboxylic acid Step4->End

Caption: High-level workflow for the synthesis of this compound.

Section 2: Troubleshooting Guide (Question & Answer Format)

This section addresses specific issues you may encounter during the synthesis. Each answer provides a scientific explanation and actionable steps for resolution.

Q1: My overall yield is critically low (<30%). Where should I begin troubleshooting?

A1: A low overall yield often points to a critical failure in one of the key steps. The most sensitive stages are the diazotization and the cyclization.

  • Diazotization & Coupling: The diazonium salt of 2-chloro-6-methylaniline is highly reactive and unstable at elevated temperatures. It must be prepared at 0-5 °C and used immediately.[1][2] A common failure is allowing the temperature to rise, which leads to decomposition and the formation of tarry byproducts.

  • Cyclization: The Fischer-type cyclization requires a strong acid catalyst and heat.[3][4] Insufficiently acidic conditions or temperatures that are too low will result in incomplete reaction. Conversely, excessively high temperatures can cause charring and degradation of the desired product.

Troubleshooting Workflow:

Troubleshooting_Yield Start Low Overall Yield Detected Check_Diazotization Was diazotization temperature strictly kept at 0-5 °C? Start->Check_Diazotization Check_Hydrazone Did the hydrazone intermediate precipitate as a clean solid? Check_Diazotization->Check_Hydrazone Yes Fix_Temp Root Cause: Diazonium Salt Decomposition. Action: Rerun with rigorous temperature control. Use an ice/salt bath. Check_Diazotization->Fix_Temp No Check_Cyclization Analyze cyclization crude by TLC/LCMS. Is starting hydrazone present? Check_Hydrazone->Check_Cyclization Yes Fix_Coupling Root Cause: Poor Coupling or Side Reactions. Action: Check pH of coupling solution. Ensure immediate use of diazonium salt. Check_Hydrazone->Fix_Coupling No Check_Hydrolysis Analyze hydrolysis crude by TLC/LCMS. Is starting ester present? Check_Cyclization->Check_Hydrolysis No Fix_Cyclization Root Cause: Incomplete Cyclization. Action: Increase reaction time/temperature moderately, or consider a stronger acid catalyst (e.g., PPA). Check_Cyclization->Fix_Cyclization Yes Fix_Hydrolysis Root Cause: Incomplete Hydrolysis. Action: Increase reaction time/temperature or use a stronger base (e.g., LiOH). Check_Hydrolysis->Fix_Hydrolysis Yes

Caption: Decision tree for troubleshooting low yield in the synthesis.

Q2: I am observing a significant amount of dark, tar-like byproduct, especially during the cyclization step. What is causing this?

A2: Tar formation is typically a result of decomposition due to excessive heat or overly harsh acidic conditions. The Fischer indole synthesis and related cyclizations are prone to side reactions if not carefully controlled.[5]

  • Causality: The mechanism involves a[6][6]-sigmatropic rearrangement which is sensitive to temperature.[3][4] Overheating can lead to competing elimination and polymerization pathways, especially with the electron-rich intermediates. Polyphosphoric acid (PPA) is very viscous, which can lead to localized overheating if stirring is not efficient.

  • Solution:

    • Temperature Control: Ensure uniform heating. Use a well-stirred oil bath and monitor the internal reaction temperature, not just the bath temperature.

    • Catalyst Quantity: Use the minimum effective amount of PPA. Excess acid can promote charring.

    • Alternative Catalysts: Consider using milder Lewis acids like ZnCl₂ or Brønsted acids like p-toluenesulfonic acid, which may require longer reaction times but often give cleaner reactions.[3][4]

Q3: The hydrolysis of the ethyl ester is incomplete or leads to decomposition. What are the optimal conditions?

A3: Hydrolysis of the ester to the carboxylic acid must be carefully managed to avoid decomposition of the indazole ring, which can be sensitive to harsh conditions.[7]

  • Problem: High concentrations of NaOH and prolonged heating can lead to decarboxylation or other side reactions.

  • Optimized Protocol:

    • Milder Base: Use lithium hydroxide (LiOH) in a THF/water mixture. LiOH is often more effective for hindered esters and can be used under milder conditions.

    • Temperature: Conduct the hydrolysis at a moderate temperature (e.g., 50-60 °C) and monitor the reaction by TLC or HPLC until the starting ester is consumed.

    • Acidification: After hydrolysis, cool the reaction mixture in an ice bath before acidifying to precipitate the product. Slow, controlled addition of acid (e.g., 1M HCl) prevents localized heat spikes that could degrade the product.

Q4: My final product is difficult to purify and shows multiple spots on TLC. What are the likely impurities?

A4: Impurities often stem from incomplete reactions or side reactions in the preceding steps. Common culprits include:

  • Unreacted Starting Material: Ethyl 7-chloro-1H-indazole-3-carboxylate from incomplete hydrolysis.

  • Decarboxylation Product: 7-Chloro-1H-indazole if the hydrolysis conditions were too harsh.

  • Isomers: While less likely with the specified starting material, improper choice of a non-symmetrical precursor in other syntheses could lead to regioisomers.

Purification Strategy:

  • Crystallization: The carboxylic acid product is often crystalline. A well-chosen recrystallization solvent (e.g., ethanol/water, acetic acid/water, or isopropanol) can effectively remove most impurities.

  • pH Adjustment: Ensure the product is fully protonated during workup by acidifying to a pH of ~2-3. This maximizes its precipitation and insolubility in the aqueous layer.

Section 3: Frequently Asked Questions (FAQs)

Q: What are the critical safety precautions for this synthesis? A: The diazotization step is the most hazardous. Aryl diazonium salts can be explosive when isolated and dry. Never isolate the diazonium salt. Prepare it in situ at 0-5 °C and use it immediately.[1] Additionally, handle strong acids like PPA and HCl with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

Q: What are the best analytical methods to monitor the reaction progress? A:

  • Thin-Layer Chromatography (TLC): Ideal for quickly monitoring the consumption of starting materials and the formation of products at each step. A typical eluent system is a mixture of hexanes and ethyl acetate.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides confirmation of the mass of the desired product and intermediates, helping to identify unexpected byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation of the final product and key intermediates.

Q: Are there alternative cyclization catalysts to Polyphosphoric Acid (PPA)? A: Yes, several alternatives can be used, and the best choice may depend on the specific substrate and scale.

  • Zinc Chloride (ZnCl₂): A classic and effective Lewis acid catalyst for this reaction.[8]

  • p-Toluenesulfonic Acid (p-TsOH): A strong Brønsted acid that is easier to handle than PPA.[4]

  • Eaton's Reagent (P₂O₅ in MeSO₃H): A powerful dehydrating/acidic agent that can promote cyclization at lower temperatures than PPA.

Section 4: Detailed Experimental Protocols

Protocol 1: Synthesis of Ethyl 7-Chloro-1H-indazole-3-carboxylate

Step A: Diazotization of 2-Chloro-6-methylaniline

  • In a flask equipped with a stirrer and thermometer, dissolve 2-chloro-6-methylaniline (1 equiv.) in 3M HCl. Cool the solution to 0-5 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.05 equiv.) dropwise, ensuring the internal temperature does not exceed 5 °C.

  • Stir the resulting solution at 0-5 °C for 30 minutes. Use this diazonium salt solution immediately in the next step.

Step B: Japp-Klingemann Reaction

  • In a separate, large beaker, dissolve ethyl 2-chloroacetoacetate (1.1 equiv.) and sodium acetate (3 equiv.) in ethanol/water. Cool the solution to 0-5 °C.

  • Slowly add the cold diazonium salt solution from Step A to the β-ketoester solution with vigorous stirring. Maintain the temperature below 10 °C.

  • Stir the mixture for 2-3 hours, allowing it to slowly warm to room temperature. The arylhydrazone intermediate should precipitate.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

Step C: Cyclization

  • Add the dried arylhydrazone (1 equiv.) to polyphosphoric acid (PPA, 10x weight of hydrazone).

  • Heat the mixture with efficient stirring to 120-130 °C for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to ~80 °C and pour it carefully onto crushed ice with stirring.

  • Neutralize the mixture with a strong base (e.g., 50% NaOH) to pH 7-8.

  • Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude ester by column chromatography (silica gel, hexanes/ethyl acetate gradient) or recrystallization.

Protocol 2: Hydrolysis to this compound

  • Dissolve the purified ethyl 7-chloro-1H-indazole-3-carboxylate (1 equiv.) in a mixture of THF and water (e.g., 3:1 v/v).

  • Add lithium hydroxide monohydrate (LiOH·H₂O, 2-3 equiv.) and heat the mixture to 50-60 °C.

  • Stir until TLC/LC-MS analysis confirms the complete consumption of the starting ester (typically 2-6 hours).

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add 1M HCl with stirring to adjust the pH to 2-3. A precipitate will form.

  • Stir the slurry in the ice bath for 1 hour.

  • Collect the solid product by filtration, wash thoroughly with cold water, and dry in a vacuum oven at 50-60 °C.

Section 5: Data Summary Table
ParameterStep A: DiazotizationStep B: CouplingStep C: CyclizationStep D: Hydrolysis
Key Reagents NaNO₂, HClEthyl 2-chloroacetoacetatePolyphosphoric Acid (PPA)LiOH·H₂O, HCl
Temperature 0-5 °C0-10 °C120-130 °C50-60 °C
Typical Duration 30 min2-3 hours2-4 hours2-6 hours
Control Point Strict temp. controlpH control (buffer)Uniform heatingMonitor completion
Expected Yield (Used in situ)80-90%60-75%90-98%
References
  • ResearchGate. The Japp‐Klingemann Reaction. Available from: [Link]

  • Wikipedia. Japp–Klingemann reaction. Available from: [Link]

  • MDPI. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. Available from: [Link]

  • PubMed. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3- b]pyridines and Indazoles. Available from: [Link]

  • Wikipedia. Sandmeyer reaction. Available from: [Link]

  • Scribd. Fischer Indole Synthesis 2010. Available from: [Link]

  • Taylor & Francis. Fischer indole synthesis – Knowledge and References. Available from: [Link]

  • Wikipedia. Fischer indole synthesis. Available from: [Link]

  • SynArchive. Japp-Klingemann Reaction. Available from: [Link]

  • MDPI. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Available from: [Link]

  • L.S.College, Muzaffarpur. Sandmeyer reaction. Available from: [Link]

  • PMC - NIH. Recent trends in the chemistry of Sandmeyer reaction: a review. Available from: [Link]

  • Organic Chemistry Portal. Sandmeyer Reaction. Available from: [Link]

  • Journal of Chemical and Pharmaceutical Research. Synthesis and biological evaluation of some new Aryl acid N'-(1H- indazole-3-carbonyl)-hydrazide derivatives. Available from: [Link]

  • Google Patents. Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine.
  • ChemRxiv. Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. Available from: [Link]

  • Organic Syntheses. 1H-indazole-3-carboxylic acid, ethyl ester. Available from: [Link]

  • RSC Publishing. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. Available from: [Link]

  • MySkinRecipes. 3-Chloro-1H-indazole-7-carboxylic acid. Available from: [Link]

  • Cambridge Open Engage. Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. Available from: [Link]

  • Google Patents. Methods for the preparation of indazole-3-carboxylic acid and n-(s).
  • IRIS Unina. An efficient synthesis of 1-arylindazole-3-carboxamides using nitrile imines, isocyanides and 2-hydroxymethylbenzoic acid. Available from: [Link]

  • ResearchGate. Synthesis and Process Optimization of 1‐(tert‐Butoxycarbonyl)‐7‐Fluoro‐3‐Methyl‐1H‐Indazole‐5‐Carboxylic Acid. Available from: [Link]

  • Organic Syntheses. indazole. Available from: [Link]

  • PubChem - NIH. Indazole-3-carboxylic acid. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of carboxylic acids by hydrolysis or deprotection. Available from: [Link]

  • Der Pharma Chemica. Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Available from: [Link]

  • ResearchGate. Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. Available from: [Link]

Sources

Technical Support Center: Purification of 7-Chloro-1H-indazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Welcome to the technical support center for 7-Chloro-1H-indazole-3-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development professionals who utilize this critical building block in their synthetic endeavors. This compound is a key intermediate in the synthesis of various bioactive molecules, including kinase inhibitors for therapeutic applications.[1][2] Achieving high purity of this intermediate is paramount for the success of subsequent synthetic steps and the integrity of final compounds.

This document provides in-depth, field-proven guidance on purification techniques, troubleshooting common issues, and answering frequently asked questions based on established chemical principles and laboratory experience.

Frequently Asked Questions (FAQs)

Q1: What are the primary recommended methods for purifying crude this compound?

A1: The two most effective and widely applicable purification methods are recrystallization and silica gel column chromatography . The choice between them is dictated by the impurity profile of your crude material and the scale of the purification.

  • Recrystallization is ideal for removing small amounts of impurities with different solubility profiles and is highly scalable. It is often the most efficient method if a suitable solvent system can be identified.

  • Column Chromatography offers superior separation for complex mixtures where impurities have similar polarities to the product or when multiple impurities are present.[3] It is the method of choice for achieving the highest possible purity, especially on a smaller, laboratory scale.

Q2: What are the likely impurities I might encounter in my crude product?

A2: Impurities are almost always a direct consequence of the synthetic route employed. Common synthesis pathways for indazole-3-carboxylic acids can introduce specific contaminants.[4][5] Potential impurities include:

  • Unreacted Starting Materials: Depending on the synthesis, these could include substituted anthranilic acid derivatives or other precursors.

  • Regioisomers: During the indazole ring formation or halogenation steps, isomeric byproducts can be formed. For instance, direct bromination of an indazole ring can lead to undesired regioisomers if not properly controlled.[6][7][8]

  • Solvent Residues: Residual high-boiling point solvents used in the reaction (e.g., DMF, DMSO).

  • Byproducts of Hydrolysis: If the synthesis involves an ester intermediate, incomplete hydrolysis can leave residual methyl or ethyl esters.

Understanding your synthetic pathway is the first and most critical step in diagnosing your purification challenge.

Q3: How do I choose between recrystallization and column chromatography?

A3: The decision should be based on an initial analysis of your crude product, typically by Thin Layer Chromatography (TLC) and/or High-Performance Liquid Chromatography (HPLC).

  • Choose Recrystallization if:

    • Your crude material is mostly the desired product (>85% purity) with minor impurities.

    • TLC shows impurities with significantly different Rf values (one at the baseline, one at the solvent front) from your product.

    • You are working on a large scale where chromatography would be impractical. A patent for a related compound suggests recrystallization from acetic acid can be effective.[9]

  • Choose Column Chromatography if:

    • TLC or HPLC shows multiple impurities, especially if their Rf values are close to that of your product.

    • You need to isolate a small amount of ultra-pure material for analytical standard preparation or sensitive biological assays.

    • Recrystallization attempts have failed to remove a persistent impurity.

Q4: How can I effectively monitor the purification process and assess final purity?

A4: A multi-technique approach is essential for robust purity assessment.

  • Thin Layer Chromatography (TLC): Provides a rapid, qualitative check. It is invaluable for optimizing column chromatography conditions and for quickly screening fractions.

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis. A reverse-phase HPLC method, often using a C18 column with a mobile phase of acetonitrile and water with an acid modifier like formic or phosphoric acid, is typically effective for indazole carboxylic acids.[10][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is crucial for confirming the structural identity of the purified product and for identifying any organic impurities that may be present.

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product.[11]

Troubleshooting Guide: Common Purification Issues

Problem: My compound streaks badly on the TLC plate and column, leading to poor separation.

  • Causality: Carboxylic acids are notorious for "tailing" or streaking on silica gel. This occurs because the acidic proton of the carboxylic acid can engage in strong, often irreversible, interactions with the slightly acidic silanol (Si-OH) groups on the silica surface. This leads to a broad, elongated spot instead of a compact one.

  • Solution: Suppress the ionization of the carboxylic acid. Add a small amount of a volatile acid to your mobile phase (eluent). A common choice is adding 0.5-1% acetic acid to the eluent mixture (e.g., ethyl acetate/hexane).[12] The added acid protonates both the analyte and the silica surface, minimizing the strong ionic interactions and resulting in sharper bands and better separation.

Problem: I am struggling to find a single suitable solvent for recrystallization.

  • Causality: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot. It can be difficult to find a single solvent that meets these criteria perfectly.

  • Solution: Use a two-solvent (solvent/anti-solvent) system.

    • Dissolve your crude compound in a minimum amount of a "good" solvent in which it is highly soluble (e.g., ethanol, methanol, or ethyl acetate) at an elevated temperature.

    • While the solution is still hot, slowly add a "poor" solvent (anti-solvent) in which the compound is insoluble (e.g., water, hexane, or heptane) dropwise until you see persistent cloudiness (turbidity).

    • Add a few more drops of the "good" solvent to redissolve the precipitate and obtain a clear solution.

    • Allow the solution to cool slowly. The crystals should form as the solubility decreases. This technique allows for fine-tuning of the solubility properties to achieve optimal crystal growth.

Problem: My yield is very low after purification.

  • Causality: Low yield can result from several factors: material loss during transfers, premature crystallization during filtration, or using an overly aggressive purification method for a relatively clean crude product. For column chromatography, using too polar an eluent can wash the product through too quickly with impurities. For recrystallization, using too much solvent will keep a significant portion of your product dissolved even after cooling.

  • Solution:

    • Recrystallization: Use the absolute minimum amount of hot solvent required to fully dissolve the solid. After cooling to room temperature, place the flask in an ice bath for at least 30 minutes to maximize precipitation.

    • Column Chromatography: Carefully select your eluent system based on TLC to achieve an Rf value for your product between 0.25 and 0.35. Collect smaller fractions to avoid mixing pure product with adjacent impurities.

    • General: Always re-concentrate your mother liquor (the filtrate from recrystallization) or combined impure column fractions to see if a second crop of less pure material can be recovered and re-purified.

Detailed Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol provides a systematic approach to finding a suitable solvent system.

  • Solvent Screening (Microscale):

    • Place approximately 10-20 mg of crude this compound into several small test tubes.

    • Add a different potential solvent (see table below) dropwise to each tube at room temperature until the total volume is ~0.5 mL. Note the solubility.

    • For solvents in which the compound is poorly soluble at room temperature, heat the test tube in a sand or water bath. Observe if the compound dissolves.

    • If it dissolves when hot, allow it to cool to room temperature and then place it in an ice bath. Observe the quality and quantity of crystal formation.

  • Scale-Up Recrystallization:

    • Place the bulk crude material in an appropriately sized Erlenmeyer flask.

    • Add the chosen solvent (or solvent system) in small portions while heating the mixture to a gentle boil with stirring. Continue adding solvent until the solid is just fully dissolved.

    • Remove the flask from the heat source. If the solution is colored, you may add a small amount of activated carbon and hot filter the solution to remove colored impurities.

    • Cover the flask and allow the solution to cool slowly to room temperature. Un-disturbed, slow cooling promotes the formation of larger, purer crystals.

    • Once at room temperature, place the flask in an ice-water bath for 30-60 minutes to maximize crystal precipitation.

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor.

    • Dry the crystals under vacuum to a constant weight.

  • Purity Assessment: Analyze the purified material using HPLC, TLC, and NMR to confirm purity and identity.

Table 1: Recrystallization Solvent Screening Guide

Solvent System Solubility (Hot) Solubility (Cold) Remarks
Acetic Acid High Moderate/Low Often effective for carboxylic acids, but can be difficult to remove completely.[9]
Ethanol/Water High in Ethanol Low in Water A common and effective two-solvent system. Dissolve in hot ethanol, add hot water dropwise.
Ethyl Acetate/Hexane High in Ethyl Acetate Low in Hexane Good for moderately polar compounds. Dissolve in hot ethyl acetate, add hexane.

| Methanol | High | Moderate | May require significant cooling to achieve good recovery. |

Protocol 2: Purification by Silica Gel Column Chromatography

This protocol assumes a standard silica gel (60 Å, 40-63 µm) column.

  • Eluent Selection (TLC):

    • Develop TLC plates with your crude material using different ratios of a polar solvent (e.g., ethyl acetate or methanol) and a non-polar solvent (e.g., hexane or dichloromethane).

    • Add ~1% acetic acid to each eluent system to prevent streaking.[12]

    • The ideal system will give your product an Rf value of approximately 0.25-0.35 and show good separation from all impurities. A patent for a related compound utilized an ethyl acetate/petroleum ether system.[13]

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen eluent system (non-polar component first).

    • Pour the slurry into your column and allow it to pack under gravity or with gentle pressure, ensuring a flat, stable bed with no air bubbles.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of the eluent or a suitable solvent (e.g., dichloromethane).

    • Alternatively, for less soluble compounds, perform a "dry loading": adsorb the crude material onto a small amount of silica gel by dissolving it, adding silica, and evaporating the solvent. Carefully add the resulting free-flowing powder to the top of the column.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the top of the column and begin elution. Maintain a constant head of solvent to prevent the column from running dry.

    • Collect fractions in an array of test tubes.

    • Monitor the fractions by TLC to identify which ones contain the pure product.

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent using a rotary evaporator.

    • Dry the resulting solid under high vacuum to remove residual solvents (including the acetic acid).

  • Purity Assessment: Confirm the purity of the isolated product by HPLC and NMR.

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for selecting a purification method and troubleshooting common problems.

Purification_Workflow start_node start_node process_node process_node decision_node decision_node good_end_node good_end_node bad_end_node bad_end_node Start Analyze Crude Product (TLC, HPLC) Decision1 Impurities close to product Rf? Start->Decision1 Recrystallize Attempt Recrystallization Decision1->Recrystallize No Column Perform Column Chromatography (add 1% AcOH to eluent) Decision1->Column Yes CheckPurity1 Assess Purity Recrystallize->CheckPurity1 CheckPurity2 Assess Purity Column->CheckPurity2 Decision2 Purity > 98%? CheckPurity1->Decision2 Decision3 Purity > 98%? CheckPurity2->Decision3 Success Pure Product Decision2->Success Yes Failure1 Yield too low? Decision2->Failure1 No Decision3->Success Yes Failure2 Streaking on Column? Decision3->Failure2 No Re_purify Re-purify via Alternative Method Failure1->Re_purify No, Impurity Remains Optimize_Solvent Optimize Solvent System (Use anti-solvent) Failure1->Optimize_Solvent Yes Failure2->Column Yes, forgot AcOH Failure2->Re_purify No, Impurity Co-elutes Optimize_Solvent->Recrystallize

Caption: A decision-making workflow for purifying this compound.

References

  • Asad, N., Lyons, M., Rodrigues, S. M. M., Burns, J., Roper, T., Laidlaw, G., Ahmad, S., Gupton, B. F., Klumpp, D., & Jin, L. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules, 29(12), 2705. [Link]

  • Google Patents. (n.d.). CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine.
  • Organic Syntheses. (n.d.). 1H-indazole-3-carboxylic acid, ethyl ester. Retrieved from [Link]

  • Asad, N., et al. (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. ChemRxiv. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Indazole-3-carboxylic acid on Newcrom R1 HPLC column. Retrieved from [Link]

  • Google Patents. (n.d.). US3895026A - Substituted 1-benzyl-1h-indazole-3-carboxylic acids and derivatives thereof.
  • Asad, N., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. MDPI. Retrieved from [Link]

  • Asad, N., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules, 29(12), 2705. Available from [Link]

  • Reddit. (2016). Column chromatography of carboxylic acids?. r/chemistry. Retrieved from [Link]

  • XIAMEN EQUATION CHEMICAL CO.,LTD. (n.d.). This compound. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 3-Chloro-1H-indazole-7-carboxylic acid. Retrieved from [Link]

  • Asad, N., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. ResearchGate. Retrieved from [Link]

  • Google Patents. (n.d.). US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s).
  • Autech. (2024). What Are The Methods For Analyzing 1H-Indazole-3-Carboxylic Acid Methyl Ester?. Retrieved from [Link]

Sources

Technical Support Center: 7-Chloro-1H-indazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 7-Chloro-1H-indazole-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of its chemical stability. As a critical intermediate in pharmaceutical development, particularly for anti-inflammatory and anti-cancer agents, understanding its degradation profile is paramount for ensuring the safety, efficacy, and quality of therapeutic candidates.[1]

This document moves beyond simple protocols to provide in-depth, field-proven insights into the degradation pathways of this molecule. We will explore common challenges encountered during stability studies and offer robust troubleshooting strategies grounded in chemical principles.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the stability of this compound?

A1: The stability of this compound is primarily influenced by its structural motifs: the indazole ring, the carboxylic acid group, and the chloro-substituent. Key environmental factors that can induce degradation include pH, exposure to oxidative agents, light, and elevated temperatures.[2][3] The indazole ring system can be susceptible to oxidation and photo-rearrangement, while the carboxylic acid group is prone to decarboxylation under thermal stress.[4][5]

Q2: What are the recommended storage conditions for this compound to ensure long-term stability?

A2: To minimize degradation, the compound should be stored in a cool, dark, and dry environment. We recommend storing the solid material at 10°C to 25°C in a well-sealed container to protect it from moisture and light.[6] For solutions, especially in protic solvents, it is advisable to prepare them fresh. If storage is necessary, flash-freeze aliquots and store them at -20°C or below, protected from light.

Q3: What analytical methods are most suitable for developing a stability-indicating assay for this compound?

A3: A stability-indicating method must be able to resolve the parent compound from any process impurities and degradation products.[2] Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the most common and effective technique for this purpose.[7] Coupling HPLC with Mass Spectrometry (LC-MS) is crucial for the identification and structural elucidation of unknown degradation products generated during forced degradation studies.[7][8]

Experimental Workflow for Forced Degradation Studies

A well-designed forced degradation or stress testing study is essential to identify likely degradation products, understand the intrinsic stability of the molecule, and establish degradation pathways.[9]

Forced_Degradation_Workflow cluster_prep 1. Sample Preparation cluster_stress 2. Stress Conditions cluster_analysis 3. Analysis cluster_eval 4. Evaluation API Prepare Stock Solution of API in suitable solvent (e.g., ACN:H2O) Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) API->Acid Expose Aliquots Base Base Hydrolysis (e.g., 0.1 M NaOH, RT) API->Base Expose Aliquots Oxidation Oxidation (e.g., 3% H₂O₂, RT) API->Oxidation Expose Aliquots Thermal Thermal (Solid & Solution) (e.g., 80°C) API->Thermal Expose Aliquots Photo Photolytic (Solid & Solution) (ICH Q1B Guidelines) API->Photo Expose Aliquots Neutralize Neutralize Acid/Base Samples Acid->Neutralize Base->Neutralize HPLC RP-HPLC Analysis (with PDA Detector) Oxidation->HPLC Thermal->HPLC Photo->HPLC Neutralize->HPLC LCMS LC-MS Analysis HPLC->LCMS For peak identification Mass_Balance Assess Mass Balance HPLC->Mass_Balance Identify Identify & Characterize Degradants LCMS->Identify Identify->Mass_Balance Pathway Propose Degradation Pathways Identify->Pathway

Caption: General workflow for forced degradation studies.

Troubleshooting Degradation Pathways

Hydrolytic Degradation (Acidic & Alkaline Conditions)

Problem: After incubation in 0.1 M HCl or 0.1 M NaOH, I observe a significant loss of the parent peak on my HPLC chromatogram, along with the appearance of several new, more polar peaks.

  • Possible Cause & Scientific Rationale:

    • Rationale: The indazole ring system, while aromatic, contains nitrogen atoms that can be protonated or deprotonated, potentially leading to ring instability under harsh pH conditions. While hydrolysis of the chloro-substituent is unlikely under these conditions, extreme pH can catalyze ring-opening reactions.[5] The carboxylic acid group itself is generally stable to hydrolysis.

    • Hypothesis: The primary cause is likely the acid- or base-catalyzed opening of the pyrazole portion of the indazole ring system. This would create more polar, acyclic impurities.

  • Troubleshooting & Solution:

    • Confirm Identity: Use LC-MS to determine the mass-to-charge ratio (m/z) of the new peaks. A significant change in mass may suggest a major structural rearrangement or cleavage.

    • Milder Conditions: If degradation is too rapid (e.g., >20% in the initial time point), repeat the experiment with milder conditions. Use a lower acid/base concentration (e.g., 0.01 M) or a lower temperature (e.g., room temperature instead of 60°C).[9] The goal is to achieve 5-20% degradation to ensure you are observing primary degradants.[3]

    • pH Profiling: Perform a more detailed study across a range of pH values (e.g., pH 2, 4, 7, 9, 12) to build a pH-stability profile. This data is invaluable for pre-formulation activities.

Oxidative Degradation

Problem: Treatment with 3% hydrogen peroxide results in a complex chromatogram with multiple minor degradation peaks, making it difficult to track the primary degradation product.

  • Possible Cause & Scientific Rationale:

    • Rationale: The electron-rich indazole ring is susceptible to oxidation. Hydrogen peroxide can lead to the formation of N-oxides on the pyrazole ring nitrogens or hydroxylation at various positions on the benzene ring.[9] These reactions can occur simultaneously, leading to a variety of products.

    • Hypothesis: You are likely observing the formation of various N-oxides and hydroxylated species.

  • Troubleshooting & Solution:

    • Structural Elucidation: Utilize high-resolution LC-MS/MS. An increase of 16 atomic mass units (amu) from the parent compound (m/z 196.0 g/mol for the free acid) to a degradant (m/z 212.0) strongly suggests the addition of an oxygen atom (e.g., N-oxide or aromatic hydroxylation).

    • Control the Reaction: Reduce the concentration of hydrogen peroxide (e.g., to 0.5-1%) or shorten the exposure time to isolate the primary, most labile products.

    • Alternative Oxidants: Consider using a different type of oxidizing agent, such as AIBN (a radical initiator), to investigate free-radical degradation pathways, which may produce a different impurity profile.[9]

Caption: Potential oxidative degradation pathways.

Thermal Degradation

Problem: After heating the solid compound at 80°C, I observe a loss of the parent compound and the emergence of a single major, less polar peak in my HPLC analysis.

  • Possible Cause & Scientific Rationale:

    • Rationale: Carboxylic acids, particularly aromatic ones, are known to undergo thermal decarboxylation (loss of CO₂).[5][10] This reaction removes the highly polar carboxylic acid group, resulting in a less polar degradant.

    • Hypothesis: The primary thermal degradation pathway is decarboxylation to form 7-chloro-1H-indazole.

  • Troubleshooting & Solution:

    • Confirm by MS: Analyze the degradation product by LC-MS. The expected mass for the decarboxylated product, 7-chloro-1H-indazole, would be 152.0 g/mol , a loss of 44 amu (the mass of CO₂) from the parent compound.

    • Characterize by Headspace GC-MS: To definitively prove the loss of CO₂, analyze the headspace of a heated sample vial using Gas Chromatography-Mass Spectrometry (GC-MS).

    • Differential Scanning Calorimetry (DSC): Use DSC to determine the onset temperature of thermal decomposition, which provides critical information for defining handling and storage limits for the drug substance.

Caption: Proposed thermal decarboxylation pathway.

Photodegradation

Problem: My solution of this compound turned slightly yellow and a new peak with the same mass as the parent compound appeared after exposure to light as per ICH Q1B guidelines.

  • Possible Cause & Scientific Rationale:

    • Rationale: Indazoles are known to undergo photochemical rearrangements. Specifically, 1H-indazoles can rearrange to form benzimidazoles under UV irradiation.[4] This is an isomerization reaction, meaning the product will have the exact same molecular weight as the starting material, making it challenging to distinguish by MS alone.

    • Hypothesis: The compound is isomerizing to 7-chloro-1H-benzimidazole-2-carboxylic acid. This structural rearrangement would likely result in a different retention time on an RP-HPLC column and a different UV spectrum.

  • Troubleshooting & Solution:

    • Compare UV Spectra: Use a Photo-Diode Array (PDA) detector during HPLC analysis. An isomer will have the same mass but will almost certainly exhibit a different UV spectrum from the parent compound.

    • NMR Spectroscopy: If sufficient material can be isolated (e.g., via preparative HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique to confirm the structure of the isomer.

    • Protective Measures: This finding underscores the need for photoprotection during manufacturing and in the final drug product packaging. All future work should be conducted under amber light or in amber glassware.

Stress ConditionTypical Reagent/ConditionPotential Degradation PathwayPrimary Analytical Tool
Acidic Hydrolysis 0.1 M HCl, 60°CRing OpeningLC-MS
Alkaline Hydrolysis 0.1 M NaOH, RTRing OpeningLC-MS
Oxidation 3% H₂O₂, RTN-oxidation, Ring HydroxylationLC-MS/MS
Thermal 80°C (Solid/Solution)DecarboxylationLC-MS, Headspace GC-MS
Photolytic ICH Q1B Light ExposureIsomerization to BenzimidazoleHPLC-PDA, NMR

Detailed Protocol: Forced Thermal Degradation (Solution)

Objective: To assess the thermal stability of this compound in solution and identify potential degradation products.

Materials:

  • This compound

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Calibrated oven

  • HPLC vials with septa caps

  • RP-HPLC-PDA-MS system

Procedure:

  • Stock Solution Preparation: Accurately weigh and dissolve 10 mg of this compound in a 10 mL volumetric flask using a 50:50 (v/v) mixture of ACN and water to create a 1 mg/mL stock solution.

  • Sample Preparation: Dispense 1 mL of the stock solution into three separate HPLC vials (Test Samples). Dispense another 1 mL into a fourth vial to be kept at 5°C (Control Sample).

  • Stress Condition: Place the three test sample vials in a calibrated oven set to 80°C.

  • Time Points: Remove one test vial at predetermined time points (e.g., 24, 48, and 72 hours). Allow the vial to cool to room temperature.

  • Analysis:

    • Immediately analyze the control sample and the stressed samples by a validated stability-indicating RP-HPLC-PDA method.

    • Quantify the percentage of the parent compound remaining and the area percent of any new peaks formed.

    • Route the column effluent to a mass spectrometer to obtain mass data for the parent and all new peaks.

  • Evaluation:

    • Calculate the degradation rate.

    • Based on the MS data, propose a structure for the major degradant (e.g., a mass loss of 44 amu suggests decarboxylation).

    • Ensure mass balance is achieved (the sum of the parent compound and all degradation products should be close to 100%).

References

  • R Discovery. Forced Degradation Studies Research Articles - Page 1. Available from: [Link]

  • Angeli, C. et al. (2023). Photochemical Conversion of Indazoles into Benzimidazoles. ChemPhotoChem. Available from: [Link]

  • Kaur, M. et al. (2013). Development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics. Available from: [Link]

  • Sharma, G. et al. (2016). Forced degradation studies. MedCrave online. Available from: [Link]

  • Prajapati, D. et al. (2022). Forced Degradation – A Review. World Journal of Pharmacy and Pharmaceutical Sciences. Available from: [Link]

  • Alsante, K. M. et al. (2011). Development of forced degradation and stability indicating studies of drugs—A review. Pharmaceutical Development and Technology. Available from: [Link]

  • Ghosh, D. et al. (2022). Visible light induced functionalization of indazole and pyrazole: A recent update. Chemical Communications. Available from: [Link]

  • Swamy, G. N. et al. (2012). Synthesis and biological evaluation of some new Aryl acid N'-(1H- indazole-3-carbonyl)-hydrazide derivatives. Journal of Chemical and Pharmaceutical Research. Available from: [Link]

  • Legrand, B. et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances. Available from: [Link]

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  • Takeda, T. et al. (2024). 3-Keto-indazole derivatives exhibiting multi-coloured phosphorescence. Organic & Biomolecular Chemistry. Available from: [Link]

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  • Yoshida, H. et al. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Journal of Chromatographic Science. Available from: [Link]

  • Araújo-Andrade, C. et al. (2019). NIR and UV induced transformations of indazole-3-carboxylic acid isolated in low temperature matrices. ResearchGate. Available from: [Link]

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  • Holliday, R. L. et al. (2000). Hydrothermal stability of aromatic carboxylic acids. ResearchGate. Available from: [Link]

  • Wang, Y. et al. (2022). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Organic Process Research & Development. Available from: [Link]

  • Pore, S. V. (2019). Kinetic study of oxidative degradation of p-Chloro-substituted aromatic carboxylic acid hydrazide by vandadium (V). ResearchGate. Available from: [Link]

  • Jacobi, S. & Hoffmann, H. (1990). Hydrolysis and oxidation of 1H-benzotriazole-carboxylic acid esters by rat liver microsomes. Archiv der Pharmazie. Available from: [Link]

  • Taylor, S. et al. (2024). An Approach to Flavor Chemical Thermal Degradation Analysis. Toxics. Available from: [Link]

  • Kestell, J. D. et al. (2021). Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper: nature of the carbonaceous film. Physical Chemistry Chemical Physics. Available from: [Link]

  • Gale, D. J. & Wilshire, J. F. K. (1973). Studies in the indazole series. Ring opening of some 1-Arylindazole-3-carboxylic acids during decarboxylation. ResearchGate. Available from: [Link]

  • Google Patents. CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine.
  • Wang, H. et al. (2023). Synthesis and Process Optimization of 1‐(tert‐Butoxycarbonyl)‐7‐Fluoro‐3‐Methyl‐1H‐Indazole‐5‐Carboxylic Acid. ResearchGate. Available from: [Link]

  • Kumar, G. S. et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica. Available from: [Link]

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Overcoming low yield in 7-Chloro-1H-indazole-3-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a comprehensive troubleshooting guide for the synthesis of 7-Chloro-1H-indazole-3-carboxylic acid. As a key intermediate in the development of novel therapeutics, including kinase inhibitors, achieving high yields in its synthesis is paramount.[1][2] This guide, structured in a practical question-and-answer format, moves beyond simple protocols to explain the underlying chemical principles, empowering you to diagnose and resolve common experimental challenges.

Overall Synthetic Pathway

A prevalent and effective route to this compound begins with 2-chloro-6-methylaniline. The workflow involves four key transformations: diazotization, Japp-Klingemann coupling, intramolecular cyclization, and final ester hydrolysis. Understanding this pathway is the first step in effective troubleshooting.

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Japp-Klingemann Coupling cluster_2 Step 3: Cyclization cluster_3 Step 4: Hydrolysis A 2-Chloro-6-methylaniline B Diazonium Salt Intermediate A->B NaNO₂, HCl 0-5 °C C Hydrazone Intermediate B->C Ethyl 2-chloroacetoacetate Base D Ethyl 7-Chloro-1H-indazole-3-carboxylate C->D Heat / Acid Catalyst E This compound D->E NaOH or LiOH H₂O/Solvent G Start Low Overall Yield Check_SM Verify Purity of Starting Materials & Reagents Start->Check_SM Check_Diaz Review Diazotization Step (Temp, Addition Rate) Check_SM->Check_Diaz Purity OK Check_JK Analyze Japp-Klingemann Step (pH, Temp) Check_Diaz->Check_JK Step OK Check_Cyc Optimize Cyclization (Catalyst, Temp, Time) Check_JK->Check_Cyc Step OK Check_Hyd Troubleshoot Hydrolysis (Base, Solvent, Temp) Check_Cyc->Check_Hyd Step OK Check_Pur Assess Purification & Workup (Losses, Decomposition) Check_Hyd->Check_Pur Step OK Success Yield Improved Check_Pur->Success Optimized

Caption: A diagnostic flowchart for troubleshooting low yield issues.

References

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. (n.d.). National Center for Biotechnology Information. Retrieved January 4, 2026, from [Link]

  • Strategy design for 1H-indazole synthesis from aldehyde hydrazones. (2020). ResearchGate. Retrieved January 4, 2026, from [Link]

  • The Synthesis of Substituted Indazoles via Cyclization of Various Hydrazones in the Presence of Polyphosphoric Acid (PPA). (1998). ResearchGate. Retrieved January 4, 2026, from [Link]

  • Japp–Klingemann reaction. (n.d.). Wikipedia. Retrieved January 4, 2026, from [Link]

  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. (2023). MDPI. Retrieved January 4, 2026, from [Link]

  • Ester to Acid - Common Conditions. (n.d.). Organic Chemistry Portal. Retrieved January 4, 2026, from [Link]

  • The Japp‐Klingemann Reaction. (2011). ResearchGate. Retrieved January 4, 2026, from [Link]

  • Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. (2024). National Center for Biotechnology Information. Retrieved January 4, 2026, from [Link]

  • Japp-Klingemann Reaction. (n.d.). SynArchive. Retrieved January 4, 2026, from [Link]

  • Japp-Klingemann reaction. (n.d.). chemeurope.com. Retrieved January 4, 2026, from [Link]

  • Studies in the indazole series. Ring opening of some 1-Arylindazole-3-carboxylic acids during decarboxylation. (1969). ResearchGate. Retrieved January 4, 2026, from [Link]

  • CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine. (2021). Google Patents.
  • 1H-indazole-3-carboxylic acid, ethyl ester. (2007). Organic Syntheses. Retrieved January 4, 2026, from [Link]

  • Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. (2024). ResearchGate. Retrieved January 4, 2026, from [Link]

  • A Facile Optimization of Diazotization and Phase Transfer Catalyzed Azo-Coupling Reactions in Microreactors. (2016). AKJournals. Retrieved January 4, 2026, from [Link]

  • US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s). (2011). Google Patents.
  • Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. (2024). MDPI. Retrieved January 4, 2026, from [Link]

  • Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. (2024). ResearchGate. Retrieved January 4, 2026, from [Link]

  • Synthesis and biological evaluation of some new Aryl acid N'-(1H- indazole-3-carbonyl)-hydrazide derivatives. (2012). Journal of Organic and Pharmaceutical Chemistry. Retrieved January 4, 2026, from [Link]

  • Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. (2024). ChemRxiv. Retrieved January 4, 2026, from [Link]

  • Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. (2012). Der Pharma Chemica. Retrieved January 4, 2026, from [Link]

  • Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS. (2023). National Center for Biotechnology Information. Retrieved January 4, 2026, from [Link]

  • Denitrification Combined with Diazotization of Anilines and the Synthesis of 4′-Chlorobiphenyl-2,5-diamine and 1-Chloro-4-iodobenzene. (2015). ACS Publications. Retrieved January 4, 2026, from [Link]

  • Scheme 20. Synthesis of indazole derivatives in different methods. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]

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Technical Support Center: Navigating Regioisomeric Impurities in Indazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals engaged in indazole synthesis. The indazole scaffold is a cornerstone in medicinal chemistry, but its synthesis is frequently complicated by the formation of regioisomeric mixtures, which can be challenging to separate and can adversely affect product yields and purity.[1][2][3] This guide provides in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions to help you overcome these challenges.

Understanding the Challenge: N1 vs. N2 Regioisomers

The indazole ring possesses two nucleophilic nitrogen atoms, N1 and N2. During substitution reactions, such as alkylation or arylation, the incoming group can attach to either nitrogen, leading to the formation of N1- and N2-substituted regioisomers.[4][5] The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer, which often makes the N1-substituted product the thermodynamically favored one.[1][5][6][7][8][9] However, the N2-substituted product can be the kinetic product in many reactions.[9] The ratio of these isomers is highly dependent on a delicate interplay of steric and electronic effects of substituents on the indazole ring, the nature of the electrophile, and the reaction conditions employed.[1][5][6][10]

Frequently Asked Questions (FAQs)

Q1: My indazole alkylation produced a nearly 1:1 mixture of N1 and N2 isomers. What are the primary factors I should investigate to improve regioselectivity?

A1: Achieving high regioselectivity in indazole alkylation requires careful optimization of several key parameters. Here's a breakdown of the critical factors to consider:

  • Base and Solvent System: This is often the most influential factor. For instance, using a strong, non-coordinating base like sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) typically favors the formation of the thermodynamically more stable N1-isomer.[1][5][11] Conversely, weaker bases like potassium carbonate (K₂CO₃) in polar aprotic solvents can sometimes lead to mixtures or even favor the N2-isomer.[6]

  • Reaction Temperature: Temperature can influence the kinetic versus thermodynamic product distribution. Reactions run at lower temperatures may favor the kinetic N2-product, while higher temperatures can allow for equilibration to the more stable N1-product.

  • Nature of the Alkylating Agent: The reactivity and steric bulk of the alkylating agent play a role. For instance, highly reactive electrophiles might react faster at the more accessible N2 position.

  • Substituents on the Indazole Ring: The electronic and steric properties of substituents on the indazole ring can dramatically influence the outcome. Electron-withdrawing groups at the C7 position can sterically hinder the N1 position and direct alkylation to the N2 position.[1][6]

Q2: I am trying to synthesize an N2-substituted indazole. What synthetic strategies should I consider?

A2: While direct alkylation can be tuned to favor the N2 isomer, certain synthetic routes are inherently more selective for this regioisomer:

  • The Davis-Beirut Reaction: This reaction is a powerful method for the synthesis of 2H-indazoles from o-nitrobenzylamines and is known to be highly regioselective for the N2 position.[4][12][13][14]

  • Mitsunobu Reaction: The Mitsunobu reaction, using an alcohol, triphenylphosphine (PPh₃), and a dialkyl azodicarboxylate (like DEAD or DIAD), often shows a strong preference for the formation of the N2-regioisomer.[1][6]

  • Copper-Catalyzed Reactions: Certain copper-catalyzed methods have been developed for the selective synthesis of N2-substituted indazoles. For example, a one-pot, three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide catalyzed by copper has been shown to be effective.[15]

Q3: How can I reliably distinguish between the N1 and N2 isomers I've synthesized?

A3: Spectroscopic techniques are invaluable for the unambiguous assignment of N1 and N2 regioisomers:

  • NMR Spectroscopy: ¹H and ¹³C NMR are powerful tools for differentiating between the isomers. The chemical shifts of the protons and carbons on the indazole ring, as well as the substituent, will differ between the two isomers.[9][16] Two-dimensional NMR techniques like HMBC can be particularly useful for confirming the connectivity.[8]

  • UV-Vis Spectroscopy: In some cases, the UV absorption spectra of the N1 and N2 isomers are sufficiently different to be used for identification. Derivative spectrophotometry can further enhance these differences, providing characteristic signals for each isomer.[17]

  • X-ray Crystallography: For crystalline solids, single-crystal X-ray diffraction provides the definitive structural assignment.[9]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low yield of desired regioisomer - Non-optimal reaction conditions (base, solvent, temperature).- Competing side reactions.- Screen a variety of bases and solvents. For N1 selectivity, try NaH in THF or DMF.[1][5][11] For N2, consider Mitsunobu conditions or a specific N2-directed synthesis.[1][6][15]- Adjust the reaction temperature to favor the desired product (lower for kinetic, higher for thermodynamic).
Difficult separation of regioisomers by column chromatography - Similar polarities of the N1 and N2 isomers.- Optimize the solvent system: Use a gradient elution with a solvent system of intermediate polarity, such as hexane/ethyl acetate.[4]- Consider High-Performance Liquid Chromatography (HPLC): For challenging separations, HPLC can provide superior resolution.[4][18]- Derivatization: If separation remains difficult, consider a temporary derivatization of one isomer to alter its polarity, followed by separation and deprotection.
Inconsistent regioisomeric ratios between batches - Slight variations in reaction setup (e.g., moisture, reaction time, temperature).- Purity of starting materials.- Ensure strict control over reaction parameters. Use anhydrous solvents and reagents where necessary.- Monitor the reaction progress by TLC or LC-MS to ensure consistent reaction times.- Purify starting materials if their purity is questionable.

Experimental Protocols

Protocol 1: General Procedure for Separation of N1 and N2 Regioisomers by Column Chromatography

This protocol provides a general guideline for the separation of N1 and N2-substituted indazole isomers using silica gel column chromatography.

  • Slurry Preparation: In a beaker, add silica gel to a small amount of the initial, low-polarity eluent (e.g., 5% ethyl acetate in hexane). Swirl to create a uniform slurry.

  • Column Packing: Secure a glass column vertically. Pour the silica gel slurry into the column, allowing the solvent to drain slowly. Gently tap the column to ensure even packing and avoid air bubbles. Add a layer of sand on top of the silica gel bed.

  • Sample Loading: Dissolve the crude mixture of regioisomers in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting with the low-polarity solvent system. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate in hexane) to facilitate the separation of the isomers. The less polar isomer will typically elute first.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution by thin-layer chromatography (TLC) to identify the fractions containing the pure isomers.

  • Concentration: Combine the fractions containing each pure isomer and remove the solvent under reduced pressure to obtain the isolated products.

Protocol 2: Recrystallization for Purification of a Single Regioisomer

Recrystallization can be a highly effective method for purifying a single regioisomer, especially if one isomer is significantly more abundant or has different solubility properties.[19][20][21][22][23]

  • Solvent Selection: Choose a solvent or a mixed solvent system in which the desired isomer has high solubility at elevated temperatures and low solubility at room temperature or below. The undesired isomer and impurities should ideally remain in solution upon cooling.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude product containing the regioisomeric mixture in a minimal amount of the hot solvent.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Further cooling in an ice bath can maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor containing the other isomer and impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Visualizing Key Concepts

G cluster_conditions Reaction Conditions cluster_factors Indazole Substrate cluster_products Regioisomeric Products Base Base (e.g., NaH, K2CO3) N1 N1-Isomer (Thermodynamic) Base->N1 Strong base favors N2 N2-Isomer (Kinetic) Base->N2 Weaker base may favor Solvent Solvent (e.g., THF, DMF) Solvent->N1 Aprotic polar Temp Temperature Temp->N1 High temp favors Temp->N2 Low temp favors Electrophile Electrophile Electrophile->N1 Electrophile->N2 Steric Steric Hindrance (e.g., C7-substituent) Steric->N2 Hindrance at N1 favors Electronic Electronic Effects (e.g., EWG/EDG) Electronic->N1 Electronic->N2

G start Crude Mixture (N1 and N2 Isomers) chromatography Column Chromatography start->chromatography Primary Method recrystallization Recrystallization start->recrystallization For high purity of major isomer hplc HPLC start->hplc For difficult separations pure_n1 Pure N1-Isomer chromatography->pure_n1 pure_n2 Pure N2-Isomer chromatography->pure_n2 recrystallization->pure_n1 hplc->pure_n1 hplc->pure_n2

References

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  • Analytical Investigation of N 1 and N 2 Isomers of Indazole-3-Carboxylic Acid. Unambiguous Structure Assignment by UV Derivative Spectrophotometry - Taylor & Francis Online.
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  • Comparative spectroscopic and electrochemical study of N-1 or N-2-alkylated 4-nitro and 7-nitroindazoles - Arabian Journal of Chemistry.
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  • (PDF) Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - ResearchGate.
  • Analytical Investigation of N1 and N2 Isomers of Indazole-3-Carboxylic Acid. Unamb.
  • (PDF) Regioselective N -alkylation of the 1 H -indazole scaffold; ring substituent and N -alkylating reagent effects on regioisomeric distribution - ResearchGate.
  • Regioselective Syntheses of Bis(indazolyl)methane Isomers: Controlling Kinetics and Thermodynamics via Tunable Non-Innocent Amines - NIH.
  • Recrystallization.
  • Indazole From Natural Resources And Biological Activity - Journal of Pharmaceutical Negative Results.
  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - NIH.
  • Regioselective N-alkylation of the 1H-indazole scaffold.
  • An In-Depth Technical Guide to the Crystal Structure and Polymorphism of 1H-Indazole - Benchchem.
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Technical Support Center: A Senior Application Scientist's Guide to Preventing Decarboxylation of 7-Chloro-1H-indazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 7-Chloro-1H-indazole-3-carboxylic acid. As a Senior Application Scientist, I understand that handling sensitive heterocyclic building blocks requires a nuanced approach that goes beyond standard protocols. This molecule is a valuable intermediate in the synthesis of novel therapeutic agents, particularly kinase inhibitors, but its utility is matched by its propensity for undesired decarboxylation.[1][2][3]

This guide is designed to provide you, our fellow researchers and drug development professionals, with field-proven insights and robust methodologies to ensure the integrity of your starting material and the success of your synthetic campaigns. We will explore the "why" behind the "how," empowering you to troubleshoot effectively and optimize your reactions.

Frequently Asked Questions (FAQs)

Q1: What is decarboxylation and why is this compound so susceptible to it?

A1: Decarboxylation is a chemical reaction that removes a carboxyl group (-COOH) and releases carbon dioxide (CO₂).[4] For this compound, this results in the formation of the byproduct 7-chloro-1H-indazole. The susceptibility of this molecule stems from the electronic nature of the indazole ring system. The C3 position of the indazole is analogous to the α-carbon of a β-keto acid, making it prone to losing CO₂. The resulting anion at the C3 position is stabilized by the electron-rich heterocyclic ring, making the process thermodynamically favorable, especially under forcing conditions.

Q2: Under what specific conditions does decarboxylation most often occur?

A2: The primary driver for the decarboxylation of heteroaromatic carboxylic acids is heat . The parent compound, indazole-3-carboxylic acid, is known to decompose (decarboxylate) upon melting at temperatures between 266-270 °C.[5] While you are unlikely to reach these temperatures in solution, even moderate heating (e.g., >50-60 °C) in a reaction flask for extended periods can lead to significant loss of material. Additionally, strongly acidic or basic conditions can facilitate the reaction, although thermal instability is the most common issue encountered in typical synthetic applications like amide coupling.

Q3: How can I reliably detect if decarboxylation has occurred in my reaction?

A3: The most effective method for detecting decarboxylation is Liquid Chromatography-Mass Spectrometry (LC-MS) . You should see a peak corresponding to the mass of your starting material (C₈H₅ClN₂O₂, M.W. 196.59) and a new, typically more nonpolar (earlier eluting) peak corresponding to the decarboxylated byproduct, 7-chloro-1H-indazole (C₇H₅ClN₂, M.W. 152.58). Nuclear Magnetic Resonance (¹H NMR) spectroscopy can also be used to identify the byproduct by observing the disappearance of the carboxylic acid proton and the appearance of a new proton at the C3 position of the indazole ring.

Q4: What are the best practices for storing this compound to ensure its long-term stability?

A4: To maintain the integrity of the compound, it should be stored in a tightly closed container in a cool, dark, and dry place . Refrigeration (2-8 °C) is recommended. Avoid exposure to high temperatures or prolonged exposure to ambient light. Proper storage minimizes the risk of thermal degradation over time.

Troubleshooting Guide: Amide Bond Formation

Amide coupling is the most common reaction performed with this acid, and it is also where decarboxylation is most frequently observed.

Symptom / Observation Plausible Cause Recommended Solution & Rationale
High levels of decarboxylated byproduct (7-chloro-1H-indazole) observed by LC-MS; low yield of desired amide. Excessive Heat: The reaction temperature was too high, either during the initial activation or throughout the coupling process.Implement Strict Temperature Control: Begin the reaction at 0 °C (ice bath). Add the coupling reagent and base at this temperature to form the activated intermediate. After 15-30 minutes, add the amine. Allow the reaction to warm slowly to room temperature. Avoid active heating unless absolutely necessary and all other options have been exhausted.
Inefficient Coupling Reagent: The chosen reagent (e.g., a simple carbodiimide alone) requires higher temperatures or longer reaction times to be effective, increasing the window for decarboxylation.Switch to a High-Efficiency Coupling Reagent: Employ a modern uronium/aminium salt like HATU or COMU . These reagents are highly effective at 0 °C to room temperature, promoting rapid amide bond formation that outcompetes the slower decarboxylation side reaction.[6]
Prolonged Pre-Activation: The carboxylic acid was activated with the coupling reagent for an extended period before the amine was introduced, allowing the unstable intermediate to decompose.Minimize Activation Time: Add the amine nucleophile shortly after the activation step (15-30 minutes is a good starting point).[7] This ensures the reactive intermediate is trapped by the amine before it has a chance to break down.
The reaction is sluggish at room temperature, and I am tempted to apply heat to drive it to completion. Steric Hindrance: Either the amine or the carboxylic acid has significant steric bulk near the reactive center, slowing the rate of coupling.Leverage a More Potent Reagent System: Instead of increasing heat, use a more powerful coupling system. The combination of HATU with a non-nucleophilic base like DIPEA is exceptionally effective for hindered couplings.[8] Extend the reaction time at room temperature (e.g., 24 hours) and monitor progress by LC-MS before resorting to heat.
Poor Solubility: One or more of the reactants are not fully dissolved, limiting the reaction rate.Optimize the Solvent System: Ensure all components are fully soluble. If using DCM and encountering solubility issues, consider switching to a more polar aprotic solvent like DMF. A small amount of DMSO can also be used to aid solubility, but be mindful of its removal during workup.

Mechanistic Insights & Visualizations

Understanding the underlying chemical pathways is critical for rational experimental design.

Proposed Mechanism of Thermal Decarboxylation

The decarboxylation of this compound likely proceeds through a concerted or stepwise mechanism involving the formation of a stabilized zwitterionic intermediate, which readily expels CO₂. The electron-rich indazole ring is key to stabilizing the resulting carbanion/ylide before protonation.

Caption: Proposed thermal decarboxylation pathway.

Recommended Workflow for Amide Coupling

A successful coupling reaction is a kinetic race. The goal is to make the rate of amide formation significantly faster than the rate of decarboxylation. This workflow is designed to achieve that.

G cluster_step6 cluster_step7 start Start step1 1. Dissolve Acid & Amine in aprotic solvent (DCM or DMF). Place under N₂ atmosphere. start->step1 step2 2. Cool to 0 °C (Ice/Water Bath) step1->step2 step3 3. Add Base (e.g., DIPEA, 2-3 eq.) step2->step3 step4 4. Add Coupling Reagent (e.g., HATU, 1.1-1.2 eq.) step3->step4 step5 5. Stir at 0 °C for 15-30 min (Activation Step) step4->step5 step6 6. Allow to warm to Room Temp. Stir for 2-24 hours. step5->step6 step7 7. Monitor Reaction (TLC / LC-MS) step6->step7 step7->step6 Incomplete step8 8. Aqueous Workup step7->step8 Reaction Complete end Purification & Isolation of Amide Product step8->end

Caption: Optimized low-temperature amide coupling workflow.

Recommended Experimental Protocols

These protocols are designed to maximize yield while minimizing the risk of decarboxylation. Always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).[9]

Protocol 1: High-Efficiency Amide Coupling using HATU

This is the recommended primary method due to its high efficiency at low temperatures.

Materials:

  • This compound (1.0 eq.)

  • Amine (1.1 - 1.2 eq.)

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (1.2 eq.)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq.)

  • Anhydrous DMF or DCM

  • Nitrogen or Argon atmosphere

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq.) and the desired amine (1.1 eq.).

  • Dissolve the solids in anhydrous DMF (or DCM) to a concentration of approximately 0.1 M.

  • Cool the stirred solution to 0 °C using an ice-water bath.

  • Add DIPEA (3.0 eq.) dropwise.

  • Add HATU (1.2 eq.) in one portion. A color change (often to yellow) may be observed.

  • Stir the reaction mixture at 0 °C for 30 minutes to ensure complete activation.

  • Remove the ice bath and allow the reaction to warm to room temperature.

  • Stir for 2-16 hours, monitoring the reaction progress by LC-MS until the starting carboxylic acid is consumed.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and finally with brine.[10]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization as appropriate.

Protocol 2: Classic Amide Coupling using EDC/HOBt

This method is a cost-effective alternative but requires careful temperature management.

Materials:

  • This compound (1.0 eq.)

  • Amine (1.1 eq.)

  • EDC·HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) (1.5 eq.)

  • HOBt (1-Hydroxybenzotriazole) (1.2 eq.)

  • DIPEA or Triethylamine (3.0 eq.)

  • Anhydrous DMF or DCM

  • Nitrogen or Argon atmosphere

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq.), HOBt (1.2 eq.), and EDC·HCl (1.5 eq.).

  • Add anhydrous DMF (or DCM) to dissolve the reagents (approx. 0.1 M).

  • Cool the stirred solution to 0 °C using an ice-water bath.

  • Add DIPEA (3.0 eq.) dropwise. Stir at 0 °C for 30-60 minutes to form the HOBt active ester.

  • Add the amine (1.1 eq.), either neat (if liquid) or as a solution in a small amount of the reaction solvent.

  • Keep the reaction at 0 °C for an additional 1-2 hours.

  • Remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. Monitor progress by LC-MS.

  • Work-up & Purification: Follow steps 9-11 from Protocol 1. The urea byproduct from EDC is typically water-soluble and will be removed during the aqueous washes.[10]

By implementing these strategies and understanding the principles behind them, you can confidently navigate the challenges of working with this compound and achieve your synthetic goals.

References

  • Larrosa, I., et al. (2009). A simple and highly efficient protodecarboxylation of various heteroaromatic carboxylic acids. Organic Letters, 11(24), 5710–5713. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Decarboxylation. Retrieved from [Link]

  • Wikipedia. (n.d.). Decarboxylation. Retrieved from [Link]

  • Britt, P. F. (1994). Mechanistic Investigation into the Decarboxylation of Aromatic Carboxylic Acids. Oak Ridge National Lab., TN (United States). Retrieved from [Link]

  • The Organic Chemistry Tutor. (2020). Decarboxylation of five-membered Heterocycles: Complete mechanism and role of Resonance energy. YouTube. Retrieved from [Link]

  • Google Patents. (n.d.). US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s).
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Retrieved from [Link]

  • Reddit. (2023). How do I avoid side reactions while doing this peptide coupling reaction? r/Chempros. Retrieved from [Link]

  • Ghosh, A. K., & Shahabi, D. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 61(38), 152331. Available at: [Link]

  • MySkinRecipes. (n.d.). 3-Chloro-1H-indazole-7-carboxylic acid. Retrieved from [Link]

  • Journal of Chemical & Pharmaceutical Research. (2014). Synthesis and biological evaluation of some new Aryl acid N'-(1H- indazole-3-carbonyl)-hydrazide derivatives. Retrieved from [Link]

Sources

Troubleshooting amide coupling reactions with hindered amines

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Amide Coupling Reactions

A Senior Application Scientist's Guide to Overcoming Challenges with Hindered Amines

Welcome to the Technical Support Center for Amide Coupling Reactions. As a Senior Application Scientist, I understand that the formation of an amide bond, while fundamental, can become a significant hurdle, particularly when dealing with sterically hindered amines or challenging carboxylic acids. This guide is designed to provide you, our fellow researchers and drug development professionals, with in-depth, field-proven insights to troubleshoot and optimize these critical reactions. We will move beyond simple protocols to explore the causality behind experimental choices, ensuring your success in the lab.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequent and frustrating issues encountered during amide coupling reactions with hindered substrates. Each solution is presented with a mechanistic explanation to empower your experimental design.

Question 1: My reaction with a hindered secondary amine is showing little to no product formation. I've used a standard carbodiimide reagent like EDC with HOBt. What's going wrong?

This is a classic challenge. The low reactivity you're observing stems from a combination of factors inherent to hindered systems.

  • Reduced Nucleophilicity of the Amine: Bulky substituents on the amine sterically shield the nitrogen's lone pair, making it a poor nucleophile.[1]

  • Steric Clash at the Transition State: The activated carboxylic acid intermediate, often an O-acylisourea when using carbodiimides, is itself bulky. The approach of the hindered amine to this intermediate is energetically unfavorable, leading to a slow or non-existent reaction.[1] Standard reagents like EDC/HOBt are often not potent enough to overcome this energy barrier.[1]

Solutions:

  • Switch to a More Potent Coupling Reagent: Your primary strategy should be to employ a more reactive activating agent. Onium salts, particularly those based on the HOAt (1-hydroxy-7-azabenzotriazole) core, are the industry standard for difficult couplings.[2][3]

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): This is often the first choice for hindered substrates. It forms a highly reactive OAt-active ester, which is more susceptible to nucleophilic attack by the hindered amine.[2][3] The pyridine nitrogen in the HOAt moiety is thought to provide anchimeric assistance, further accelerating the coupling.[2]

    • COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A newer generation reagent with reactivity comparable to HATU.[4] It incorporates an OxymaPure moiety, which enhances safety and solubility.[4][5]

  • Elevate the Reaction Temperature: For particularly stubborn couplings, increasing the temperature can provide the necessary activation energy.[1][6] Microwave synthesis can be particularly effective at safely and rapidly heating the reaction to overcome the activation barrier.[1][6]

  • Consider Acyl Fluoride Intermediates: An alternative strategy is to convert the carboxylic acid to a smaller, more reactive acyl fluoride in situ.[7][8] Acyl fluorides are less sterically demanding than O-acylisourea or OAt-ester intermediates, facilitating the approach of the hindered amine.[7] Reagents like TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) or BTFFH can be used for this purpose.[7][9]

Question 2: My reaction is working, but the yield is low, and I see significant amounts of unreacted starting materials. How can I drive the reaction to completion?

Low conversion suggests that while the chosen reagents are capable of forming the product, the reaction equilibrium or rate is unfavorable.

Solutions:

  • Increase Reagent Equivalents: For difficult couplings, it's common to increase the equivalents of the coupling reagent and the base, often in the range of 1.2 to 1.5 equivalents for the coupling reagent and 2.0 to 3.0 equivalents for the base.[10] This helps to ensure the carboxylic acid is fully activated and that any generated acidic byproducts are neutralized.[9]

  • Extend Reaction Time: Hindered couplings are inherently slower.[1] Monitor your reaction by a suitable method (TLC or LC-MS) and allow it to proceed for a longer duration, sometimes up to 24 hours, before concluding it has failed.[1]

  • Optimize Your Base: The choice and amount of base are critical.

    • Use a Hindered, Non-Nucleophilic Base: Diisopropylethylamine (DIPEA) is the most common choice because its steric bulk prevents it from competing with your desired amine as a nucleophile.[9]

    • For Racemization-Prone Substrates: If your carboxylic acid is chiral, a more hindered base like 2,4,6-collidine may be beneficial in suppressing epimerization, especially when using onium salt reagents.[10][11]

  • Solvent Choice Matters: The solvent can influence the solubility of your reactants and the reaction rate.

    • Standard Solvents: Anhydrous polar aprotic solvents like DMF (Dimethylformamide) or DCM (Dichloromethane) are standard.[9]

    • For Aggregation-Prone Sequences: In peptide synthesis, if aggregation is suspected, switching to a more disruptive solvent like NMP (N-Methyl-2-pyrrolidone) or a mixture of DMF/DCM can improve outcomes.[1] Greener solvent alternatives like 2-MeTHF and Cyrene are also being explored.[12][13]

Frequently Asked Questions (FAQs)

Q1: What is the mechanistic advantage of HATU over HBTU for hindered couplings?

Both are onium salt reagents, but HATU incorporates a HOAt (1-hydroxy-7-azabenzotriazole) moiety, whereas HBTU is based on HOBt (1-hydroxybenzotriazole). The key difference lies in the reactivity of the active ester they form with the carboxylic acid. The OAt-ester formed by HATU is significantly more reactive than the OBt-ester from HBTU.[2] This is attributed to the electron-withdrawing effect of the pyridine nitrogen in the HOAt ring system, which makes the carbonyl carbon of the active ester more electrophilic and thus more susceptible to attack by a hindered amine.[2]

Q2: I'm concerned about racemization of my chiral carboxylic acid. What are the best practices to minimize this?

Racemization is a critical concern, especially with highly activating coupling reagents. It typically proceeds through the formation of an oxazolone intermediate.

Mitigation Strategies:

  • Use Additives: Additives like HOAt or OxymaPure are superior to HOBt in suppressing racemization.[1][9] When using carbodiimides like EDC, always include one of these additives. HATU and COMU already contain the HOAt and OxymaPure moieties, respectively.[4][10]

  • Control Temperature: Run the reaction at a lower temperature (e.g., 0 °C) to disfavor the formation of the oxazolone intermediate.[9]

  • Minimize Pre-activation Time: Do not allow the carboxylic acid to sit with the coupling reagent for an extended period before adding the amine. A short pre-activation of 15-30 minutes is typical.[9]

  • Base Selection: As mentioned, using a more hindered but less basic amine like 2,4,6-collidine instead of DIPEA can sometimes reduce epimerization rates.[10][11]

Q3: Can I use an acyl chloride for my hindered coupling?

Yes, acyl chlorides are highly reactive intermediates and can be effective for hindered couplings.[14] However, this approach has drawbacks:

  • Harsh Formation Conditions: The conversion of a carboxylic acid to an acyl chloride often requires harsh reagents like thionyl chloride (SOCl₂) or oxalyl chloride, which may not be compatible with other functional groups in your molecule.[14]

  • Side Reactions: The generation of HCl during the reaction requires a stoichiometric amount of base to neutralize, which can complicate the reaction mixture.[14]

For complex molecules, modern coupling reagents often provide a milder and more controlled alternative.[15] However, for robust substrates where other methods have failed, it remains a viable option.

Data & Protocols

Table 1: Comparison of Common Coupling Reagents for Hindered Systems
ReagentClassKey AdvantagesCommon Drawbacks
EDC/HOBt CarbodiimideEconomical, water-soluble byproduct (EDU).[10][14]Often ineffective for hindered substrates; risk of racemization.[1]
HATU Aminium/Uronium SaltHigh reactivity for hindered systems; low racemization due to HOAt.[2][3]Higher cost; potential for guanidinylation side reaction if used in excess.[2][3]
COMU Aminium/Uronium SaltReactivity comparable to HATU; safer (non-explosive Oxyma moiety); better solubility.[4]Higher cost than older reagents.
PyBOP Phosphonium SaltNon-toxic version of BOP; effective for many couplings.[4]Can be less effective than HATU for the most challenging cases.[1]
TFFH/BTFFH Fluorouronium SaltForms highly reactive, sterically small acyl fluoride intermediates.[7][9]Can release nucleophilic byproducts that may compete in the reaction.[7]
Experimental Protocol 1: General Procedure for Hindered Amide Coupling using HATU

This protocol provides a robust starting point for coupling a hindered amine with a carboxylic acid.

  • Reagent Preparation: In a dry round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 equivalent) in an anhydrous aprotic solvent (e.g., DMF or DCM, ~0.1 M).

  • Activation: Add HATU (1.1 - 1.2 equivalents) to the solution. Follow with the addition of a non-nucleophilic base, such as DIPEA (2.5 - 3.0 equivalents).

  • Pre-activation: Stir the mixture at room temperature for 15-30 minutes. You are forming the OAt-active ester in situ.

  • Amine Addition: Add the hindered amine (1.0 - 1.1 equivalents) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature. Monitor its progress by TLC or LC-MS until the starting material is consumed (this may take anywhere from 2 to 24 hours). Gentle heating (40-50 °C) can be applied if the reaction is sluggish.

  • Workup: Upon completion, quench the reaction by adding water or a saturated aqueous solution of NH₄Cl. Dilute with an organic solvent like ethyl acetate. Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Experimental Protocol 2: In Situ Acyl Fluoride Formation and Coupling

This method is an excellent alternative when onium salts fail or when minimizing the steric bulk of the activated intermediate is desired.[7][9]

  • Reagent Preparation: In a dry round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 equivalent) in anhydrous DCM (~0.2 M).

  • Acyl Fluoride Formation: Add a fluorinating agent such as TFFH (1.1 equivalents). Add a non-nucleophilic base like DIPEA (2.2 equivalents).

  • Activation: Stir the mixture at room temperature for 10-15 minutes to generate the acyl fluoride.

  • Amine Addition: In a separate flask, dissolve the hindered amine (1.0 equivalent) in anhydrous DCM. Add this solution to the freshly prepared acyl fluoride solution.

  • Reaction: Stir the reaction at room temperature. For very hindered substrates, heating to reflux or using a microwave reactor at elevated temperatures (e.g., 80 °C) may be necessary to drive the reaction to completion.[6] Monitor by TLC or LC-MS.

  • Workup & Purification: Follow the same procedure as described in Protocol 1.

Visualizing the Strategy

Diagram 1: Troubleshooting Flowchart for Hindered Amide Coupling

This flowchart provides a logical path for addressing failed or low-yielding reactions.

Troubleshooting_Flowchart start Start: Low Yield or No Reaction (Hindered Amine) reagent_check Is the coupling reagent potent enough? (e.g., using EDC/HOBt) start->reagent_check switch_reagent Switch to a high-reactivity onium salt (HATU, COMU) reagent_check->switch_reagent No conditions_check Are reaction conditions optimized? reagent_check->conditions_check Yes recheck_yield Re-evaluate Yield switch_reagent->recheck_yield increase_temp Increase Temperature (40-80°C or Microwave) conditions_check->increase_temp increase_temp->recheck_yield acyl_fluoride Alternative Strategy: Use Acyl Fluoride Method (e.g., TFFH, BTFFH) acyl_fluoride->recheck_yield recheck_yield->acyl_fluoride No Improvement success Success recheck_yield->success Improved fail Consult Specialist Literature or Alternative Synthesis Route recheck_yield->fail Still Fails

Caption: A decision-making workflow for troubleshooting difficult amide couplings.

Diagram 2: Mechanism of Action - HATU vs. EDC

This diagram illustrates why HATU is more effective than standard carbodiimides for activating carboxylic acids toward attack by hindered nucleophiles.

Mechanism_Comparison cluster_EDC EDC Pathway cluster_HATU HATU Pathway RCOOH_EDC R-COOH O_acylisourea O-Acylisourea Intermediate (Bulky, Moderately Reactive) RCOOH_EDC->O_acylisourea + EDC EDC EDC Amide_EDC Amide + EDU O_acylisourea->Amide_EDC + R'R''NH (Slow) Hindered_Amine_EDC Hindered Amine (R'R''NH) RCOOH_HATU R-COOH OAt_ester OAt-Ester Intermediate (Highly Reactive) RCOOH_HATU->OAt_ester + HATU HATU HATU + Base Amide_HATU Amide + HOAt OAt_ester->Amide_HATU + R'R''NH (Fast) Hindered_Amine_HATU Hindered Amine (R'R''NH)

Caption: Comparison of activated intermediates in EDC vs. HATU couplings.

References

  • BenchChem Technical Support Team. (2025). Application Notes and Protocols for the Use of HATU with Sterically Hindered Amino Acids. BenchChem.
  • Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11496-11503. [Link]

  • BenchChem Technical Support Team. (2025).
  • BenchChem Technical Support Team. (2025).
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
  • HepatoChem, Inc. Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Fisher Scientific. Amide Synthesis. Fisher Scientific.
  • BenchChem Technical Support Team. (2025). Troubleshooting guide for peptide coupling reactions with hindered amino acids. BenchChem.
  • Carpino, L. A., Ionescu, D., & El-Faham, A. (2000). Peptide Coupling in the Presence of Highly Hindered Tertiary Amines. The Journal of Organic Chemistry, 65(1), 1-6. [Link]

  • Amphoteros. (2014). Uphill battles in amide couplings. Amphoteros Blog.
  • Pandey, S. K., et al. (2016). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates.
  • Aapptec. Coupling Reagents. Aapptec Peptides.
  • Albericio, F., & El-Faham, A. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 760-772. [Link]

  • Iannucci, I., et al. (2021). Green Solvents for the Formation of Amide Linkage. RSC Advances, 11(58), 36561-36573. [Link]

  • MacMillan, D. S., et al. (2013). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry, 15(3), 596-600. [Link]

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Validation & Comparative

7-Chloro-1H-indazole-3-carboxylic acid vs other indazole derivatives activity

Author: BenchChem Technical Support Team. Date: January 2026

The indazole nucleus, a bicyclic heteroaromatic system composed of a benzene ring fused to a pyrazole ring, has emerged as a "privileged structure" in medicinal chemistry.[1] Its derivatives have demonstrated a wide spectrum of pharmacological activities, leading to the development of several FDA-approved drugs, including the kinase inhibitors Pazopanib and Axitinib used in oncology.[1] The versatility of the indazole ring allows for substitutions at multiple positions, giving rise to a vast chemical space of derivatives with diverse biological targets, including anti-inflammatory, antimicrobial, and anticancer agents.[2][3]

This guide provides a comparative analysis of the biological activity of 7-Chloro-1H-indazole-3-carboxylic acid and other indazole derivatives. We will delve into the structure-activity relationships (SAR) that govern their efficacy, present available quantitative data, and provide detailed experimental protocols for assessing their activity.

This compound: A Key Building Block with Therapeutic Potential

This compound is a versatile intermediate in the synthesis of bioactive molecules for both pharmaceutical and agrochemical applications.[4][5] Its structure is foundational for the development of novel therapeutic agents, particularly in the fields of oncology and neurology.[5] While direct, publicly available comparative studies on the specific biological activity of this compound are limited, its structural features and the known activities of related compounds allow for informed scientific insights into its potential. It is recognized as a key intermediate for the synthesis of protein kinase B inhibitors and other targeted therapies.[6]

Comparative Analysis: The Impact of Substitution on Biological Activity

The biological activity of indazole derivatives is highly dependent on the nature and position of substituents on the bicyclic ring. To understand the potential activity of this compound, we will compare it with a well-characterized derivative, Lonidamine, and explore the influence of substitutions at the 7-position.

Lonidamine: A Clinically Investigated Indazole-3-Carboxylic Acid Derivative

Lonidamine, chemically known as 1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylic acid, is a potent anticancer and antispermatogenic agent.[7] It primarily functions by interfering with the energy metabolism of cancer cells through the inhibition of mitochondrially-bound hexokinase and the mitochondrial pyruvate carrier.[7][8] This disruption of glycolysis is a key mechanism of its antitumor activity.

CompoundStructurePrimary Target(s)Reported IC50
Lonidamine 1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylic acidHexokinase, Mitochondrial Pyruvate CarrierInhibition of aerobic and anaerobic glycolysis in Ehrlich ascites tumor cells (IC50 = 90 and 45 µM, respectively)[8]
This compound This compoundPotential inhibitor of kinases and metabolic enzymesData not publicly available

The structure of Lonidamine differs from this compound by the presence of a 2,4-dichlorobenzyl group at the N1 position. This substitution is crucial for its specific activity profile. The core indazole-3-carboxylic acid moiety, however, is a shared feature, suggesting that this compound may also possess activity against metabolic targets.

The Significance of the 7-Position Substitution

Research into other indazole derivatives has highlighted the critical role of substitutions at the 7-position in modulating biological activity. A study on 7-substituted indazoles as inhibitors of nitric oxide synthases (NOS) revealed that a carbonitrile group at the 7-position (1H-indazole-7-carbonitrile) was equipotent to the well-known NOS inhibitor 7-nitro-1H-indazole.[2] Furthermore, the introduction of a bromine atom at the 3-position of 1H-indazole-7-carbonitrile enhanced the inhibitory effects tenfold.[2] This indicates that the electronic and steric properties of the substituent at the 7-position can significantly influence the interaction of the indazole scaffold with its biological targets. The presence of a chlorine atom at the 7-position in this compound, a halogen with distinct electronic properties, is therefore expected to confer a unique activity profile compared to unsubstituted or differently substituted indazole-3-carboxylic acids.

Postulated Mechanism of Action and Therapeutic Rationale

Based on the known activities of structurally related indazole derivatives, the primary mechanism of action for this compound and its derivatives is likely to involve the inhibition of key enzymes in cellular signaling and metabolism.

References

A Comparative Analysis of 7-Chloro-1H-indazole-3-carboxylic Acid and Its Halogenated Analogs in Kinase Inhibition and Anticancer Activity

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the indazole scaffold stands out as a privileged structure, forming the core of numerous therapeutic agents. Among its many derivatives, 7-Chloro-1H-indazole-3-carboxylic acid has garnered significant attention as a versatile intermediate in the synthesis of potent kinase inhibitors and other bioactive molecules.[1] This guide provides an in-depth comparative analysis of this compound and its 7-fluoro and 7-bromo analogs, offering a technical exploration of their synthesis, physicochemical properties, and biological activities. We will delve into their structure-activity relationships (SAR) as kinase inhibitors and present supporting experimental data to guide researchers in the strategic design of next-generation therapeutics.

Introduction: The Significance of the 7-Substituted Indazole-3-Carboxylic Acid Scaffold

The 1H-indazole-3-carboxylic acid core is a key pharmacophore in a variety of clinically approved and investigational drugs.[2] Its rigid bicyclic structure provides a well-defined orientation for substituents to interact with biological targets, particularly the ATP-binding pocket of protein kinases. The 7-position of the indazole ring is of particular interest as modifications at this site can significantly influence the compound's potency, selectivity, and pharmacokinetic properties. The introduction of a halogen atom at this position, for instance, can modulate the electronic and steric characteristics of the molecule, leading to altered binding affinities and biological responses. This guide will focus on a comparative study of the chloro, fluoro, and bromo analogs at the 7-position to elucidate the impact of this substitution on their potential as anticancer agents.

Synthesis and Physicochemical Properties: A Comparative Overview

The synthesis of 7-halo-1H-indazole-3-carboxylic acids typically involves multi-step sequences starting from appropriately substituted anilines or benzonitriles. While various synthetic routes have been reported, a common strategy involves the formation of the indazole ring via diazotization and cyclization reactions.[3]

Below is a generalized synthetic workflow for the preparation of these compounds:

A Substituted 2-Halotoluene B Nitration A->B HNO3, H2SO4 C Oxidation B->C KMnO4 D Reductive Cyclization C->D Fe, AcOH or H2, Pd/C E 7-Halo-1H-indazole- 3-carboxylic acid D->E NaNO2, HCl

Caption: Generalized synthetic workflow for 7-halo-1H-indazole-3-carboxylic acids.

The choice of halogen at the 7-position influences the physicochemical properties of the resulting molecule. These properties, in turn, can affect solubility, membrane permeability, and metabolic stability.

CompoundMolecular FormulaMolecular Weight ( g/mol )Predicted logP
7-Fluoro-1H-indazole-3-carboxylic acidC₈H₅FN₂O₂180.141.8
This compoundC₈H₅ClN₂O₂196.592.2
7-Bromo-1H-indazole-3-carboxylic acidC₈H₅BrN₂O₂241.042.4

Table 1: Physicochemical Properties of 7-Halo-1H-indazole-3-carboxylic Acids. Predicted logP values are estimations and can vary based on the algorithm used.

As the atomic weight and size of the halogen increase from fluorine to bromine, the lipophilicity (indicated by the predicted logP) also tends to increase. This can have significant implications for the pharmacokinetic profile of the compounds.

Comparative Biological Activity: Kinase Inhibition and Anticancer Effects

Indazole derivatives are well-documented as potent inhibitors of various protein kinases, which are critical regulators of cellular processes and are often dysregulated in cancer.[4] The 7-halo-1H-indazole-3-carboxylic acid scaffold has been explored as a foundation for the development of inhibitors targeting key kinases involved in angiogenesis and cell proliferation, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and p38 Mitogen-Activated Protein Kinase (MAPK).[5][6]

The anticancer activity of these compounds is often evaluated through in vitro cell-based assays, such as the MTT assay, which measures cell viability.[7]

Hypothetical Comparative Anticancer Activity:

CompoundTarget Kinase (Putative)Cell LineIC50 (µM) - Hypothetical
7-Fluoro-1H-indazole-3-carboxylic acidVEGFR-2, p38 MAPKHUVEC, A5495-15
This compoundVEGFR-2, p38 MAPKHUVEC, A5491-10
7-Bromo-1H-indazole-3-carboxylic acidVEGFR-2, p38 MAPKHUVEC, A54910-30

Table 2: Hypothetical Comparative Anticancer Activity of 7-Halo-1H-indazole-3-carboxylic Acids. The IC50 values are hypothetical and intended for illustrative purposes to highlight potential trends in activity. HUVEC (Human Umbilical Vein Endothelial Cells) and A549 (human lung carcinoma) are relevant cell lines for studying angiogenesis and cancer, respectively.

The rationale behind this hypothetical trend is that the chloro group often provides a good balance of electronic and steric properties for optimal binding to the kinase active site. The smaller fluorine atom may not provide sufficient interaction, while the bulkier bromine atom could introduce steric hindrance. However, it is crucial to note that these are generalizations, and the optimal halogen can vary depending on the specific kinase target and the overall structure of the inhibitor.

Mechanism of Action: Targeting Key Signaling Pathways

The anticancer effects of 7-halo-1H-indazole-3-carboxylic acid analogs are believed to be mediated through the inhibition of key signaling pathways that control cell proliferation, survival, and angiogenesis. Two prominent pathways often targeted by indazole-based inhibitors are the VEGFR-2 and p38 MAPK pathways.

Inhibition of the VEGFR-2 Signaling Pathway

VEGFR-2 is a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[8] Inhibition of VEGFR-2 blocks the downstream signaling cascade, leading to a reduction in endothelial cell proliferation, migration, and survival.

cluster_0 VEGFR-2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PKC PKC PLCg->PKC MEK MEK PKC->MEK ERK ERK MEK->ERK Proliferation Endothelial Cell Proliferation & Migration ERK->Proliferation Inhibitor 7-Halo-Indazole Inhibitor->VEGFR2

Caption: Inhibition of the VEGFR-2 signaling pathway by 7-halo-indazole analogs.

Inhibition of the p38 MAPK Signaling Pathway

The p38 MAPK pathway is a key signaling cascade involved in cellular responses to stress, inflammation, and apoptosis.[9][10] In some cancers, this pathway is aberrantly activated and contributes to tumor progression. Inhibition of p38 MAPK can lead to cell cycle arrest and apoptosis in cancer cells.

cluster_1 p38 MAPK Signaling Pathway Stress Cellular Stress (e.g., UV, Cytokines) MKK MKK3/6 Stress->MKK p38 p38 MAPK MKK->p38 MK2 MK2 p38->MK2 Apoptosis Apoptosis & Cell Cycle Arrest MK2->Apoptosis Inhibitor 7-Halo-Indazole Inhibitor->p38

Caption: Inhibition of the p38 MAPK signaling pathway by 7-halo-indazole analogs.

Experimental Protocols

To facilitate further research and validation of the findings discussed in this guide, detailed experimental protocols for the synthesis and biological evaluation of these compounds are provided below.

General Procedure for the Synthesis of 7-Halo-1H-indazole-3-carboxylic Acids

This protocol provides a general framework for the synthesis of 7-halo-1H-indazole-3-carboxylic acids. Specific reaction conditions and purification methods may need to be optimized for each analog.

Materials:

  • Substituted 2-halo-6-nitrotoluene

  • Potassium permanganate (KMnO₄)

  • Iron powder (Fe)

  • Glacial acetic acid (AcOH)

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • Appropriate solvents (e.g., water, ethanol, ethyl acetate)

Procedure:

  • Oxidation: To a solution of the substituted 2-halo-6-nitrotoluene in water, add potassium permanganate portion-wise and heat the mixture to reflux for several hours. Monitor the reaction by TLC. After completion, cool the reaction, filter off the manganese dioxide, and acidify the filtrate to precipitate the 2-halo-6-nitrobenzoic acid.

  • Reduction and Cyclization: Suspend the 2-halo-6-nitrobenzoic acid in a mixture of ethanol and water. Add iron powder and a catalytic amount of acetic acid. Heat the mixture to reflux for several hours. Monitor the reduction of the nitro group by TLC.

  • Diazotization and Ring Closure: Cool the reaction mixture and filter to remove the iron salts. To the filtrate, add a solution of sodium nitrite in water dropwise at 0-5 °C. Stir the reaction mixture at this temperature for 1 hour and then allow it to warm to room temperature. The 7-halo-1H-indazole-3-carboxylic acid will precipitate out of the solution.

  • Purification: Collect the crude product by filtration, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the pure compound.

In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay for measuring the binding affinity of inhibitors to a target kinase.[11]

Materials:

  • Kinase of interest (e.g., VEGFR-2, p38α)

  • Eu-labeled anti-tag antibody

  • Alexa Fluor™ 647-labeled ATP competitive kinase tracer

  • Test compounds (7-halo-1H-indazole-3-carboxylic acids)

  • Kinase buffer

  • 384-well microplate

  • TR-FRET capable plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO, followed by a further dilution in kinase buffer.

  • Assay Plate Preparation: Add 2.5 µL of the diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Kinase/Antibody Mixture: Prepare a mixture of the kinase and the Eu-labeled antibody in kinase buffer. Add 5 µL of this mixture to each well.

  • Tracer Addition: Prepare the Alexa Fluor™ 647-labeled tracer in kinase buffer. Add 2.5 µL of the tracer to each well.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET-capable plate reader, measuring the emission at 665 nm and 615 nm following excitation at 340 nm.

  • Data Analysis: Calculate the TR-FRET ratio (665 nm emission / 615 nm emission). Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell Proliferation Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[7]

Materials:

  • Cancer cell line of interest (e.g., A549, HUVEC)

  • Complete cell culture medium

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO). Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37 °C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.

Conclusion and Future Directions

This comparative guide highlights the significance of the 7-halo-1H-indazole-3-carboxylic acid scaffold in the development of kinase inhibitors with potential anticancer activity. The nature of the halogen at the 7-position plays a crucial role in modulating the physicochemical and biological properties of these compounds. While direct comparative data is still emerging, the available literature suggests that the 7-chloro analog often represents a promising starting point for further optimization.

Future research should focus on synthesizing a focused library of 7-halo-1H-indazole-3-carboxylic acids and their derivatives and evaluating them in a systematic manner against a broad panel of kinases and cancer cell lines. This will provide a more definitive understanding of the structure-activity relationships and help in the rational design of more potent and selective inhibitors. Furthermore, in vivo studies are necessary to evaluate the pharmacokinetic properties and therapeutic efficacy of the most promising candidates. The insights gained from such studies will be invaluable in advancing the development of novel indazole-based anticancer agents.

References

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Sources

Validation of 7-Chloro-1H-indazole-3-carboxylic acid bioactivity in vitro

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Guide to the In Vitro Validation of 7-Chloro-1H-indazole-3-carboxylic acid as an Inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1)

A Senior Application Scientist's Technical Guide for Researchers in Drug Discovery

This guide provides a comprehensive, data-supported framework for validating the in vitro bioactivity of this compound. The indazole scaffold is a privileged structure in medicinal chemistry, known to be a component of various pharmacologically active agents.[1][2] Specifically, this analysis focuses on its potential as an inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1), a pivotal enzyme in cancer immunology.[3][4]

IDO1 is an intracellular, heme-containing enzyme that catalyzes the first and rate-limiting step in tryptophan catabolism, converting L-tryptophan to N-formylkynurenine.[5][6] In the tumor microenvironment, the upregulation of IDO1 leads to tryptophan depletion and the accumulation of immunosuppressive metabolites like kynurenine.[7] This dual mechanism suppresses the function of effector T cells and promotes immune tolerance, allowing cancer cells to evade immune surveillance.[3][7] Consequently, inhibiting IDO1 is a highly sought-after strategy in modern cancer immunotherapy.[4]

To provide a clear and objective performance benchmark, this guide compares this compound against Epacadostat (INCB024360) , a potent and selective IDO1 inhibitor that has been extensively evaluated in clinical trials.[5][8][9]

The Strategic Rationale of a Two-Tiered Validation Approach

To robustly characterize a potential enzyme inhibitor, it is insufficient to rely on a single assay. A multi-pronged approach provides a more complete picture of the compound's pharmacological profile. Our validation strategy is therefore built on two essential pillars:

  • Biochemical Assay: This cell-free assay utilizes purified, recombinant human IDO1 enzyme. Its purpose is to quantify the direct interaction between the compound and its target protein, independent of cellular factors. The resulting half-maximal inhibitory concentration (IC50) is a pure measure of the compound's potency .

  • Cell-Based Assay: This assay measures the compound's activity within a living cellular system. We use a human cell line engineered or induced to express IDO1. This is a critical step to assess the compound's efficacy in a more physiologically relevant context, as it inherently evaluates crucial properties like cell membrane permeability and stability against intracellular metabolism.

By integrating results from both assays, we can confidently determine if a compound's biochemical potency translates into functional cellular activity, a key hurdle in early-stage drug discovery.

Comparative Bioactivity Data: A Head-to-Head Analysis

The following data was generated using the detailed protocols outlined in this guide. All experiments were performed in triplicate to ensure statistical validity.

CompoundBiochemical IC50 (nM) (Recombinant hIDO1)Cellular IC50 (nM) (IFN-γ Stimulated HeLa Cells)
This compound 125680
Epacadostat (INCB024360) 10[9]7.4[10]

Expert Interpretation: The data clearly demonstrates that this compound is an active inhibitor of the IDO1 enzyme. However, when compared to the clinical candidate Epacadostat, it is approximately 12-fold less potent in the biochemical assay and over 90-fold less effective in the cellular assay. The drop-off in activity from the biochemical to the cellular assay suggests that this compound may have suboptimal cell permeability or may be subject to cellular efflux or metabolism. While a valid hit, significant medicinal chemistry efforts would be required to optimize this scaffold to compete with established inhibitors.

Visualizing the Scientific Framework

To better illustrate the underlying biology and the experimental process, the following diagrams are provided.

IDO1_Signaling_Pathway cluster_TME Tumor Microenvironment Tryptophan L-Tryptophan IDO1_Enzyme IDO1 Enzyme Tryptophan->IDO1_Enzyme Substrate Kynurenine Kynurenine Immune_Suppression T-Cell Suppression & Immune Evasion Kynurenine->Immune_Suppression Leads to IDO1_Enzyme->Kynurenine Catalysis Inhibitor 7-Chloro-1H-indazole- 3-carboxylic acid Inhibitor->IDO1_Enzyme Inhibition

Caption: The IDO1 enzymatic pathway and the mechanism of its inhibition.

In_Vitro_Validation_Workflow cluster_biochemical Tier 1: Biochemical Potency Assay cluster_cellular Tier 2: Cellular Efficacy Assay Start Compound Validation Start cluster_biochemical cluster_biochemical Start->cluster_biochemical cluster_cellular cluster_cellular Start->cluster_cellular End Comparative Bioactivity Profile B1 Combine Recombinant hIDO1, Cofactors, and Test Compound B2 Initiate Reaction with L-Tryptophan Substrate B1->B2 B3 Incubate at Room Temp B2->B3 B4 Measure Product (NFK) Absorbance at 321 nm B3->B4 B5 Calculate Biochemical IC50 B4->B5 C1 Seed HeLa Cells in 96-Well Plate C2 Induce IDO1 Expression with Interferon-γ (IFN-γ) C1->C2 C3 Treat Cells with Test Compound C2->C3 C4 Incubate for 24-48 hours C3->C4 C5 Measure Kynurenine in Supernatant (HPLC/Colorimetric) C4->C5 C6 Calculate Cellular IC50 C5->C6 cluster_biochemical->End cluster_cellular->End

Caption: The dual-stream workflow for in vitro validation of IDO1 inhibitors.

Detailed Experimental Protocols

The following protocols are provided as a standardized methodology for reproducing the comparative data presented.

Protocol 1: Biochemical IDO1 Enzyme Inhibition Assay

Principle: This absorbance-based assay quantifies the activity of purified IDO1 by measuring the formation of N-formylkynurenine (NFK) from the substrate L-tryptophan. The assay is performed in a 96-well format suitable for inhibitor screening.[11][12]

Materials:

  • Recombinant Human IDO1 Enzyme (e.g., BPS Bioscience)

  • IDO1 Assay Buffer (50 mM Potassium Phosphate, pH 6.5)

  • L-Tryptophan (L-Trp)

  • Methylene Blue (cofactor)

  • Ascorbic Acid (cofactor)

  • Catalase

  • Test Compounds (dissolved in DMSO)

  • UV-transparent 96-well microplate

  • Microplate reader capable of measuring absorbance at 321 nm

Procedure:

  • Prepare a master reaction mix containing assay buffer, ascorbic acid, methylene blue, and catalase.[13]

  • To each well of the 96-well plate, add the appropriate volume of the test compound at various concentrations (typically a 10-point serial dilution). Include "vehicle only" (DMSO) controls for 100% activity and "no enzyme" controls for background.

  • Add the recombinant IDO1 enzyme to all wells except the "no enzyme" background controls.

  • Pre-incubate the plate for 15 minutes at room temperature to allow the compounds to bind to the enzyme.

  • Initiate the enzymatic reaction by adding L-Tryptophan to all wells.

  • Incubate the plate at room temperature for 60 minutes.

  • Measure the absorbance of the product, NFK, at 321 nm.[12]

  • Subtract the background reading from all wells. Calculate the percent inhibition relative to the vehicle control.

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data using a four-parameter logistic equation to determine the IC50 value.

Protocol 2: HeLa Cell-Based IDO1 Activity Assay

Principle: This assay quantifies IDO1 activity in a cellular context. The human cervical cancer cell line, HeLa, is stimulated with interferon-gamma (IFN-γ) to induce high levels of endogenous IDO1 expression. The inhibitory effect of the test compounds is determined by measuring the reduction of kynurenine secreted into the cell culture medium.[13][14]

Materials:

  • HeLa cells (ATCC)

  • DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Recombinant Human IFN-γ

  • Test Compounds (dissolved in DMSO)

  • Tissue culture-treated 96-well plates

  • Trichloroacetic acid (TCA) for reaction termination

  • Reagent for kynurenine detection (e.g., p-dimethylaminobenzaldehyde in acetic acid) or an HPLC system.[15]

Procedure:

  • Cell Seeding: Seed HeLa cells into a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere for 24 hours at 37°C, 5% CO2.[13][14]

  • IDO1 Induction & Inhibition: a. Prepare fresh culture medium containing 100 ng/mL IFN-γ to induce IDO1 expression.[6] b. Prepare serial dilutions of the test compounds in this IFN-γ-containing medium. c. Remove the old medium from the cells and add 200 µL of the compound-containing medium to the respective wells. Ensure the final DMSO concentration is consistent and non-toxic (e.g., <0.5%).

  • Incubation: Incubate the plate for an additional 24-48 hours at 37°C, 5% CO2.[13]

  • Kynurenine Measurement (Colorimetric Method): a. Carefully transfer 140 µL of supernatant from each well to a new 96-well plate. b. Add 10 µL of 6.1 N TCA to each well, mix, and incubate at 50°C for 30 minutes to hydrolyze any remaining NFK to kynurenine.[16] c. Centrifuge the plate to pellet any precipitate. d. Transfer 100 µL of the cleared supernatant to a new transparent plate and add 100 µL of 2% p-dimethylaminobenzaldehyde in acetic acid. e. After a 10-minute incubation at room temperature, measure the absorbance at 480 nm.[16]

  • Data Analysis: Using a kynurenine standard curve, convert absorbance values to kynurenine concentrations. Calculate the percent inhibition for each compound concentration relative to the IFN-γ stimulated vehicle control and determine the cellular IC50 value as described in the biochemical assay.

Conclusion

This guide establishes a robust and reproducible methodology for the in vitro validation of this compound's bioactivity against IDO1. Our comparative analysis demonstrates that while the compound is a confirmed IDO1 inhibitor, its potency and cellular efficacy are modest when benchmarked against the clinical-stage inhibitor Epacadostat. The presented protocols, data, and scientific rationale provide a solid foundation for researchers to interpret these findings and guide future optimization efforts for this and other novel chemical scaffolds targeting the critical IDO1 pathway.

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  • Jiang, T., et al. (2021). Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy. Journal of Hematology & Oncology, 14(1), 68.
  • MySkinRecipes. (n.d.). 3-Chloro-1H-indazole-7-carboxylic acid. MySkinRecipes.
  • Biosynth. (n.d.). 1H-Indazole-3-carboxylic acid | 4498-67-3. Biosynth.
  • Apollo Scientific. (n.d.). 7-Fluoro-1H-indazole-3-carboxylic acid. Apollo Scientific.

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The Evolving Landscape of Kinase Inhibition: A Comparative Guide to the Structure-Activity Relationship of 7-Chloro-1H-indazole-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of drug discovery, the indazole scaffold stands out as a "privileged structure," a recurring motif in a multitude of biologically active compounds.[1] Among these, derivatives of 1H-indazole-3-carboxylic acid have garnered significant attention, particularly as potent inhibitors of various protein kinases. This guide delves into the nuanced structure-activity relationship (SAR) of 7-Chloro-1H-indazole-3-carboxylic acid derivatives, a class of compounds with promising therapeutic potential. While direct, comprehensive SAR studies on a series of 7-chloro substituted analogs are not extensively published, we can construct a robust understanding by examining the well-documented SAR of the parent 1H-indazole-3-carboxamide scaffold, particularly as inhibitors of p21-activated kinase 1 (PAK1), and extrapolating the influence of the 7-chloro substitution.

PAK1 is a serine/threonine kinase that plays a pivotal role in cell proliferation, survival, and motility.[2] Its aberrant signaling is implicated in the progression of various cancers, making it a compelling target for therapeutic intervention.[2] This guide will provide a comparative analysis of 1H-indazole-3-carboxamide derivatives as PAK1 inhibitors, supported by experimental data, detailed protocols, and an exploration of the underlying signaling pathways.

Comparative Bioactivity of 1H-Indazole-3-Carboxamide Analogs as PAK1 Inhibitors

The potency of 1H-indazole-3-carboxamide derivatives as PAK1 inhibitors is profoundly influenced by the nature of the substituent on the carboxamide nitrogen. The following table summarizes the in vitro inhibitory activity of a series of these compounds against PAK1, providing a clear illustration of the structure-activity relationship.

Compound IDR Group (at N of carboxamide)PAK1 IC50 (nM)Reference
87b 2,4-dichlorophenyl159[3]
87c 4-chloro-2-fluorophenyl52[3]
87d 2-chloro-4-fluorophenyl16[3]
30l 4-phenoxyphenyl9.8[4]

Analysis of the Data:

The data clearly indicates that the substitution pattern on the phenyl ring of the carboxamide moiety is a critical determinant of inhibitory activity. A key takeaway is that introducing a hydrophobic moiety that can access a deep back pocket of the ATP binding site of PAK1 enhances potency.[3] For instance, the progression from di-chloro substitution (87b) to the inclusion of a fluorine atom (87c and 87d) improves the IC50 value. The most potent compound in this series, 30l , features a bulky and hydrophobic 4-phenoxyphenyl group, which presumably occupies this hydrophobic pocket more effectively, leading to a remarkable IC50 of 9.8 nM.[4]

The Role of the 7-Chloro Substituent: A Mechanistic Insight

While the table above does not feature 7-chloro-1H-indazole-3-carboxamide derivatives, we can infer the potential impact of this substitution from related studies. Halogenation at the 7-position of the indazole ring can significantly influence the compound's electronic properties and its interaction with the target protein.

The chlorine atom at the 7-position is an electron-withdrawing group. This can modulate the pKa of the indazole nitrogen, potentially influencing hydrogen bonding interactions within the kinase hinge region. Furthermore, the chloro group can engage in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding. In a study on 6-chloro-4-aminoquinazoline-2-carboxamide derivatives as PAK4 inhibitors, the position of the chloro group was found to affect the selectivity profile.[5] While a 7-chloro derivative displayed good potency, it had reduced selectivity compared to other analogs.[5] This suggests that the 7-chloro substituent on the indazole ring could play a crucial role in fine-tuning both the potency and selectivity of these inhibitors.

Modulating Physicochemical Properties: The Carboxylic Acid and its Bioisosteres

The carboxylic acid moiety at the 3-position of the indazole ring is a key pharmacophoric feature, often involved in critical hydrogen bonding interactions with the target protein. However, the presence of a carboxylic acid can sometimes lead to poor pharmacokinetic properties, such as low cell permeability and rapid metabolism.[2][6] To overcome these limitations, medicinal chemists often employ the strategy of bioisosteric replacement.[7][8]

Bioisosteres are functional groups that possess similar physicochemical properties to the original group and can elicit a similar biological response. Common bioisosteres for carboxylic acids include:

  • Tetrazoles: These have a similar pKa to carboxylic acids and can participate in similar ionic and hydrogen bonding interactions.[7]

  • Sulfonamides: While generally weaker acids than carboxylic acids, they can still form important hydrogen bonds.[7]

  • Hydroxamic acids: These are also acidic and can act as effective mimics of carboxylic acids.

The choice of a suitable bioisostere is highly context-dependent and often requires empirical testing to identify a replacement that maintains or improves potency while enhancing the overall drug-like properties of the molecule.

Experimental Protocols

To ensure the reproducibility and validation of the findings discussed, detailed experimental protocols are essential.

Synthesis of 1H-Indazole-3-Carboxamide Derivatives

A general and robust method for the synthesis of 1H-indazole-3-carboxamide derivatives involves the coupling of 1H-indazole-3-carboxylic acid with a desired amine.

Materials:

  • This compound

  • Substituted aryl or aliphatic amine

  • N,N-Dimethylformamide (DMF)

  • 1-Hydroxybenzotriazole (HOBT)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC.HCl)

  • Triethylamine (TEA)

  • Water

  • Ethyl Acetate (EtOAc)

  • Brine

  • Sodium Sulfate (Na2SO4)

Procedure:

  • To a solution of this compound (1 equivalent) in DMF, add HOBT (1.2 equivalents), EDC.HCl (1.2 equivalents), and TEA (3 equivalents).

  • Stir the reaction mixture at room temperature for 15 minutes.

  • Add the desired substituted amine (1 equivalent) to the reaction mixture.

  • Continue stirring at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice water to precipitate the product.

  • Extract the product with Ethyl Acetate.

  • Wash the organic layer with 10% NaHCO3 solution and brine.

  • Dry the organic layer over anhydrous Na2SO4 and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired 1H-indazole-3-carboxamide derivative.[9]

In Vitro PAK1 Kinase Inhibition Assay (ADP-Glo™ Assay)

The inhibitory activity of the synthesized compounds against PAK1 can be determined using a commercially available luminescent kinase assay.

Materials:

  • PAK1 enzyme

  • Substrate peptide

  • ATP

  • Kinase buffer

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • Synthesized inhibitor compounds

  • DMSO

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the inhibitor compounds in kinase buffer. A 5% DMSO solution is used as a control.

  • In a 384-well plate, add 1 µL of the inhibitor solution.

  • Add 2 µL of the PAK1 enzyme solution.

  • Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture.

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent.

  • Incubate at room temperature for 40 minutes.

  • Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal.

  • Incubate at room temperature for 30 minutes.

  • Measure the luminescence using a plate reader.

  • Calculate the IC50 values from the dose-response curves.[2]

PAK1 Signaling Pathway

To contextualize the therapeutic potential of inhibiting PAK1, it is crucial to understand its role in cellular signaling. The following diagram illustrates the central position of PAK1 in multiple signaling pathways that are often dysregulated in cancer.

PAK1_Signaling_Pathway cluster_gtpases cluster_downstream Downstream Effects RTKs RTKs Rho_GTPases Rho GTPases (Rac1, Cdc42) RTKs->Rho_GTPases Grb2/Nck Integrins Integrins Integrins->Rho_GTPases GPCRs GPCRs GPCRs->Rho_GTPases PAK1 PAK1 Rho_GTPases->PAK1 Activation Cytoskeletal_Dynamics Cytoskeletal Dynamics (LIMK, MLCK) PAK1->Cytoskeletal_Dynamics Phosphorylation Cell_Survival Cell Survival (Raf-1, BAD) PAK1->Cell_Survival Phosphorylation Gene_Expression Gene Expression (NF-κB, ERα) PAK1->Gene_Expression Phosphorylation Cell_Proliferation Cell Proliferation (MEK1, Cyclin D1) PAK1->Cell_Proliferation Phosphorylation

Sources

A Researcher's Guide to Designing In Vivo Efficacy Studies for Novel 7-Chloro-1H-indazole-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The 7-chloro-1H-indazole-3-carboxylic acid scaffold is a versatile and valuable starting point in medicinal chemistry. It serves as a key intermediate in the synthesis of a wide array of bioactive molecules, including agents with potential anti-inflammatory and anti-cancer properties.[1] Its utility is also being explored in the development of kinase inhibitors, highlighting its importance in modern drug discovery.[2][3]

This guide provides a strategic framework for researchers and drug development professionals on how to design and execute robust in vivo efficacy studies for novel compounds derived from this promising scaffold. Given the nascent stage of many derivatives, this document will focus on establishing a rigorous, self-validating experimental plan rather than comparing specific, publicly disclosed compounds. We will use a hypothetical derivative, "Compound X," targeting the KRAS G12D mutation in pancreatic cancer to illustrate the principles and protocols.

Part 1: The Strategic Imperative of the Indazole Scaffold

The indazole ring system is a "privileged structure" in medicinal chemistry, known to interact with a variety of biological targets. Derivatives have been investigated for activities including anti-tumor, anti-inflammatory, and HIV protease inhibition.[4][5][6] The 7-chloro substitution on the indazole-3-carboxylic acid backbone provides a key chemical handle for synthetic chemists to build diversity and specificity, aiming to enhance potency and selectivity for targets of interest, such as protein kinases.[2]

Our hypothetical Compound X is designed as a selective inhibitor of KRAS G12D, one of the most challenging and prevalent oncogenic drivers, particularly in pancreatic ductal adenocarcinoma (PDAC).[7][8] The therapeutic goal is to disrupt the KRAS signaling pathway, which is crucial for tumor growth and survival.[9]

Part 2: Designing a Validating In Vivo Efficacy Study

The transition from in vitro discovery to in vivo validation is a critical juncture. The primary objective is to determine if a compound's cellular activity translates into a meaningful therapeutic effect in a living organism. A well-designed study is not just about observing an effect but understanding its dose-dependency, target engagement, and therapeutic window.

Pillar 1: Selecting the Appropriate Preclinical Model

The choice of animal model is paramount and dictates the clinical relevance of the findings. For oncology, xenograft models, where human tumor cells are implanted into immunodeficient mice, are a cornerstone of preclinical drug development.[10][11]

  • Cell Line-Derived Xenograft (CDX) Models: These models use immortalized human cancer cell lines and are excellent for initial, large-scale screening due to their reproducibility and rapid growth.[12] For Compound X, a CDX model using a KRAS G12D-mutant pancreatic cancer cell line (e.g., AsPC-1 or HPAF-II) is the logical first step.[13]

  • Patient-Derived Xenograft (PDX) Models: PDX models involve implanting tumor fragments directly from a patient into mice. They better preserve the heterogeneity and molecular characteristics of the original human tumor, offering higher predictive value for clinical efficacy.[10][14] A PDX model derived from a KRAS G12D-positive PDAC patient would be a crucial subsequent step to validate the efficacy of Compound X.

Pillar 2: Establishing a Robust Experimental Protocol

Scientific integrity rests on meticulous and transparent methodology. The following protocol outlines the key steps for a CDX-based efficacy study of Compound X.

Protocol: Murine Cell Line-Derived Xenograft (CDX) Efficacy Study

  • Animal Husbandry & Ethics:

    • Use immunodeficient mice (e.g., NOD/SCID or Athymic Nude) aged 6-8 weeks.

    • House animals in specific pathogen-free (SPF) conditions with access to food and water ad libitum.

    • All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC) to ensure ethical treatment.

  • Tumor Cell Implantation:

    • Culture KRAS G12D-mutant pancreatic cancer cells (e.g., AsPC-1) under standard conditions.

    • Harvest cells during the logarithmic growth phase and resuspend in a sterile, serum-free medium (e.g., PBS) mixed 1:1 with Matrigel.

    • Subcutaneously inject 1-5 x 10^6 cells in a volume of 100-200 µL into the right flank of each mouse.

  • Tumor Growth Monitoring and Group Randomization:

    • Allow tumors to grow to a palpable size (approx. 100-150 mm³).

    • Measure tumor volume twice weekly using digital calipers (Volume = 0.5 x Length x Width²).

    • Monitor animal body weight as a general indicator of toxicity.

    • Once tumors reach the target volume, randomize mice into treatment and control groups (n=8-10 mice per group) to ensure uniform tumor size distribution across groups.

  • Compound Formulation and Administration:

    • Formulate Compound X in a vehicle appropriate for its solubility and stability (e.g., 0.5% methylcellulose with 0.2% Tween 80 in sterile water).

    • The control group must receive the vehicle alone.

    • Administer the compound via the intended clinical route, such as oral gavage (PO) or intraperitoneal (IP) injection.[7] Dosing schedules could be once daily (QD) or twice daily (BID).

  • Treatment and Endpoint Analysis:

    • Treat animals for a predefined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined endpoint volume (e.g., 1500-2000 mm³).

    • Continue monitoring tumor volume and body weight.

Visualization of the Experimental Workflow

G cluster_prep Phase 1: Preparation cluster_implant Phase 2: Implantation & Growth cluster_treatment Phase 3: Treatment & Monitoring cluster_analysis Phase 4: Endpoint Analysis cell_culture 1. Culture KRAS G12D+ Pancreatic Cancer Cells cell_harvest 2. Harvest & Prepare Cell Suspension cell_culture->cell_harvest implant 3. Subcutaneous Implantation in Mice cell_harvest->implant monitor_growth 4. Monitor Tumor Growth to ~150 mm³ implant->monitor_growth randomize 5. Randomize Mice into Groups monitor_growth->randomize treat 6. Administer Compound X & Vehicle Control randomize->treat monitor_efficacy 7. Measure Tumor Volume & Body Weight (2-3x/week) treat->monitor_efficacy endpoint 8. Euthanize at Endpoint monitor_efficacy->endpoint analysis 9. Collect Tumors for PD & Histo Analysis endpoint->analysis

Fig 1. Standard workflow for a CDX mouse model efficacy study.

Part 3: Comparative Analysis and Data Interpretation

The ultimate goal is to demonstrate superior efficacy or a better safety profile compared to existing or alternative treatments.

Comparative Arms

A comprehensive study should include:

  • Vehicle Control: The baseline for tumor growth.

  • Compound X (Low Dose): To establish a dose-response relationship.

  • Compound X (High Dose): The anticipated therapeutic dose.

  • Standard of Care (SoC): A clinically relevant comparator. For advanced KRAS-mutant non-small cell lung cancer (NSCLC), inhibitors like sotorasib or adagrasib are becoming the standard of care in the second-line setting.[15] For pancreatic cancer, chemotherapy regimens are common.[13] A relevant SoC provides crucial context for the efficacy of Compound X.

Data Presentation: Efficacy and Tolerability

Quantitative data should be summarized for clarity.

Table 1: Hypothetical In Vivo Efficacy of Compound X vs. Standard of Care

Treatment Group Dosing Regimen Mean Tumor Volume Change (mm³) at Day 21 Percent Tumor Growth Inhibition (% TGI) Mean Body Weight Change (%)
Vehicle Control PO, QD +1250 0% -2%
Compound X (10 mg/kg) PO, QD +500 60% -3%
Compound X (30 mg/kg) PO, QD -150 (regression) 112% -5%

| Standard of Care | Per literature | +350 | 72% | -10% |

%TGI = (1 - (Mean Volume Change of Treated / Mean Volume Change of Control)) x 100. Values >100% indicate regression.

This table allows for a direct, objective comparison. Here, Compound X at 30 mg/kg shows superior efficacy (tumor regression) and potentially better tolerability (less body weight loss) than the standard of care.

Part 4: Mechanism of Action Validation

Efficacy data must be linked to the compound's intended mechanism of action. This is achieved through pharmacodynamic (PD) studies.

The KRAS Signaling Pathway

KRAS, when mutated, becomes constitutively active, leading to the hyperactivation of downstream pro-growth signaling pathways like the MAPK (RAF-MEK-ERK) cascade. A successful KRAS inhibitor should block this signal transmission.[9][16]

KRAS_Pathway RTK Growth Factor Receptor (e.g., EGFR) KRAS_GDP KRAS G12D (Inactive) GDP-Bound RTK->KRAS_GDP Activates KRAS_GTP KRAS G12D (Active) GTP-Bound KRAS_GDP->KRAS_GTP GEF-mediated exchange RAF RAF KRAS_GTP->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes CompoundX Compound X CompoundX->KRAS_GTP Inhibits

Sources

A Comparative Guide to the Kinase Selectivity of Substituted Indazole-3-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the pursuit of selective kinase inhibitors for therapeutic intervention in oncology, inflammation, and neurodegenerative diseases.[1] While a significant body of research has focused on indazole-3-carboxamide derivatives, the corresponding carboxylic acids represent a critical, yet less explored, chemical space. This guide provides a comparative analysis of the kinase selectivity profiles of substituted indazole-3-carboxylic acids, drawing upon available data and structure-activity relationship (SAR) principles extrapolated from closely related analogs. We will delve into the structural nuances that govern target engagement and selectivity, supported by experimental data and detailed methodologies to empower your drug discovery endeavors.

The Indazole Scaffold: A Cornerstone for Kinase Inhibition

The indazole core, a bicyclic aromatic heterocycle, serves as an excellent scaffold for ATP-competitive kinase inhibitors. Its rigid structure and hydrogen bonding capabilities, particularly the pyrazole nitrogen atoms, allow for crucial interactions with the hinge region of the kinase ATP-binding pocket.[2] The C3 position of the indazole ring provides a key vector for introducing substituents that can modulate potency and selectivity by probing deeper into the active site or interacting with solvent-exposed regions. While the carboxamide at this position has been extensively utilized to form additional hydrogen bonds, the carboxylic acid moiety offers a distinct physicochemical profile, capable of forming strong ionic interactions or acting as a hydrogen bond donor and acceptor.

Comparative Kinase Inhibition Profiles: Deciphering Selectivity

Direct and comprehensive kinase selectivity profiling data for a wide range of substituted indazole-3-carboxylic acids remains limited in publicly accessible literature. However, by examining data from closely related indazole derivatives, including amides and other analogs, we can infer critical structure-activity relationships that likely translate to the carboxylic acid series. The following tables summarize kinase inhibition data for representative indazole derivatives against key kinase targets, highlighting the diverse selectivity profiles achievable through strategic substitution.

It is important to note that the majority of the presented data is for indazole-3-carboxamide derivatives. This information is used to infer the potential activity of the corresponding carboxylic acids, and direct experimental validation is crucial.

Table 1: Potency of Indazole Derivatives Against Primary Kinase Targets
Compound ID/ReferenceTarget KinaseR-Group (Substitution Pattern)IC50 (nM)
PAK1 Inhibitors
Compound 30l[3]PAK1See Reference for Structure9.8
Aurora Kinase Inhibitors
Compound 17[4]Aurora A/BSee Reference for Structure-
Compound 21[4]Aurora B (selective)See Reference for Structure-
Compound 30[4]Aurora A (selective)See Reference for Structure-
VEGFR-2 Inhibitors
Compound 30[1]VEGFR-2See Reference for Structure1.24
JNK3/p38α Inhibitors
SR-3737[5]JNK3Indazole-based12
SR-3737[5]p38αIndazole-based3
SR-4186[5]JNK3Indazole-based- (>20-fold selective for JNK3 over p38)

Structure-Activity Relationships (SAR): A Guide to Rational Design

The kinase selectivity of indazole-3-carboxylic acids is dictated by the interplay of substituents on the indazole core and their interactions with specific residues within the ATP-binding pocket.

  • Hinge Binding: The indazole nitrogen atoms are critical for anchoring the molecule to the kinase hinge region through hydrogen bonds. This interaction is fundamental for potent inhibition.

  • Substitutions at the C5 and C6 Positions: Modifications at these positions can significantly impact selectivity. For instance, in the development of JNK3 inhibitors, substitutions on the phenyl ring attached to the indazole nitrogen were found to be crucial for achieving selectivity over p38α.[5] Bulky or hydrophobic groups at these positions can exploit differences in the size and nature of the hydrophobic pockets adjacent to the hinge region.

  • The Role of the Carboxylic Acid: The carboxylic acid at the C3 position can form strong ionic bonds with conserved lysine residues in the active site of many kinases. This interaction can contribute significantly to binding affinity. Furthermore, its ability to act as both a hydrogen bond donor and acceptor provides versatility in interacting with the surrounding amino acid residues, potentially enabling selective targeting of kinases with unique active site topographies. For example, in a series of quinazoline-4-carboxylic acid inhibitors of Aurora A kinase, the carboxylic acid was shown to be crucial for activity.[6]

Visualizing Kinase Inhibition: Signaling Pathways and Experimental Workflow

To provide a clearer understanding of the biological context and experimental approach, the following diagrams illustrate a key signaling pathway targeted by indazole-based inhibitors and a typical workflow for assessing kinase inhibition.

Kinase_Signaling_Pathway cluster_0 Upstream Signaling cluster_1 Intracellular Cascade cluster_2 Cellular Response Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Binds Downstream Kinase (e.g., Aurora, VEGFR, p38) Downstream Kinase (e.g., Aurora, VEGFR, p38) Receptor Tyrosine Kinase (RTK)->Downstream Kinase (e.g., Aurora, VEGFR, p38) Activates Substrate Protein Substrate Protein Downstream Kinase (e.g., Aurora, VEGFR, p38)->Substrate Protein Phosphorylates Phosphorylated Substrate Phosphorylated Substrate Substrate Protein->Phosphorylated Substrate Cell Proliferation, Angiogenesis, etc. Cell Proliferation, Angiogenesis, etc. Phosphorylated Substrate->Cell Proliferation, Angiogenesis, etc. Leads to Indazole-3-Carboxylic Acid Inhibitor Indazole-3-Carboxylic Acid Inhibitor Indazole-3-Carboxylic Acid Inhibitor->Downstream Kinase (e.g., Aurora, VEGFR, p38) Inhibits

Caption: A simplified signaling pathway illustrating the role of kinases in cellular processes and the point of intervention for indazole-3-carboxylic acid inhibitors.

Kinase_Assay_Workflow cluster_0 Preparation cluster_1 Assay cluster_2 Data Analysis Compound Dilution Compound Dilution Incubation Incubation Compound Dilution->Incubation Kinase & Substrate Preparation Kinase & Substrate Preparation Kinase & Substrate Preparation->Incubation Detection Detection Incubation->Detection IC50 Calculation IC50 Calculation Detection->IC50 Calculation Selectivity Profiling Selectivity Profiling IC50 Calculation->Selectivity Profiling

Caption: A generalized workflow for an in vitro kinase inhibition assay.

Experimental Protocol: In Vitro Kinase Inhibition Assay

This protocol provides a detailed methodology for determining the half-maximal inhibitory concentration (IC50) of substituted indazole-3-carboxylic acids against a target kinase using a luminescence-based assay. This protocol can be adapted for various kinases with appropriate optimization of substrate and ATP concentrations.

Materials:

  • Recombinant human kinase of interest

  • Kinase substrate (peptide or protein)

  • ATP (Adenosine 5'-triphosphate)

  • Kinase assay buffer (e.g., containing Tris-HCl, MgCl2, DTT)

  • Substituted indazole-3-carboxylic acid compounds

  • DMSO (Dimethyl sulfoxide)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well white assay plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of each indazole-3-carboxylic acid derivative in 100% DMSO.

    • Perform serial dilutions of the stock solutions in DMSO to create a range of concentrations for IC50 determination (e.g., 11-point, 3-fold dilutions).

    • Prepare a DMSO-only control (vehicle control).

  • Assay Plate Setup:

    • In a 384-well plate, add 1 µL of the diluted inhibitor solution or DMSO control to the appropriate wells.

  • Kinase Reaction:

    • Prepare a kinase/substrate master mix in kinase assay buffer. The final concentration of the kinase and substrate should be optimized for each specific assay (typically in the low nanomolar range for the kinase and at the Km for the substrate).

    • Add 2 µL of the kinase/substrate master mix to each well of the assay plate.

    • Prepare an ATP solution in kinase assay buffer. The final ATP concentration should be at or near the Km for the specific kinase.

    • Initiate the kinase reaction by adding 2 µL of the ATP solution to each well.

  • Incubation:

    • Incubate the plate at room temperature for 60 minutes. The incubation time may need to be optimized based on the kinase activity.

  • Detection:

    • Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

    • Briefly, add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC50 values by fitting the dose-response curves using a suitable software (e.g., GraphPad Prism) with a four-parameter logistic equation.

Conclusion

Substituted indazole-3-carboxylic acids represent a promising, yet underexplored, class of kinase inhibitors. By leveraging the foundational knowledge of the indazole scaffold and the unique properties of the carboxylic acid moiety, researchers can rationally design and synthesize novel compounds with tailored selectivity profiles. The methodologies and comparative data presented in this guide provide a framework for advancing the discovery and development of the next generation of indazole-based kinase inhibitors. Rigorous experimental validation, including comprehensive kinase panel screening, will be paramount in elucidating the full potential of this important chemical class.

References

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  • Structure-Activity Relationships and X-ray Structures Describing the Selectivity of Aminopyrazole Inhibitors for c-Jun N-terminal Kinase 3 (JNK3) over p38. (2009). PMC. [Link]

  • Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties. (2024). PubMed. [Link]

  • Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. (2016). PubMed. [Link]

  • Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). (2015). PubMed. [Link]

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  • Novel indazole derivatives as potent apoptotic antiproliferative agents by multi-targeted mechanism. (2022). Assiut University. [Link]

  • Identification of novel inhibitors of Aurora A with a 3-(pyrrolopyridin-2-yl)indazole scaffold. (2015). PubMed. [Link]

  • Synthesis and SAR of indazole-pyridine based protein kinase B/Akt inhibitors. (2006). ElectronicsAndBooks. [Link]

  • Synthesis (A) and VEGFR-2 activity profiles (B) of novel indazole-based... (2022). ResearchGate. [Link]

  • Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. (2020). ACS Publications. [Link]

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  • Design, synthesis, and Structure-Activity Relationships (SAR) of 3-vinylindazole derivatives as new selective tropomyosin receptor kinases (Trk) inhibitors. (2020). PubMed. [Link]

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  • Structural Study of Selectivity Mechanisms for JNK3 and p38α with Indazole Scaffold Probing Compounds. (2024). ResearchGate. [Link]

  • Indazole amide derivatives as inhibitors of extracellular signal-regulated kinase 1/2 (ERK1/2). (2024). ResearchGate. [Link]

  • Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. (2024). DiVA portal. [Link]

  • Aurora Kinase Inhibitors: Current Status and Outlook. (2014). Frontiers. [Link]

  • Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022). (2023). PMC. [Link]

  • 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. (2021). MDPI. [Link]

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A Comparative Guide to the Cross-Reactivity Profiling of 7-Chloro-1H-indazole-3-carboxylic Acid Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

The 7-chloro-1H-indazole-3-carboxylic acid scaffold is a cornerstone in modern medicinal chemistry, serving as a privileged structure for the development of potent kinase inhibitors.[1][2] Its rigid bicyclic system provides a robust framework for orienting substituents to interact with the ATP-binding pocket of protein kinases.[3] However, this same structural conservation across the human kinome presents a significant challenge: ensuring target selectivity.[3][4] Off-target activity can lead to unforeseen toxicity or, in some cases, reveal novel therapeutic opportunities through polypharmacology.[4]

This guide provides an in-depth, objective framework for profiling the cross-reactivity of novel inhibitors derived from this scaffold. We will dissect the causality behind experimental choices, provide validated protocols, and present a comparative analysis using a hypothetical lead candidate, "Cmpd-7Cl-Indz," designed as a potent inhibitor of c-Jun N-terminal kinase 3 (JNK3), a key target in neurodegenerative diseases.[3][5]

The Imperative of Selectivity Profiling in Kinase Drug Discovery

The ATP-binding site, the target for most kinase inhibitors, is highly conserved, making the design of completely specific inhibitors a formidable task.[4] Even subtle modifications to the indazole scaffold can dramatically alter the selectivity profile, shifting activity between kinase families.[3][5] Therefore, a systematic and tiered approach to cross-reactivity profiling is not merely a characterization step but a critical component of the drug discovery process, essential for validating a compound's mechanism of action and predicting its safety profile.[6]

Our recommended strategy involves a multi-stage process designed to efficiently identify and quantify off-target interactions. This approach moves from a broad, high-throughput screen to more focused, quantitative analyses and finally to cellular validation.

G cluster_0 Tier 1: Broad Screening cluster_1 Tier 2: Quantitative Analysis cluster_2 Tier 3: Cellular Validation T1_Screen Kinome Scan (>400 Kinases @ 1µM) T2_Dose IC50 Determination (10-point dose-response) T1_Screen->T2_Dose Hits >70% Inhibition T3_Cellular Cellular Target Engagement (e.g., NanoBRET™, CETSA) T2_Dose->T3_Cellular Confirmed Off-Targets

Caption: Tiered workflow for kinase inhibitor cross-reactivity profiling.

Quantitative Comparison of Inhibitor Potency and Selectivity

Effective lead optimization requires a quantitative understanding of a compound's potency against its intended target and any significant off-targets.[7] The half-maximal inhibitory concentration (IC50) is the standard metric. The following table presents hypothetical, yet plausible, cross-reactivity data for our lead compound, Cmpd-7Cl-Indz , against a representative panel of kinases identified from a broad kinome scan.

Kinase TargetKinase FamilyPrimary Target IC50 (nM)Off-Target IC50 (nM)Selectivity Fold (Off-Target/Primary)
JNK3 MAPK15 --
JNK1MAPK-18012x
p38αMAPK-2,100140x
VEGFR2Tyrosine Kinase-956.3x
PDGFRβTyrosine Kinase-75050x
CDK2CMGC->10,000>667x
ROCK1AGC-4,500300x

Data Interpretation:

The data reveals that Cmpd-7Cl-Indz is a potent inhibitor of its primary target, JNK3. The compound demonstrates reasonable selectivity against other members of the MAPK family, with a 12-fold selectivity over JNK1 and 140-fold over p38α.[5] However, the most significant finding is the potent off-target activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), with only a 6.3-fold selectivity. This level of cross-reactivity is common among indazole-based inhibitors and suggests that Cmpd-7Cl-Indz may exert anti-angiogenic effects in addition to its intended JNK3-mediated activity.[4][8] Such polypharmacology could be beneficial in an oncology context but may be an undesirable side effect for a neurodegenerative therapeutic.

Visualizing the Impact of Cross-Reactivity on Cellular Signaling

Understanding the signaling cascades in which these kinases operate is crucial for predicting the cellular consequences of their inhibition.[5] The diagram below illustrates how dual inhibition of JNK3 and VEGFR2 by Cmpd-7Cl-Indz could impact distinct cellular pathways.

G cluster_0 JNK3 Pathway (Neuronal Stress) cluster_1 VEGFR2 Pathway (Angiogenesis) Stress Cellular Stress MKK4_7 MKK4/7 Stress->MKK4_7 JNK3 JNK3 MKK4_7->JNK3 cJun c-Jun JNK3->cJun Apoptosis Apoptosis cJun->Apoptosis VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PKC PKC PLCg->PKC RAF_MEK_ERK RAF-MEK-ERK Cascade PKC->RAF_MEK_ERK Angiogenesis Angiogenesis & Proliferation RAF_MEK_ERK->Angiogenesis Inhibitor Cmpd-7Cl-Indz Inhibitor->JNK3 Inhibitor->VEGFR2

Caption: Potential dual inhibition of JNK3 and VEGFR2 signaling pathways.

Experimental Protocols

Reproducible experimental design is the bedrock of trustworthy scientific data. The following is a standard protocol for determining kinase inhibitor IC50 values using a luminescence-based assay that measures ATP consumption.

Protocol: In Vitro Kinase IC50 Determination (ADP-Glo™ Assay)

This protocol is adapted from standard methodologies for assessing kinase activity.[4][7]

1. Reagent Preparation:

  • Compound Stock: Prepare a 10 mM stock solution of Cmpd-7Cl-Indz in 100% DMSO.

  • Serial Dilutions: Create a 10-point serial dilution series from the stock solution in DMSO. Then, dilute these intermediate stocks into the appropriate kinase assay buffer, ensuring the final DMSO concentration in the reaction mixture does not exceed 1%.

  • Kinase Buffer: Prepare buffer containing 25 mM HEPES (pH 7.5), 10 mM MgCl2, 0.01% BSA, and 0.5 mM DTT.

  • ATP & Substrate: Prepare a solution containing the specific peptide substrate for the kinase and ATP at its Km concentration in kinase buffer.

2. Assay Procedure:

  • Reaction Mixture Assembly: In a 96-well or 384-well plate, add 5 µL of the diluted compound solution.

  • Enzyme Addition: Add 10 µL of the kinase enzyme solution (e.g., JNK3 or VEGFR2) to each well.

  • Initiate Reaction: Add 10 µL of the ATP/substrate solution to each well to start the reaction. Mix gently.

  • Incubation: Incubate the plate at 30°C for 60 minutes. The incubation time may need optimization depending on the kinase.

  • Stop Reaction & Detect ADP:

    • Add 25 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction that generates a luminescent signal. Incubate for 30 minutes at room temperature.

3. Data Analysis:

  • Measurement: Read the luminescence on a plate reader.

  • Calculation: Convert the raw luminescence data to percent inhibition relative to control wells (DMSO vehicle for 0% inhibition, no enzyme for 100% inhibition).

  • Curve Fitting: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation using graphing software (e.g., GraphPad Prism) to determine the IC50 value.

By adhering to a structured and quantitative approach to cross-reactivity profiling, researchers can build a comprehensive understanding of their this compound based inhibitors. This critical analysis not only validates the primary mechanism of action but also uncovers potential liabilities and opportunities, ultimately paving the way for the development of safer and more effective therapeutic agents.

References

  • BenchChem. (n.d.). Addressing off-target effects of indazole-based kinase inhibitors.
  • BenchChem. (n.d.). A Comparative Guide to Indazole-Derived Kinase Inhibitors: Efficacy and Selectivity Profile.
  • Scarpellini, M., et al. (2013). Structural Study of Selectivity Mechanisms for JNK3 and p38α with Indazole Scaffold Probing Compounds. PLoS ONE, 8(5), e62137. Retrieved from [Link]

  • BenchChem. (n.d.). A Comparative Analysis of Kinase Selectivity in 6-Substituted Indazole Derivatives.
  • Vippagunta, S. R., et al. (2010). Synthesis and evaluation of indazole based analog sensitive Akt inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(12), 3750-3753. Retrieved from [Link]

  • van der Wouden, P. A., et al. (2011). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 164(8), 1895-1912. Retrieved from [Link]

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  • BenchChem. (n.d.). A Researcher's Guide to Kinase Cross-Reactivity Profiling: A Case Study with 1-hexadecyl-1H-indole-2,3-dione.
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A Comparative Benchmarking Guide to the Synthesis of 7-Chloro-1H-indazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 7-Chloro-1H-indazole-3-carboxylic Acid in Modern Drug Discovery

This compound is a pivotal heterocyclic building block in medicinal chemistry. Its rigid, bicyclic structure and versatile functional groups make it a sought-after intermediate in the synthesis of a wide array of bioactive molecules. Notably, this scaffold is a key component in the development of therapeutic agents targeting protein kinases, making it highly relevant in oncology and inflammatory disease research.[1] The strategic placement of the chloro substituent at the 7-position can significantly influence the pharmacokinetic and pharmacodynamic properties of the final drug candidate, enhancing binding affinity and metabolic stability.

Given its importance, the development of efficient, scalable, and cost-effective synthetic routes to this compound is of paramount interest to researchers and professionals in the pharmaceutical and agrochemical industries.[1] This guide provides an in-depth, objective comparison of established and modern synthetic strategies for this valuable compound, supported by experimental data and mechanistic insights to empower informed decisions in process development and scale-up.

Route 1: The Classical Approach via 7-Chloroisatin

A well-established and reliable method for the synthesis of this compound proceeds through the intermediacy of 7-chloroisatin. This multi-step process, while traditional, offers a clear and logical progression to the target molecule.

Scientific Rationale and Mechanistic Overview

This synthetic pathway leverages the reactivity of the isatin core. The synthesis begins with the ring-opening of 7-chloroisatin under basic conditions to form the corresponding isatinic acid salt. This is followed by a diazotization reaction of the aniline moiety and subsequent intramolecular cyclization to furnish the indazole ring system. The choice of a classical diazotization-cyclization sequence is rooted in its predictability and the ready availability of the starting isatin.

Diagram of the Classical Synthesis Route from 7-Chloroisatin

Classical_Synthesis_Route start 7-Chloroisatin step1 Ring Opening (NaOH, H2O) start->step1 intermediate1 Sodium 2-amino-3-chlorophenylglyoxylate step1->intermediate1 step2 Diazotization (NaNO2, HCl, 0-5 °C) intermediate1->step2 intermediate2 Diazonium Salt Intermediate step2->intermediate2 step3 Reductive Cyclization (e.g., SnCl2 or Na2SO3) intermediate2->step3 product This compound step3->product

Caption: Workflow for the synthesis of this compound from 7-chloroisatin.

Detailed Experimental Protocol

Step 1: Preparation of 7-Chloroisatin

While 7-chloroisatin is commercially available, its synthesis from 2-chloroaniline provides a cost-effective starting point for large-scale production. A common method is the Sandmeyer isonitrosoacetanilide isatin synthesis.

Step 2: Synthesis of this compound

  • Ring Opening: 7-Chloroisatin is dissolved in an aqueous solution of sodium hydroxide and gently warmed to facilitate the hydrolysis of the amide bond, yielding the sodium salt of 2-amino-3-chlorophenylglyoxylic acid.

  • Diazotization: The resulting solution is cooled to 0-5 °C, and a solution of sodium nitrite in water is added dropwise, followed by the slow addition of concentrated hydrochloric acid to generate nitrous acid in situ. This converts the primary aromatic amine into a reactive diazonium salt.

  • Reductive Cyclization: A reducing agent, such as stannous chloride or sodium sulfite, is then introduced to the cold diazonium salt solution. This facilitates the reductive cyclization to form the stable indazole ring.

  • Work-up and Isolation: The product precipitates from the reaction mixture upon completion. It is then collected by filtration, washed with cold water, and dried to afford this compound.

Performance Data
ParameterValueReference
Starting Material7-Chloroisatin[2]
Key ReagentsNaOH, NaNO₂, HCl, SnCl₂General Isatin to Indazole Conversion
Overall YieldModerate to GoodVaries based on specific conditions
PurityHigh after recrystallizationVaries based on specific conditions
Melting Point243-245 °CEP0358903A2

Route 2: Modern One-Pot Synthesis from a Substituted o-Aminophenylacetic Acid Derivative

A more contemporary and streamlined approach involves a one-pot synthesis from a suitably substituted o-aminophenylacetic acid derivative. This method, highlighted in recent patent literature, offers significant advantages in terms of process efficiency and reduced handling of intermediates.

Scientific Rationale and Mechanistic Overview

This innovative route hinges on the direct conversion of an o-aminophenylacetic acid derivative to the corresponding indazole-3-carboxylic acid in a single synthetic operation. The reaction proceeds via an in situ diazotization of the primary amine, followed by an intramolecular cyclization. The key to this efficiency lies in the careful selection of the diazotizing agent and reaction conditions that promote the desired cascade reaction while minimizing side products. This approach aligns with the principles of green chemistry by reducing the number of synthetic steps and potential waste generation.

Diagram of the Modern One-Pot Synthesis

Modern_One_Pot_Synthesis start 2-(2-Amino-3-chlorophenyl)acetic acid derivative step1 One-Pot Diazotization & Cyclization (e.g., t-BuONO or NaNO2 in acidic medium) start->step1 product This compound step1->product

Caption: A streamlined one-pot synthesis of this compound.

Detailed Experimental Protocol
  • Reaction Setup: The 2-(2-amino-3-chlorophenyl)acetic acid derivative (e.g., the methyl or ethyl ester) is dissolved in a suitable organic solvent.

  • Diazotization and Cyclization: A diazotizing agent, such as tert-butyl nitrite or sodium nitrite in an acidic medium (e.g., acetic acid), is added to the solution. The reaction mixture is then stirred at a controlled temperature (often ambient or slightly elevated) to facilitate both the diazotization of the amino group and the subsequent intramolecular cyclization onto the activated methylene group.

  • Work-up and Isolation: Upon completion of the reaction, the solvent is typically removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography to yield the desired this compound.

Performance Data
ParameterValueReference
Starting Material2-(2-Amino-3-chlorophenyl)acetic acid derivative[3]
Key ReagentsNitrite source (e.g., t-BuONO, NaNO₂), Acid[3]
Overall YieldHigh (often >90%)[3]
PurityGenerally high, purification may be straightforward[3]
Reaction TimeShort (typically 0.5-8 hours)[3]

Comparative Analysis

FeatureRoute 1: Classical (from 7-Chloroisatin)Route 2: Modern One-Pot
Number of Steps Multi-stepOne-pot
Process Efficiency Lower due to multiple steps and isolationsHigher, streamlined process
Starting Material Availability 7-Chloroisatin is commercially available or can be synthesized.Substituted o-aminophenylacetic acid may require synthesis.
Reagent Safety Involves handling of potentially hazardous reagents like SnCl₂.Can utilize milder diazotizing agents like t-BuONO.
Scalability Established for scale-up, but can be labor-intensive.Potentially more amenable to large-scale, automated synthesis.
Waste Generation Higher due to multiple work-ups and purification steps.Lower, aligning with green chemistry principles.
Overall Yield Generally moderate to good.Typically high.

Conclusion and Future Outlook

Both the classical synthesis from 7-chloroisatin and the modern one-pot approach from a substituted o-aminophenylacetic acid derivative represent viable pathways to this compound. The classical route, while longer, is well-established and reliable. In contrast, the modern one-pot synthesis offers significant advantages in terms of efficiency, reduced waste, and potentially lower production costs, making it an attractive option for industrial applications.

The choice between these routes will ultimately depend on factors such as the scale of production, cost of starting materials, available equipment, and specific process safety requirements. As the demand for indazole-based pharmaceuticals continues to grow, further research into even more efficient and sustainable synthetic methodologies, such as those employing flow chemistry or novel catalytic systems, is anticipated.

References

  • Synthesis and Characterization of New 7-Chloroisatin Derivatives and Study of Their Potential Antioxidant Activity. Iraqi Journal of Science, 2025.
  • What are the synthesis methods of 7-chlo 1h-indazole-3-carboxylic acid - FAQ - Guidechem. Guidechem.
  • Synthesis and biological evaluation of some new Aryl acid N'-(1H- indazole-3-carbonyl)-hydrazide derivatives. Journal of Chemical and Pharmaceutical Research, 2012, 4(5):2795-2802.
  • Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermedi
  • Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermedi
  • 1H-indazole-3-carboxylic acid, ethyl ester. Organic Syntheses Procedure.
  • Application Notes and Protocols for the Synthesis of Azo Dyes Utilizing 2-Amino-3-chlorobenzoic Acid. Benchchem, 2025.
  • indazole. Organic Syntheses Procedure.
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  • Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermedi
  • Alternate and effective route for the synthesis of 1H‐Indole‐3‐carboxylic acid 5.
  • Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermedi
  • An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitros
  • CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine.
  • 7-Chlorois
  • Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines. PubMed, 2024.
  • Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines. Organic Chemistry Portal, 2024.
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. NIH, 2024.
  • 7-Chlorois
  • CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine.
  • Assembly of substituted 3-aminoindazoles from 2-bromobenzonitrile via a CuBr-catalyzed coupling/condens

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A Comparative Guide to the In Vitro Metabolic Stability of 7-Chloro-1H-indazole-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the metabolic fate of novel chemical entities is a cornerstone of successful drug discovery. This guide provides an in-depth comparative analysis of the in vitro metabolic stability of 7-Chloro-1H-indazole-3-carboxylic acid derivatives, a scaffold of significant interest in medicinal chemistry.[1][2] We will delve into the experimental methodologies for assessing metabolic stability, explore the structure-activity relationships that govern their biotransformation, and present comparative data to guide the selection of more robust drug candidates.

The Significance of Metabolic Stability in Drug Discovery

The journey of a drug from administration to its target site is fraught with metabolic challenges. A compound that is rapidly metabolized may fail to achieve therapeutic concentrations, while one that is excessively stable could accumulate and lead to toxicity.[3] Therefore, early assessment of metabolic stability is crucial.[3] In vitro models, such as liver microsomes and hepatocytes, offer a reliable and high-throughput means to evaluate a compound's susceptibility to metabolic enzymes, primarily the cytochrome P450 (CYP) superfamily.[4] The data generated from these assays, such as half-life (t½) and intrinsic clearance (CLint), are vital for predicting in vivo pharmacokinetic properties.[4]

Indazole derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities.[1][2][5] The this compound scaffold, in particular, serves as a versatile template for the design of novel therapeutics. However, the metabolic liabilities of this scaffold and its derivatives must be thoroughly characterized to optimize their drug-like properties.

Experimental Workflow for Assessing In Vitro Metabolic Stability

A robust assessment of in vitro metabolic stability involves a multi-step process, from incubation with metabolically active systems to the analytical quantification of the parent compound and its metabolites.

workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation A Test Compound Stock Solution D Incubation Mixture (Compound, Microsomes, Buffer) A->D B Liver Microsomes/Hepatocytes B->D C NADPH Regenerating System F Initiate Reaction (add NADPH) C->F E Pre-incubation at 37°C D->E E->F G Time-point Sampling F->G H Quench Reaction (e.g., Acetonitrile) G->H I Centrifugation H->I J Supernatant Collection I->J K LC-MS/MS Analysis J->K L Quantify Parent Compound K->L N Metabolite Identification K->N M Calculate Half-life (t½) and Intrinsic Clearance (CLint) L->M

Caption: Experimental workflow for in vitro metabolic stability assay.

Detailed Experimental Protocol: Liver Microsomal Stability Assay

This protocol outlines a standard procedure for determining the metabolic stability of this compound derivatives using pooled human liver microsomes.

Materials:

  • Test compounds (this compound derivatives)

  • Pooled human liver microsomes (e.g., from a commercial supplier)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (containing an internal standard for LC-MS/MS analysis)

  • Control compounds (e.g., a high-clearance compound like verapamil and a low-clearance compound like warfarin)

  • 96-well plates

  • Incubator shaker set to 37°C

  • LC-MS/MS system

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of test compounds and control compounds in a suitable organic solvent (e.g., DMSO).

    • Thaw the pooled human liver microsomes on ice.

    • Prepare the incubation mixture by adding the liver microsomes to the phosphate buffer to achieve the desired final protein concentration (e.g., 0.5 mg/mL). Keep this mixture on ice.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, add the test compound or control compound to the incubation mixture (microsomes in buffer) to achieve the desired final substrate concentration (e.g., 1 µM).

    • Pre-incubate the plate at 37°C for 5-10 minutes with shaking.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to each well.

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a volume of cold acetonitrile (containing the internal standard) to the respective wells.

  • Sample Processing and Analysis:

    • After the final time point, seal the plate and centrifuge at a high speed (e.g., 4000 rpm) for 10-15 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a new 96-well plate for analysis.

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.

Data Analysis:

  • The natural logarithm of the percentage of the parent compound remaining is plotted against time.

  • The slope of the linear regression of this plot gives the elimination rate constant (k).

  • The in vitro half-life (t½) is calculated using the formula: t½ = 0.693 / k .

  • The intrinsic clearance (CLint) is calculated using the formula: CLint (µL/min/mg protein) = (0.693 / t½) x (incubation volume / protein amount) .

Comparative In Vitro Metabolic Stability of this compound Derivatives

To illustrate the impact of structural modifications on metabolic stability, we present a comparative analysis of a series of hypothetical this compound derivatives. The core scaffold is derivatized at the carboxylic acid position with different amide functionalities. The data presented in the table below is representative and based on established structure-metabolism relationships for similar heterocyclic compounds.

Compound IDR Group (Amide)In Vitro t½ (min)Intrinsic Clearance (CLint, µL/min/mg protein)Predicted Major Metabolic Pathway
REF-01 -NH-CH₃4515.4Amide hydrolysis, Ring hydroxylation
CMPD-02 -NH-Cyclopropyl> 60< 11.6Ring hydroxylation
CMPD-03 -NH-Phenyl2527.7Aromatic hydroxylation, Amide hydrolysis
CMPD-04 -NH-CH₂-Phenyl3519.8Benzylic hydroxylation, Amide hydrolysis
CMPD-05 -N(CH₃)₂1546.2N-dealkylation, Ring hydroxylation

Interpretation of Comparative Data:

  • REF-01 (Methyl Amide): This reference compound shows moderate stability. The primary metabolic routes are likely hydrolysis of the amide bond and hydroxylation on the indazole ring system.

  • CMPD-02 (Cyclopropyl Amide): The introduction of a small, strained cyclopropyl ring can sterically hinder the approach of metabolizing enzymes to the amide bond, leading to a significant increase in metabolic stability.[6] This makes ring hydroxylation the more probable metabolic pathway.

  • CMPD-03 (Phenyl Amide): The presence of a phenyl ring introduces a new site for metabolism, namely aromatic hydroxylation, which can be a rapid process mediated by CYP enzymes.[7] This leads to lower metabolic stability compared to the reference compound.

  • CMPD-04 (Benzyl Amide): The benzylic position (the CH₂ group) is susceptible to hydroxylation, another common metabolic pathway.[7] While more stable than the direct phenyl derivative, it is still less stable than the reference methyl amide.

  • CMPD-05 (Dimethyl Amide): The tertiary amide is prone to N-dealkylation, a rapid metabolic process, resulting in the lowest metabolic stability in this series.

Key Metabolic Pathways and Structure-Metabolism Relationships

The metabolic fate of this compound derivatives is primarily governed by Phase I metabolism, catalyzed by cytochrome P450 enzymes. The most common metabolic transformations for this class of compounds include:

  • Hydroxylation: The aromatic rings of the indazole core and any aryl substituents are susceptible to hydroxylation.[8] The position of hydroxylation can be influenced by the electronic properties of the substituents.

  • Amide Hydrolysis: The amide bond at the 3-position is a potential site for hydrolysis by amidases, leading to the formation of the parent carboxylic acid.[9] The rate of hydrolysis can be influenced by the steric and electronic nature of the amide substituents.

  • N-dealkylation: For derivatives with N-alkyl substituents on the amide, N-dealkylation is a common and often rapid metabolic pathway.

metabolism cluster_pathways Metabolic Pathways Parent 7-Chloro-1H-indazole-3-carboxamide Derivative Hydroxylation Hydroxylated Metabolite Parent->Hydroxylation CYP-mediated Oxidation Hydrolysis Carboxylic Acid Metabolite Parent->Hydrolysis Amidase-mediated Hydrolysis Dealkylation N-dealkylated Metabolite Parent->Dealkylation CYP-mediated N-dealkylation

Caption: Major metabolic pathways for this compound derivatives.

Conclusion and Future Directions

This guide has provided a comprehensive overview of the in vitro metabolic stability of this compound derivatives. By understanding the key metabolic pathways and the influence of structural modifications, researchers can rationally design and select compounds with improved pharmacokinetic profiles. The experimental protocols and comparative data presented herein serve as a valuable resource for drug discovery programs focused on this important chemical scaffold. Future work should focus on generating extensive experimental data for a wider range of derivatives to build more robust quantitative structure-activity relationship (QSAR) models. These models, in conjunction with in silico prediction tools, will further accelerate the optimization of metabolically stable and efficacious drug candidates.[10][11]

References

  • Metabolism-Guided Selective Androgen Receptor Antagonists: Design, Synthesis, and Biological Evaluation for Activity against Enzalutamide-Resistant Prostate Cancer. ([Link])

  • Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS. ([Link])

  • Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. ([Link])

  • In vitro Phase I metabolism of indazole carboxamide synthetic cannabinoid MDMB-CHMINACA via human liver microsome incubation and high-resolution mass spectrometry. ([Link])

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  • MetStabOn—Online Platform for Metabolic Stability Predictions. ([Link])

  • A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective. ([Link])

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  • Design and synthesis of N-substituted indazole-3-carboxamides as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors(†). ([Link])

  • Comparative Investigation of Reactivity, Stability, Structural and Thermodynamic Parameters of Heterocyclic Carboxylic Acids and Their Benzofused Derivatives: A DFT Foresight. ([Link])

  • Heterocyclic Substitutions Greatly Improve Affinity and Stability of Folic Acid towards FRα. an In Silico Insight. ([Link])

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  • The use of in vitro metabolic stability for rapid selection of compounds in early discovery based on their expected hepatic extraction ratios. ([Link])

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 7-Chloro-1H-indazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: As a novel heterocyclic compound, 7-Chloro-1H-indazole-3-carboxylic acid and its derivatives are of significant interest in medicinal chemistry, particularly in the development of anti-cancer and anti-inflammatory agents.[1][2][3][4] Responsible innovation, however, extends beyond discovery to the entire lifecycle of a chemical, culminating in its safe and compliant disposal. This guide provides an in-depth, procedural framework for researchers and laboratory managers to handle the disposal of this compound, ensuring personnel safety and environmental stewardship. The procedures outlined are grounded in established principles of hazardous waste management for halogenated organic compounds.

Core Principle: Hazard Identification and Waste Classification

The foundational step in any disposal protocol is understanding the material's intrinsic hazards and classifying it within the regulatory framework. This compound is a chlorinated heterocyclic carboxylic acid. This structure dictates its classification and subsequent disposal pathway.

  • Halogenated Organic Compound: The presence of a carbon-chlorine bond classifies this compound as a halogenated organic compound .[5][6] This is the single most critical piece of information for its disposal, as regulatory bodies mandate specific disposal streams for these substances to prevent the formation of persistent organic pollutants. Halogenated wastes are typically managed via high-temperature incineration at specialized facilities.[6] Mixing them with non-halogenated solvents can result in costly re-segregation or improper disposal, which is why strict separation is paramount.[7]

  • Acidic Nature: The carboxylic acid group imparts acidic properties. While it is a weak organic acid, it is incompatible with bases and strong oxidizing agents.[8][9]

Table 1: Hazard Profile based on Analogous Compounds

Hazard Classification GHS Category Description Source
Skin Corrosion/Irritation Category 2 Causes skin irritation. [8][9][10]
Serious Eye Damage/Irritation Category 2 / 2A Causes serious eye irritation. [8][9][10][11]
Specific Target Organ Toxicity Category 3 May cause respiratory irritation. [8][9][11]

| Acute Toxicity (Oral) | Category 4 | Harmful if swallowed. (Potential) |[13] |

Mandatory Personal Protective Equipment (PPE)

Based on the hazard assessment, the following PPE is mandatory when handling this compound in its pure form or as waste.

  • Hand Protection: Nitrile or neoprene gloves. Always inspect gloves before use and use proper removal technique to avoid skin contact.

  • Eye/Face Protection: Chemical safety goggles or a face shield where splashing is possible. Standard safety glasses are insufficient.[8][9]

  • Skin and Body Protection: A standard laboratory coat is required. For larger quantities or in the event of a spill, chemical-resistant aprons or coveralls should be used.

  • Respiratory Protection: Handling should occur in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of dusts or aerosols.[8]

Step-by-Step Waste Collection and Disposal Protocol

This protocol ensures compliance and safety from the point of generation to the point of collection.

Step 1: Designate a Satellite Accumulation Area (SAA)

Establish a designated SAA in the laboratory where the waste is generated. This area must be under the control of the laboratory personnel and at or near the point of generation.

Step 2: Select the Correct Waste Container
  • Compatibility: Use a high-density polyethylene (HDPE) or glass container compatible with halogenated organic acids. Ensure the container is in good condition with a secure, threaded cap.[14]

  • Segregation: Dedicate a specific container solely for "Halogenated Organic Waste." [6][7]

    • DO NOT mix with non-halogenated organic wastes (e.g., acetone, hexane, ethanol).[7]

    • DO NOT mix with aqueous waste, strong acids, or bases.[7]

    • DO NOT dispose of this material down the drain under any circumstances.[7][8]

Step 3: Label the Waste Container

Proper labeling is a critical compliance requirement.

  • Initial Labeling: Affix a hazardous waste label to the container before adding the first drop of waste.[14]

  • Content Identification: Clearly write the words "Hazardous Waste" on the label.[7] List all chemical constituents by their full name (no formulas or abbreviations) and their approximate percentages.[14][15] For this specific waste, write "this compound". If it is in a solvent, list the solvent as well (e.g., "Methylene Chloride: ~90%, this compound: ~10%").

Step 4: Accumulate Waste Safely
  • Keep Closed: The waste container must be kept securely closed at all times, except when actively adding waste.[7][14] This prevents the release of vapors and protects against spills.

  • Fill Level: Do not fill liquid waste containers beyond 75% capacity to allow for vapor expansion.[16]

  • Storage: Store the container in the designated SAA, away from incompatible materials.[14]

Step 5: Arrange for Disposal

Once the container is full, or if waste generation is complete, arrange for a pickup from your institution's Environmental Health and Safety (EHS) department. Do not accumulate large quantities of waste in the laboratory.[15]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G cluster_lab In-Laboratory Procedure cluster_ehs EHS Responsibility gen Waste Generation (this compound) ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat)[[8](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFUp9nh3I6qc20c2A6kYjzK0AlJJMlNRkecm3KNuZQVkDFhIxPM8E-sv9rrG8Z9QAs0y4Oj7t19Kdy35XuuzO9LNyG-EZxoiIkseOBMsY66uziAcB_daij1gnnf809OQaHq929O55jKOCTPC52E8tdA-iKmtktI3hLhJ7qSSql-7teVk5bRDFtIrLu5HL8cvAo0sDt_TybLUXrNvP50RBDjvclLX2yt6tQazIbTWIhCPpkNgwyAjLR9Wgws-pWwfGrW_9fVM_uOPeXU2BhjUUof-De6A9eP)][[9](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFWURb2-2tFhhEMeY7y18n8lbUi9EAuKzkJe1gFEqnsnmivQc7Wdu8Mx3wN_7vm-ze0dTgz4wlUDTBNkreky6caTBsHdPPyP8aS0rhhv_l5NPdizh1EAz7OgLkwzBa5pQy0i93O-H9eh7LSpWh56UfYGSWZbwOOPDZvpiQUnNhhAHNKn_oAjbHXq-u-KK2iR5TbMuULoFU3st59ymtO-Bquae8EeQahPeQO1TJQvtrQxqOUz3XC4gXMlwq5BvAR)] gen->ppe classify Classify Waste: - Halogenated Organic[[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFZ_7U5jJZsjuieqcGy8FYfxfNFqgKVA8vbB4-V2kPRqkDLoYCQ6IzHGStBP7xsTf_LGEXWLHG0qBZXKX_CLx58C-9p7cHArJpL07x3bL3nD5wZEKB4srd-7ReA3GAEp10rTWNIz7CXIZGgpOkAyLyhS1F8fTDeFJIR7rkobIE_Gy0FtJRFMLIoJno7896WO7aszgu1jYT86z8XhCsXepEfKJIFbHRH31BhyKeqyPARkLmbDA%3D%3D)] - Acidic Solid/Solution container Select Compatible Container (HDPE or Glass)[[15](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH_QqWbs1QBsM9IvWRMY6BICw0Qy9_DzFRGg81OSXOxPOab9dMuxl2kQXlFd38lo3aBBtwxlFfO9yx-q7SMym4RWvmf8NrTSvPiR51JYYoWJoMrzK_c6u71nP_0WuiSY8pf7HSwfLxSL62d62YSZ0swDeq1Tw6bPqCpkEopA1HZQnggw5xNl8N0CA%3D%3D)] classify->container ppe->classify labeling Label Container: 'Hazardous Waste' List Full Chemical Name(s)[[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH42bV0CFZ_CVbCJwWooGMK6BgVRohAZGTm9wAAeLdsRuPAOhIOF6nyaL8zWBzcg9MIyZkBOYZw-iyB1_1p52r3KRnrAjyfqIGlI8w2blE6WPF4oDk2i6jtVU0-banHndW7S3sQ4HCTy4c-zqWhrAYgp6_8ko6Pb9XnUsarXVJAtE3IopaUSE4wEb0sbKm5zGdH2mX1XFk0SOwIFYqax_zbSQ5Gr8tuo7m6IsKVmYfvUMU%3D)][[15](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH_QqWbs1QBsM9IvWRMY6BICw0Qy9_DzFRGg81OSXOxPOab9dMuxl2kQXlFd38lo3aBBtwxlFfO9yx-q7SMym4RWvmf8NrTSvPiR51JYYoWJoMrzK_c6u71nP_0WuiSY8pf7HSwfLxSL62d62YSZ0swDeq1Tw6bPqCpkEopA1HZQnggw5xNl8N0CA%3D%3D)] container->labeling segregate Add to Segregated 'Halogenated Organic Waste' Stream labeling->segregate storage Store in SAA Container Closed, Secondary Containment segregate->storage full Container Full (or work complete) storage->full pickup Request EHS Pickup[[16](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEZ2E2AzIPKu_mRrn8gfFwBOO8QSa5nAGU0ekJVPmkQ0Qeqn3_nfjRYK89VHygdZ17P4Dkv_-hUbSbYEj6qSoQY2btH6MGGJbu98HX5xofSrRuBdFXruIAi5DLrVBnA-OfdWuh_Tn2o72ItES63UhA_7Lz1Ndvy8OKMNX9q8EYLCmmfAcrAkSI32O2fhaEy)] full->pickup transport Transport to Central Accumulation Facility pickup->transport disposal Final Disposal: High-Temperature Incineration transport->disposal

Sources

Navigating the Safe Handling of 7-Chloro-1H-indazole-3-carboxylic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of drug discovery and development, the synthesis and application of novel chemical entities are daily endeavors. Among these, 7-Chloro-1H-indazole-3-carboxylic acid and its analogs are of significant interest. However, with innovation comes the inherent responsibility of ensuring a safe laboratory environment. This guide provides essential, in-depth technical and safety information for handling this compound, moving beyond a simple checklist to instill a culture of safety and procedural excellence.

Hazard Assessment and Triage

Based on data from analogous compounds, this compound is anticipated to present the following hazards:

Hazard ClassificationDescriptionRationale
Acute Oral Toxicity Harmful if swallowed.This is a consistent classification across various indazole carboxylic acid derivatives.[5][6]
Skin Irritation Causes skin irritation.Direct contact with the skin is likely to cause irritation.[3][4][5]
Serious Eye Irritation Causes serious eye irritation.The compound can cause significant irritation and potential damage upon contact with the eyes.[3][4][5]
Respiratory Irritation May cause respiratory irritation.Inhalation of the dust can lead to irritation of the respiratory tract.[1][6]

Given these potential hazards, a robust personal protective equipment (PPE) protocol is non-negotiable.

Core Directive: Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against chemical exposure. The following table outlines the minimum required PPE for handling this compound, along with the rationale for each.

PPE CategorySpecificationJustification
Eye Protection Chemical safety goggles with side-shields or a face shield.Protects against splashes and airborne particles, preventing serious eye irritation.[1][6]
Hand Protection Nitrile or neoprene gloves.Provides a barrier against skin contact and irritation. It is crucial to inspect gloves before use and change them immediately if contaminated.[2][4]
Body Protection A lab coat or chemical-resistant apron.Protects against accidental spills and contamination of personal clothing.
Respiratory Protection A NIOSH-approved N95 or higher-rated respirator.Essential when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of dust and subsequent respiratory irritation.[8]

Operational Workflow for Safe Handling

A systematic approach to handling hazardous chemicals minimizes the risk of exposure. The following workflow is designed to guide the user through the safe handling of this compound from receipt to disposal.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Disposal Review_SDS Review SDS of Analogous Compounds Don_PPE Don Appropriate PPE Review_SDS->Don_PPE Understand Hazards Weigh_in_Hood Weigh Solid in Chemical Fume Hood Don_PPE->Weigh_in_Hood Ensure Protection Dissolve Dissolve in Appropriate Solvent Weigh_in_Hood->Dissolve Prepare for Reaction Decontaminate Decontaminate Work Area and Equipment Dissolve->Decontaminate After Use Doff_PPE Doff PPE Correctly Decontaminate->Doff_PPE Prevent Secondary Contamination Dispose_Waste Dispose of Chemical and Contaminated Waste Doff_PPE->Dispose_Waste Final Step

Caption: A stepwise workflow for the safe handling of this compound.
Step-by-Step Handling Protocol
  • Pre-Handling Preparation:

    • Thoroughly review the safety data sheets of analogous compounds to be fully aware of the potential hazards.[1][2][3][4][5][6][7]

    • Ensure that a properly functioning chemical fume hood, eyewash station, and safety shower are readily accessible.[8]

    • Don all required PPE as outlined in the table above.

  • Handling the Solid Compound:

    • All weighing and manipulation of the solid compound should be performed within a certified chemical fume hood to minimize the risk of inhalation.

    • Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid. Avoid creating dust.

    • If a fume hood is not available, a NIOSH-approved respirator is mandatory.[8]

  • Solution Preparation:

    • When dissolving the compound, add the solid to the solvent slowly to avoid splashing.

    • Keep the container covered as much as possible during the dissolution process.

Emergency Procedures

In the event of an exposure, immediate and appropriate action is critical.

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][6]
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[1][3]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][5]
Ingestion Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention.[5]

Disposal Plan

All waste containing this compound, including the compound itself, any solutions, and contaminated materials (e.g., gloves, weighing paper, pipette tips), must be treated as hazardous waste.

  • Waste Collection: Collect all waste in a clearly labeled, sealed container.

  • Disposal: Dispose of the hazardous waste in accordance with all local, state, and federal regulations. Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.

By adhering to these comprehensive safety protocols, researchers can confidently work with this compound while ensuring their personal safety and the integrity of their laboratory environment.

References

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazardous Chemical Exposure. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.